PC Biotin-PEG3-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H55N9O12S |
|---|---|
Poids moléculaire |
825.9 g/mol |
Nom IUPAC |
1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m1/s1 |
Clé InChI |
PTNZFIYMARMNDM-CQIHFZOUSA-N |
SMILES isomérique |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] |
SMILES canonique |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Modern Life Science Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a multifunctional chemical probe that integrates photocleavable biotinylation and bioorthogonal click chemistry for advanced applications in proteomics, drug discovery, and molecular biology.
Core Concepts and Chemical Properties
This compound is a sophisticated chemical linker designed with three key functional components: a biotin (B1667282) handle for high-affinity binding to streptavidin, a photocleavable (PC) linker that allows for the release of captured molecules under mild UV irradiation, and a terminal azide (B81097) group for covalent ligation to alkyne-modified biomolecules via "click chemistry."[1][2] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the reagent and its conjugates in aqueous solutions, while also minimizing steric hindrance during biochemical interactions.[1][2]
This unique combination of features makes this compound an invaluable tool for the selective enrichment and subsequent release of target biomolecules, overcoming the often harsh elution conditions required to dissociate the strong biotin-streptavidin interaction.[2]
Physicochemical and Technical Data
| Property | Value | References |
| Chemical Formula | C35H55N9O12S | [3] |
| Molecular Weight | 825.9 g/mol | [3] |
| CAS Number | 1937270-46-6 | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
Key Applications in Research and Development
The versatile nature of this compound lends itself to a wide array of applications in modern life science research:
-
Chemoproteomics: A primary application is in activity-based protein profiling (ABPP) and other chemoproteomic workflows to identify and quantify subsets of the proteome.[2] Alkyne-modified probes that target specific enzyme classes or post-translational modifications can be reacted with this compound. The resulting biotinylated proteins can be enriched on streptavidin resins and subsequently released by photocleavage for mass spectrometry-based identification and analysis.
-
Drug Discovery and Target Identification: In drug development, this reagent can be used to identify the protein targets of a small molecule inhibitor. By synthesizing an alkyne-bearing analog of the drug, researchers can label its interacting proteins in a cellular context, which are then isolated and identified using the this compound toolkit.
-
Bioconjugation and Probe Development: The azide handle allows for the straightforward conjugation of the photocleavable biotin moiety to a variety of alkyne-containing molecules, including proteins, nucleic acids, and lipids, to create novel research probes.[1][2]
-
Targeted Drug Delivery: The photocleavable linker offers a mechanism for the controlled release of therapeutic payloads in targeted drug delivery systems.[1] A drug can be conjugated to a targeting ligand via the this compound linker, with the potential for light-triggered release at the desired site of action.
Experimental Protocols and Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling alkyne-modified proteins in a complex mixture, such as a cell lysate, with this compound.
Materials:
-
Alkyne-modified protein sample (e.g., cell lysate)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 6 M urea (B33335), 1 M NaCl)
-
Photocleavage buffer (e.g., PBS, Tris buffer)
Procedure:
-
Prepare the "Click" Reaction Cocktail: For a 1 mL reaction, combine the following reagents in the specified order:
-
17.6 µL of 1.7 mM TBTA stock
-
17.6 µL of 50 mM CuSO4 stock
-
17.6 µL of 50 mM TCEP stock
-
17.6 µL of a stock solution of this compound (concentration to be optimized, typically 10-100 µM final concentration)
-
-
Labeling Reaction: Add the click reaction cocktail to your alkyne-modified protein sample. Incubate at room temperature for 1-2 hours with gentle agitation.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight. Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.
-
Resuspend Protein: Resuspend the protein pellet in a buffer compatible with downstream applications (e.g., PBS with 1% SDS).
Affinity Purification of Biotinylated Proteins
Procedure:
-
Bead Preparation: Wash streptavidin-agarose beads three times with PBS containing 0.1% Tween-20.
-
Binding: Add the labeled protein sample to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Wash 1: PBS with 1% SDS
-
Wash 2: 6 M urea in 100 mM Tris-HCl, pH 8.0
-
Wash 3: 1 M NaCl in PBS
-
Wash 4: PBS
-
-
Resuspension for Photocleavage: After the final wash, resuspend the beads in a photocleavage-compatible buffer (e.g., 100 µL of PBS or 50 mM Tris-HCl, pH 7.5).
Photocleavage and Elution
Procedure:
-
UV Irradiation: Place the bead suspension in a microcentrifuge tube on ice. Irradiate with a near-UV lamp (365 nm) at an intensity of 1-5 mW/cm² for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
Elution: Centrifuge the beads to pellet them. The supernatant now contains the released, previously biotinylated proteins.
-
Further Processing: The eluted proteins can now be processed for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments utilizing this compound.
Caption: General workflow for labeling, purification, and elution using this compound.
Caption: A typical chemoproteomics workflow for identifying protein targets.
Safety and Handling
This compound should be handled in a laboratory setting by trained professionals. While not classified as a hazardous substance, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and versatile tool for researchers in academia and industry. Its unique combination of a photocleavable linker, a high-affinity biotin tag, and a bioorthogonal azide handle enables sophisticated experimental designs for the selective isolation and analysis of biomolecules. By providing a mild and efficient method for eluting captured targets, this reagent facilitates advancements in proteomics, drug discovery, and our fundamental understanding of complex biological systems.
References
An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Modern Drug Discovery and Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a multifunctional chemical probe revolutionizing affinity-based proteomics and drug target identification. We will delve into its core attributes, detailed experimental protocols, and its application in elucidating complex biological pathways.
Core Concepts: Understanding this compound
This compound is a powerful chemoproteomic reagent that combines three key functionalities into a single molecule:
-
A Biotin Handle: This provides a high-affinity binding moiety for streptavidin, enabling the selective enrichment of labeled biomolecules from complex mixtures.
-
A Photocleavable (PC) Linker: This nitrobenzyl-based linker allows for the gentle and specific release of captured biomolecules upon exposure to UV light, overcoming the harsh elution conditions required with standard biotin-streptavidin interactions.
-
An Azide (N3) Group: This functional group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent labeling of alkyne-modified proteins, peptides, or other biomolecules.
-
A PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) linker enhances the molecule's solubility in aqueous buffers and reduces steric hindrance, improving accessibility for both the click reaction and biotin-streptavidin binding.
The combination of these features makes this compound an invaluable tool for a range of applications, including the identification of drug targets, the characterization of protein-protein interactions, and the profiling of post-translational modifications.
Physicochemical Properties
A clear understanding of the molecule's properties is crucial for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Weight | 825.94 g/mol | [1] |
| Molecular Formula | C35H55N9O12S | [1] |
| CAS Number | 1937270-46-6 | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C, protected from light |
Experimental Workflows and Protocols
The utility of this compound is best illustrated through its application in experimental workflows. Below are detailed protocols for its use in a typical chemoproteomic experiment aimed at identifying the cellular targets of a small molecule inhibitor.
General Experimental Workflow
This workflow outlines the key steps from cell treatment to protein identification.
References
An In-depth Technical Guide to the Solubility Properties of PC Biotin-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and handling properties of PC Biotin-PEG3-azide, a versatile heterobifunctional linker. This reagent incorporates a photocleavable (PC) linker, a biotin (B1667282) moiety for affinity purification, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group for covalent conjugation via "click chemistry." Understanding its solubility is critical for its effective application in bioconjugation, proteomics, and drug delivery.
Core Properties and Structure
This compound is designed with a hydrophilic PEG3 spacer to enhance its solubility in aqueous media, a feature crucial for biological applications.[1][2] The presence of the PEG linker helps to mitigate the hydrophobicity of the biotin and the photocleavable aromatic group. While precise quantitative solubility data for this compound is not consistently published across all suppliers, data from structurally similar compounds and qualitative statements from vendors provide a strong basis for its solubility profile.
Molecular Formula: C₃₅H₅₅N₉O₁₂S[1][3]
Molecular Weight: Approximately 825.94 g/mol [3]
Solubility Data
| Solvent | This compound (Qualitative) | UV Cleavable Biotin-PEG2-Azide (Quantitative) | Biotin-PEG3-azide (Quantitative) |
| DMSO | Soluble[4] | 100 mg/mL (127.89 mM)[5] | 100 mg/mL (224.95 mM)[6] |
| DMF | Soluble[4] | - | Soluble |
| Water (Aqueous Buffer) | Moderately Soluble[1][2] | - | 10 mg/mL (22.49 mM)[6] |
| THF | Soluble[4] | - | - |
| DCM (Dichloromethane) | Soluble[4] | - | - |
| Chloroform | Soluble[4] | - | - |
Note: For aqueous solutions of Biotin-PEG3-azide, sonication may be required to achieve the specified concentration.[6] It is also noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[5][6]
Experimental Protocols
A primary application of this compound is the biotinylation of alkyne-containing biomolecules via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) or TCEP in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 17 mM TBTA in DMSO/t-butanol)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Thaw all other stock solutions on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of the azide can range from 25 µM to 100 µM, typically in a 10- to 50-fold molar excess over the protein.
-
Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.
-
Add the reducing agent (e.g., sodium ascorbate or TCEP) to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
-
Incubation:
-
Mix the reaction components thoroughly by gentle vortexing or flicking.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
-
Purification:
-
Remove excess reagents (e.g., via dialysis, size exclusion chromatography, or protein precipitation) to purify the biotinylated protein.
-
-
Photocleavage (Optional):
-
To release the biotinylated molecule from a streptavidin support, expose the sample to UV light at approximately 365 nm. The duration and intensity of the light will need to be optimized for the specific application.
-
Visualizations
Experimental Workflow: CuAAC Reaction
The following diagram illustrates the general workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound.
Caption: Workflow for biotinylating a biomolecule using this compound via a CuAAC reaction.
References
- 1. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Professional's Guide to Photocleavable Biotin Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Photocleavable (PC) biotin (B1667282) linkers represent a significant advancement in affinity purification and analysis, offering a gentle, reagent-free method for releasing captured biomolecules. By integrating a light-sensitive moiety into the linker arm, researchers can overcome the primary limitation of the biotin-streptavidin interaction—its near-irreversible bond strength. This guide provides a comprehensive overview of the core technology, its applications, and detailed protocols for its successful implementation.
Core Concepts and Mechanism of Action
Photocleavable biotin linkers are trifunctional molecules composed of three essential parts: a biotin group for high-affinity binding to streptavidin, a central photocleavable unit, and a reactive group for covalent attachment to a target biomolecule.[1] The most common photocleavable unit is based on a 2-nitrobenzyl ether or ester chemistry.[2]
The process relies on the principle of photolysis. When the linker is irradiated with near-UV light, typically between 300-365 nm, the 2-nitrobenzyl group absorbs the light energy and undergoes an intramolecular rearrangement.[2][3] This rearrangement cleaves the covalent bond connecting the linker to the target molecule, releasing the biomolecule in its native, unaltered state while the biotin group remains bound to the streptavidin support.[4] This method's key advantage is its mildness, avoiding the harsh denaturing conditions (e.g., boiling in SDS, 6-8 M guanidinium (B1211019) chloride) or potentially damaging reducing agents (e.g., DTT for disulfide-based linkers) required by other elution methods.[5][6]
Quantitative Properties of Common PC-Biotin Linkers
The selection of a PC-biotin linker depends on the target biomolecule's functional groups and the specific experimental requirements. Key parameters include the cleavage wavelength, efficiency, time, and the length of the spacer arm, which can help mitigate steric hindrance.
| Linker Type | Reactive Group | Target Functional Group | Typical Cleavage Wavelength (nm) | Typical Cleavage Conditions | Spacer Arm Length (Å) |
| PC-Biotin-NHS Ester | N-hydroxysuccinimide | Primary Amines (-NH₂) | 350 - 365 | 5-25 min, >90% efficiency[5] | ~20 - 30 |
| PC-Biotin-Maleimide | Maleimide | Sulfhydryls / Thiols (-SH) | 350 - 365 | 5-20 min | ~25 - 35[7] |
| PC-Biotin-Alkyne | Alkyne | Azide (via CuAAC Click Chemistry) | 350 - 365 | 5-25 min, >90% efficiency[8] | Variable (often PEG-based)[6] |
| PC-Biotin-Azide | Azide | Alkyne (via CuAAC Click Chemistry) | 350 - 365 | 5-25 min, >90% efficiency[8] | Variable (often PEG-based) |
| PC-Biotin Phosphoramidite (B1245037) | Phosphoramidite | 5' Hydroxyl (Oligonucleotides) | 300 - 350 | < 4-5 min, quantitative[9][10] | ~20 - 25 |
Note: Cleavage times and efficiencies are dependent on lamp intensity, distance from the sample, and buffer composition. Data is compiled from manufacturer technical sheets and research articles.
Key Applications in Research and Development
The gentle and specific nature of photocleavage makes PC-biotin linkers invaluable across numerous scientific disciplines.
-
Proteomics: In affinity purification mass spectrometry (AP-MS), PC-biotin linkers allow for the clean isolation of protein complexes. This reduces background contamination from streptavidin fragments or non-specifically bound proteins that can occur with on-bead digestion or harsh elution, improving signal-to-noise in subsequent MS analysis.[11][12]
-
Genomics and Nucleic Acid Research: PC-biotin phosphoramidites can be incorporated into synthetic oligonucleotides for capturing DNA or RNA targets.[13] After capture, the purified nucleic acids are released with a 5'-phosphate group, making them immediately available for downstream enzymatic reactions like ligation or cloning.[3][10]
-
Cell Biology: These linkers are used to label and isolate cell surface proteins. Because the reagents can be designed to be membrane-impermeable, only extracellularly exposed proteins are biotinylated.[14] Subsequent photocleavage allows for the recovery and analysis of this specific subset of the proteome.
-
Drug Discovery: PC-biotin linkers can be attached to small molecule baits to identify their protein targets from complex cell lysates, a crucial step in understanding a drug's mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for common applications of photocleavable biotin linkers.
Protocol 1: General Protein Biotinylation (Amine-Reactive)
This protocol describes the labeling of a purified protein solution using an NHS-ester-activated PC-biotin linker.
A. Materials
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
PC-Biotin-NHS Ester.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns for buffer exchange.
B. Reagent Preparation
-
Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete for reaction with the NHS ester.
-
PC-Biotin Stock Solution: Immediately before use, dissolve the PC-Biotin-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.[15]
C. Step-by-Step Procedure
-
Calculate the volume of PC-Biotin stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein.
-
Add the calculated volume of the PC-Biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin reagent and exchange the buffer using a desalting column equilibrated with a suitable storage buffer. The biotinylated protein is now ready for affinity purification.
Protocol 2: Affinity Purification and Photocleavage
This protocol details the capture of a PC-biotinylated sample using streptavidin agarose (B213101) beads and subsequent release via photocleavage.
A. Materials
-
PC-biotinylated sample (from Protocol 1).
-
Streptavidin Agarose Resin (slurry).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
UV Lamp (365 nm, typically 1-5 mW/cm²). A handheld UV lamp or a transilluminator is suitable.[5][9]
-
Spin columns or microcentrifuge tubes.
B. Step-by-Step Procedure
-
Binding: Add an appropriate amount of streptavidin agarose resin to the biotinylated sample. Incubate for 1 hour at room temperature with gentle end-over-end mixing.
-
Capture: Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.
-
Washing: Wash the resin 3-5 times with 10-20 bed volumes of Wash Buffer to remove non-specifically bound molecules. Pellet the resin and discard the supernatant after each wash.
-
Elution (Photocleavage): After the final wash, resuspend the resin in a minimal volume of a suitable, non-absorbing buffer (e.g., PBS, HEPES).
-
Transfer the slurry to a fresh microcentrifuge tube or a UV-transparent plate.
-
Irradiate the sample with a 365 nm UV lamp for 5-30 minutes.[5][9] The optimal time should be determined empirically. Keep the sample within a few centimeters of the lamp for efficient cleavage.[9]
-
Collection: Pellet the resin by centrifugation. The supernatant now contains the purified, released target molecule. Carefully collect the supernatant for downstream analysis.
Protocol 3: Cell Surface Protein Isolation
This protocol is adapted from manufacturer guidelines for labeling and isolating proteins from the surface of adherent mammalian cells.[14][16]
A. Materials
-
Adherent mammalian cells (e.g., 80-95% confluent T75 or 10 cm dish).
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.
-
Membrane-impermeable PC-Biotin-NHS Ester (e.g., Sulfo-NHS-PC-Biotin).
-
Ice-cold Quenching Buffer (e.g., PBS + 100 mM Glycine or Tris).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Cell scraper.
-
Streptavidin Agarose Resin and UV lamp as in Protocol 2.
B. Reagent Preparation
-
PC-Biotin Labeling Solution: Immediately before use, dissolve the Sulfo-NHS-PC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.25-0.5 mg/mL.
C. Step-by-Step Procedure
-
Cell Preparation: Place cell culture dish on ice. Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Labeling: Add the freshly prepared, ice-cold PC-Biotin Labeling Solution to the cells, ensuring the entire surface is covered (e.g., 5-10 mL for a 10 cm dish).
-
Incubate for 30 minutes at 4°C with gentle rocking.
-
Quenching: Aspirate the labeling solution and wash the cells once with ice-cold Quenching Buffer. Then, add fresh Quenching Buffer and incubate for 10-15 minutes at 4°C to ensure all unreacted biotin is quenched.
-
Lysis: Aspirate the Quenching Buffer and wash the cells twice more with ice-cold PBS. Add ice-cold Lysis Buffer (with protease inhibitors) to the dish (e.g., 0.5-1 mL).
-
Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Purification: Transfer the supernatant to a new tube. The lysate containing biotinylated cell surface proteins is now ready for affinity purification and photocleavage as described in Protocol 2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 10. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. uab.edu [uab.edu]
Introduction to Bioconjugation and the Role of Spacers
An In-depth Technical Guide on the Core Role of PEG Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to create a novel construct with the combined functionalities of its components.[1] This powerful technique is at the forefront of therapeutic innovation, leading to the development of sophisticated molecules like Antibody-Drug Conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[2][3] The linker, or spacer, that connects these molecular components is a critical determinant of the conjugate's solubility, stability, pharmacokinetics (PK), and overall efficacy.[4]
Poly(ethylene glycol), or PEG, is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[5] When used as a spacer in bioconjugation—a process often termed "PEGylation"—it offers a versatile platform to overcome many challenges associated with therapeutic biomolecules, particularly hydrophobicity and immunogenicity.[][7] PEG linkers serve as flexible, water-soluble spacers that are chemically inert and can be produced with precisely defined lengths and functionalities, making them indispensable tools in modern drug development.[2][5]
Core Properties and Advantages of PEG Spacers
The unique physicochemical properties of PEG make it an ideal linker for bioconjugation.[8] Its widespread adoption is due to a range of benefits it imparts to the resulting conjugate, transforming molecules with poor pharmaceutical properties into viable drug candidates.[3][]
Key Advantages:
-
Improved Solubility: Many potent therapeutic payloads and some proteins are hydrophobic, leading to aggregation and poor solubility in aqueous physiological environments.[4] The highly hydrophilic nature of the PEG chain creates a hydration shell around the conjugate, significantly increasing its water solubility and preventing aggregation.[4][7][10]
-
Enhanced Pharmacokinetics and Stability: PEGylation dramatically increases the hydrodynamic radius of a bioconjugate.[10][11] This increased size reduces renal clearance, thereby extending the circulation half-life from hours to days.[11][12] The PEG chain also provides a protective barrier, shielding the biomolecule from proteolytic degradation and enhancing its overall stability in vivo.[3][13]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chain can mask epitopes on the surface of a protein therapeutic, reducing its recognition by the immune system.[2][14] This "stealth" effect helps to lower or eliminate immune responses, a critical factor for therapies requiring repeated administration.[4]
-
Minimized Steric Hindrance: The spacer arm physically separates the conjugated molecules, such as an antibody and a cytotoxic drug. This separation can be crucial for preserving the biological activity of both components, ensuring the antibody can still bind its target receptor without interference from the payload.[15]
-
Tunable Properties: PEG linkers are available in various lengths, from a few ethylene glycol units to large polymers.[16] This allows for the precise tuning of a conjugate's properties. The length of the PEG spacer can be optimized to balance solubility, stability, and biological activity.[17]
Types of PEG Spacers
PEG linkers are categorized based on their structure (architecture) and the reactive functional groups at their termini. This versatility allows for tailored conjugation strategies for a wide array of biomolecules and payloads.
Structural Architectures
-
Linear PEG: The simplest form, consisting of a straight chain of ethylene oxide units.[11] They can be monofunctional (reactive group at one end) or bifunctional (reactive groups at both ends).[11]
-
Branched PEG: These linkers have multiple PEG arms extending from a central core, such as lysine (B10760008).[3][18] Branched PEGs offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance half-life and stability.[19][20] Second-generation PEGylated drugs often utilize branched structures for superior PK profiles.[3][18]
-
Multi-Arm PEG: With three or more PEG arms radiating from a central core, these are used to create hydrogels, multivalent conjugates, or to attach multiple payloads.[8][21]
-
Y-Shaped PEG: A type of branched PEG with two PEG chains extending from a single point, offering improved shielding and stability.[21]
Functional Chemistries
The choice of reactive groups at the ends of the PEG chain dictates the conjugation strategy.
-
Homobifunctional PEGs: Possess identical reactive groups at both ends (e.g., NHS-PEG-NHS), used for crosslinking or linking two identical types of molecules.[16][22]
-
Heterobifunctional PEGs: Feature different reactive groups at each end (e.g., NHS-PEG-Maleimide), enabling the sequential and specific conjugation of two different molecules.[16][22] This is the most common type used in complex constructs like ADCs.[23]
Common reactive functional groups include:
-
NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine residues on proteins) at pH 7-9 to form stable amide bonds.[][25]
-
Maleimides: React specifically with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form stable thioether bonds.[25][26]
-
Alkynes/Azides: Used for "Click Chemistry" (e.g., Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition), a highly efficient and bioorthogonal reaction.[2][8]
-
Hydrazides/Aldehydes: React to form hydrazone bonds, often used for site-specific labeling of oxidized glycans on antibodies.[2]
Quantitative Impact of PEG Spacers on Bioconjugate Properties
The inclusion of a PEG spacer quantitatively alters the physicochemical and pharmacokinetic properties of a bioconjugate. The length and architecture of the PEG chain are critical parameters that can be optimized for a specific therapeutic application.
Table 1: Effect of PEGylation on Pharmacokinetic Parameters
| Bioconjugate | PEG Modification | Elimination Half-life (t½) | Fold Increase in t½ | Reference |
| rhTIMP-1 | None | 1.1 hours | - | [11][12] |
| rhTIMP-1 | 20 kDa mPEG | 28.0 hours | ~25x | [11][12] |
| Interferon-α | None | ~5.1 hours | - | [] |
| PEG-Intron® | 12 kDa linear PEG | ~50 hours | ~10x | [] |
| Pegasys® | 40 kDa branched PEG | ~80 hours | ~16x | [3][] |
| Recombinant Factor VIII | None | ~12 hours | - | [18] |
| BAY94-9027 | 60 kDa branched PEG | ~19 hours | ~1.6x | [18] |
Table 2: Influence of PEG Spacer Length on Biological Activity and Targeting
| Parent Molecule | PEG Spacer Length | Measured Parameter | Result | Reference |
| NOTA-RM26 (Peptide) | PEG2 (diethylene glycol) | IC50 (Binding Affinity) | 3.1 ± 0.2 nM | [17][27] |
| NOTA-RM26 (Peptide) | PEG3 (triethylene glycol) | IC50 (Binding Affinity) | 3.9 ± 0.3 nM | [17][27] |
| NOTA-RM26 (Peptide) | PEG4 (tetraethylene glycol) | IC50 (Binding Affinity) | 5.4 ± 0.4 nM | [17][27] |
| NOTA-RM26 (Peptide) | PEG6 (hexaethylene glycol) | IC50 (Binding Affinity) | 5.8 ± 0.3 nM | [17][27] |
| Antibody-Nanocarrier | 0.65 kDa PEG | Cellular Uptake (DC2.4 cells) | Highest Uptake | [10] |
| Antibody-Nanocarrier | 2 kDa PEG | Cellular Uptake (DC2.4 cells) | Lowest Uptake | [10] |
| Antibody-Nanocarrier | 5 kDa PEG | Cellular Uptake (DC2.4 cells) | Intermediate Uptake | [10] |
| Antibody-Nanocarrier | 5 kDa PEG | Cellular Uptake (Primary cDC1 cells) | Highest Uptake | [10] |
Table 3: Comparison of Linear vs. Branched PEG Architectures
| Protein | PEG Type (Total MW) | Measured Parameter | Finding | Reference |
| α-lactalbumin | Linear & Branched (5-40 kDa) | Viscosity Radius | No significant difference between linear and branched PEG of the same total MW. | [20][28] |
| Bovine Serum Albumin | Linear & Branched (5-40 kDa) | Viscosity Radius | No significant difference between linear and branched PEG of the same total MW. | [20][28] |
| TNF Nanobody | Linear (40 kDa) vs. Branched (2x20 kDa) | Pharmacokinetic Profile | Branched PEG conjugate showed a superior PK profile (longer exposure). | [19] |
These data highlight a critical principle in bioconjugate design: the properties imparted by a PEG spacer are not universal but depend on the specific context, including the parent molecule, the target cell, and the desired therapeutic outcome. For instance, while longer PEG chains generally improve pharmacokinetics, they can sometimes reduce binding affinity (as seen in the IC50 values in Table 2).[17][27] Similarly, the optimal PEG length for cell targeting can vary dramatically between different cell types.[10]
Logical and Experimental Workflows
The design and synthesis of a bioconjugate using a PEG spacer follows a structured process, from conceptual design to final characterization.
Diagram: Key Benefits of PEG Spacers in Bioconjugation
Diagram: General Mechanism of Improved Pharmacokinetics
Experimental Protocols
The following sections provide a generalized yet detailed methodology for the creation and characterization of an antibody-drug conjugate using a heterobifunctional PEG spacer.
Protocol: Two-Step ADC Synthesis using a Mal-PEG-NHS Linker
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues using a Maleimide-PEG-NHS ester linker. This two-step process ensures specificity and control over the reaction.[23][25][26]
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Mal-(PEG)n-NHS Ester crosslinker (n = 4, 8, 12, etc.).
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).
-
Thiol-containing payload (Drug-SH).
-
Conjugation Buffer: PBS, pH 7.2-7.5.
-
Quenching solution: 1M Tris or Glycine, pH 8.0.
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification.
Step 1: Activation of Antibody with Mal-PEG-NHS Ester
-
Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in Conjugation Buffer. Ensure any amine-containing buffers (like Tris) have been removed via dialysis or buffer exchange.
-
Linker Dissolution: Immediately before use, dissolve the Mal-PEG-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM. The reagent is moisture-sensitive.[25]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. Perform the addition slowly with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The NHS ester reacts with primary amines on lysine residues of the antibody.[25]
-
Purification: Remove the excess, non-reacted linker immediately using a desalting column equilibrated with Conjugation Buffer. The resulting product is the maleimide-activated antibody (Ab-PEG-Mal). This intermediate should be used promptly in the next step as the maleimide (B117702) group can hydrolyze over time.[26]
Step 2: Conjugation of Drug-SH to Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in DMSO to a known stock concentration.
-
Reaction: Add the payload solution to the purified maleimide-activated antibody. Use a 1.5- to 5-fold molar excess of the payload over the number of maleimide groups on the antibody.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The maleimide groups react with the sulfhydryl group on the payload to form a stable thioether bond.[23][26]
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetyl cysteine or free cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes.
Protocol: Purification and Characterization of the Final ADC
Purification is essential to remove unreacted payload, linker fragments, and to separate ADC species with different drug-to-antibody ratios (DARs).[2][]
Purification Methods:
-
Size Exclusion Chromatography (SEC): This is the primary method to remove small molecules like unconjugated payload and linker fragments from the final ADC. The system is run with a suitable buffer (e.g., PBS).[]
-
Hydrophobic Interaction Chromatography (HIC): Because payloads are often hydrophobic, HIC can be used to separate unconjugated antibody from ADCs, as well as to separate ADC species with different DARs (e.g., DAR2, DAR4, DAR6). The ADC mixture is loaded onto the column in a high-salt buffer and eluted with a decreasing salt gradient.[][29]
-
Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on the protein.[] This change in charge allows IEX to be used for separating PEGylated from non-PEGylated proteins and different PEGamer species.[2]
Characterization Methods:
-
UV-Vis Spectroscopy: Used to determine the concentration of the antibody (at 280 nm) and the average DAR, if the payload has a distinct absorbance at a different wavelength (e.g., 252 nm).
-
SDS-PAGE (reduced and non-reduced): Provides a qualitative assessment of conjugation. The ADC will show a higher molecular weight band compared to the unconjugated antibody. Under reducing conditions, the separation of heavy and light chains can confirm conjugation to both.[2]
-
Mass Spectrometry (MS): Intact mass analysis (e.g., ESI-MS) can confirm the molecular weight of the final ADC and help determine the distribution of species with different DARs.[7]
-
HPLC Analysis (SEC and HIC): Analytical SEC-HPLC is used to determine the level of aggregation in the final product. Analytical HIC-HPLC is the gold standard for determining the DAR distribution and calculating the average DAR of the ADC population.[7][29]
Diagram: Experimental Workflow for ADC Synthesis
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. mdpi.com [mdpi.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 13. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]
- 14. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. broadpharm.com [broadpharm.com]
- 27. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PC Biotin-PEG3-azide (CAS No. 1937270-46-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-azide is a versatile, multi-functional chemical tool designed for advanced applications in bioconjugation, proteomics, and drug delivery.[1][2] This innovative reagent integrates a photocleavable linker with a high-affinity biotin (B1667282) tag and a reactive azide (B81097) handle, offering precise control over the labeling, capture, and release of biomolecules.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and minimizes steric hindrance, making it an ideal choice for a wide range of biological applications.[1][3] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and development.
Core Features and Applications
This compound possesses a unique combination of functional moieties that enable a variety of applications:
-
Photocleavable Linker: At its core is a nitrobenzyl-based linker that can be selectively cleaved upon exposure to near-UV light (typically 300-365 nm), allowing for the controlled release of conjugated molecules.[1][4][5][6]
-
Biotin Tag: The biotin group provides a strong and highly specific binding interaction with avidin (B1170675) and streptavidin (Ka = 1015 M-1), facilitating efficient affinity capture and purification.[1][6]
-
PEG3 Spacer: A triethylene glycol spacer increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers and extending its reach to mitigate steric hindrance.[1][3]
-
Azide Group: The terminal azide group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.[1][2][3]
These features make this compound a powerful tool for:
-
Photo-responsive Bioconjugation: Controlled attachment and release of molecules with spatial and temporal precision.[1][2]
-
Affinity Capture and Release: Reversible immobilization of proteins, nucleic acids, and other biomolecules on streptavidin-coated supports for proteomics and other analytical applications.[1][2]
-
Probe Development: Construction of multifunctional probes for cellular imaging and diagnostics.[1][2]
-
Antibody-Drug Conjugates (ADCs): Use as a cleavable linker in the development of targeted therapeutics.[5]
Quantitative Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1937270-46-6 | [1][3] |
| Molecular Formula | C35H55N9O12S | [1][3] |
| Molecular Weight | 825.9 g/mol | [3] |
| Purity | ≥95% | [1][3] |
| Appearance | Solid | [7] |
| Storage Conditions | -20°C | [3] |
| Photocleavage Wavelength | 300-365 nm | [5][6] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) solution (100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with buffer to a final volume of 432.5 µL. The final protein concentration should be in the low micromolar range (e.g., 2-50 µM).[8]
-
Add 10 µL of 5 mM this compound in DMSO. This provides a 2 to 10-fold molar excess over the protein.[8]
-
Prepare a premix of 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA ligand. Add this premix to the reaction tube. The final concentrations will be 0.10 mM CuSO4 and 0.50 mM THPTA.[8]
-
Add 25 µL of 100 mM aminoguanidine to the reaction mixture. This helps to prevent oxidative damage to the protein.[9]
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of sodium ascorbate will be 5 mM.[8]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the conjugation using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or fluorescence imaging if a fluorescent alkyne was used.
-
Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Strained alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the biotinylated protein from excess reagents using a desalting column or dialysis.
-
-
Characterization:
-
Analyze the conjugate using appropriate methods as described for the CuAAC protocol.
-
Protocol 3: Affinity Capture and Photocleavable Release
This protocol details the capture of a biotinylated protein using streptavidin-coated magnetic beads and its subsequent release via photocleavage.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer 1 (Modified B/W buffer: e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (0.1 M TEAA buffer)
-
Wash Buffer 3 (Nuclease-free water)
-
Release Buffer (e.g., PBS or water)
-
UV lamp (365 nm, e.g., Black Ray XX-15 UV lamp)[1]
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads twice with Binding/Wash Buffer 1.
-
-
Affinity Capture:
-
Resuspend the washed beads in Binding/Wash Buffer 1.
-
Add the biotinylated protein sample to the bead suspension.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.[4]
-
-
Washing:
-
Pellet the beads on the magnetic stand and discard the supernatant.
-
Wash the beads sequentially with 200 µL each of Binding/Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound molecules.[4]
-
-
Photocleavable Release:
-
Elution:
-
Place the tube on the magnetic stand to pellet the beads.
-
Carefully collect the supernatant containing the released protein. The biotin moiety and the photocleavable linker will remain attached to the beads.
-
-
Analysis:
-
Analyze the released protein by SDS-PAGE, Western blot, or mass spectrometry.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows involving this compound.
Conclusion
This compound is a sophisticated and highly effective reagent for researchers engaged in cutting-edge biological and chemical sciences. Its unique combination of a photocleavable linker, a high-affinity biotin tag, and a versatile azide handle provides an unprecedented level of control for bioconjugation, affinity purification, and the development of novel molecular probes and targeted therapeutics. The detailed protocols and workflows provided in this guide serve as a robust foundation for the successful application of this powerful molecule in a variety of research settings. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the provided protocols is encouraged to suit specific experimental needs.
References
- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 2. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. scispace.com [scispace.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Photocleavage for Photolabile Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the core mechanisms, quantitative performance metrics, and experimental methodologies related to common photocleavable (PC) linkers. The focus is on providing actionable information for professionals in drug development and chemical biology who utilize light to achieve spatiotemporal control over the release of active molecules.
Core Mechanisms of Photocleavage
Photocleavable linkers, or "photocages," are chemical moieties that can be cleaved by light of a specific wavelength. This property allows for the precise release of a protected molecule ("cargo") in a controlled manner. The two most prominent and widely utilized classes of PC linkers are based on ortho-nitrobenzyl (ONB) and coumarin (B35378) scaffolds.
The ortho-Nitrobenzyl (ONB) Group
The ONB group is the most classic and extensively studied photolabile linker, valued for its synthetic accessibility and reliable cleavage upon UV light irradiation (typically ~340-365 nm).[1][2][3] The use of light offers significant advantages over chemical deprotection methods due to its high spatiotemporal control and selectivity.[1][2]
The photocleavage mechanism proceeds through several key steps upon absorption of a UV photon:
-
Excitation & Hydrogen Abstraction: The molecule is promoted to an excited state. An intramolecular hydrogen atom is abstracted from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group.
-
Intermediate Formation: This leads to the formation of a transient aci-nitro intermediate.[1][2]
-
Rearrangement & Cleavage: The aci-nitro intermediate undergoes a rearrangement to form a cyclic species which then decomposes. This decomposition step releases the caged cargo molecule (e.g., an alcohol, amine, or carboxylic acid).
-
Byproduct Formation: The linker itself is converted into an ortho-nitrosobenzaldehyde or a related ketone byproduct.[4][5] It is important to note that these byproducts can be reactive and potentially cytotoxic.[4] Recent studies have investigated the stability and subsequent reactions of these byproducts, which can include the formation of oligomers.[5]
The overall photocleavage pathway for a generic ONB-caged molecule (ONB-O-R) is visualized below.
The Coumarin Group
Coumarin-based linkers have gained popularity as they can be engineered to absorb light at longer, less damaging wavelengths, including blue light (400-450 nm).[6] Their mechanism is distinct from ONB linkers and relies on a heterolytic bond cleavage in the excited state.[7]
-
Excitation & Heterolysis: Upon photon absorption, the bond between the cargo and the benzylic carbon of the coumarin weakens, leading to heterolytic bond cleavage.[7]
-
Contact Ion Pair (CIP) Formation: This cleavage event forms a transient but critical intermediate: a Contact Ion Pair (CIP). The CIP consists of the positively charged coumarin chromophore and the negatively charged cargo anion, held together by electrostatic attraction.[7][8][9]
-
CIP Fate - Productive vs. Unproductive Pathways: The fate of the CIP determines the overall efficiency of the photocleavage reaction.[8][9]
-
Productive Pathway (k₂): The ions can escape from each other, leading to the release of the cargo and a stabilized coumarin cation. This cation is then quenched by water or another nucleophile to form the final byproduct.
-
Unproductive Pathway (k₋₁): The ions can recombine, returning the molecule to its ground state without releasing the cargo. This is a major cause of low quantum yields.[7]
-
The efficiency of cargo release is therefore highly dependent on factors that favor the productive pathway, such as solvent polarity and the ability of the cargo to stabilize a negative charge.[8][9]
Quantitative Data and Performance Metrics
The efficiency of a photocleavable linker is characterized by several key parameters. The quantum yield (Φ) represents the fraction of absorbed photons that result in a cleavage event. The molar extinction coefficient (ε) describes how strongly the linker absorbs light at a given wavelength. Together, these terms define the uncaging cross-section (εΦ), a measure of overall light sensitivity.
Table 1: Photochemical Properties of Selected ONB Linkers
| Linker Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl (ONB) | Acetic Acid | 365 | Modest Rate | [10] |
| 1-(2-Nitrophenyl)ethyl | Phosphate | ~340 | 0.49 - 0.63 | [3] |
| Veratryl (3,4-dimethoxy-ONB) | Benzylamine | 365 | Dramatically Increased Rate vs ONB | [10] |
| α-Methyl-Veratryl | Benzylamine | 365 | ~5x Faster than Veratryl | [10] |
Note: Cleavage rates are highly dependent on the specific leaving group and solvent conditions.[10][11] Adding electron-donating groups (e.g., methoxy (B1213986) groups as in the veratryl linker) or an α-methyl group can significantly increase the rate of cleavage.[10][12]
Table 2: Photochemical Properties of Selected Coumarin Linkers
| Linker Derivative | Caged Molecule | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 7-(diethylamino)coumarin (DEAC) | General | 400-450 | 0.25 | [6] |
| DEAC450 | GABA | 450 | 0.39 | [13] |
| DEAC450 | Glutamate (B1630785) | 900 (2-photon) | - | [14][15] |
Note: Coumarin derivatives are often designed for one-photon excitation at longer wavelengths or for two-photon excitation (TPE) in the near-infrared (NIR) range (e.g., 720-900 nm), which allows for deeper tissue penetration and higher spatial resolution.[14][16][17]
Experimental Protocols
Conducting a photocleavage experiment requires careful control of irradiation conditions and appropriate analytical methods to quantify the release of the cargo.
General Protocol for Photocleavage Kinetics
This protocol outlines a typical experiment to measure the rate of photocleavage in solution.
-
Sample Preparation:
-
Prepare a stock solution of the photolabile compound in a suitable solvent (e.g., methanol, p-dioxane, or aqueous buffer).[10] The final concentration should be adjusted to ensure sufficient absorbance at the irradiation wavelength (typically an optical density of 0.1-0.3).
-
Transfer a known volume of the solution to a quartz cuvette.
-
-
Irradiation:
-
Use a calibrated light source, such as a high-power LED or a filtered mercury arc lamp, emitting at the desired wavelength (e.g., 365 nm for ONB, 405-450 nm for coumarins).[12][18]
-
Measure the light intensity at the sample position using a power meter (e.g., in mW/cm²).
-
Irradiate the sample continuously or in defined intervals. For kinetic measurements, collect aliquots at various time points (e.g., 0, 1, 2, 5, 10, 30 minutes).[3]
-
-
Analysis:
-
Analyze the irradiated samples and a non-irradiated control using an appropriate analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the released cargo over time.[3][10]
-
UV-Vis Spectroscopy: If the photoproducts have a different absorption spectrum from the starting material, the reaction can be monitored in real-time by recording spectra at set intervals.[18]
-
Mass Spectrometry (e.g., MALDI-TOF): Used to confirm the identity of the photoproducts.[3]
-
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the starting material (ln[C]/[C]₀) versus time.
-
For a first-order reaction, the data should fit a straight line. The negative of the slope of this line is the observed rate constant (k_obs) for the photocleavage reaction.[12]
-
The workflow for such an experiment is visualized below.
This guide provides a foundational understanding of the mechanisms and methodologies essential for working with photocleavable linkers. For specific applications, it is crucial to consult the primary literature to understand the nuances of the chosen linker system, including solvent effects, byproduct reactivity, and compatibility with biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthical.com [synthical.com]
- 6. chemreu.ku.edu [chemreu.ku.edu]
- 7. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05725A [pubs.rsc.org]
- 10. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seas.upenn.edu [seas.upenn.edu]
- 13. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optically selective two-photon uncaging of glutamate at 900 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. frontiersin.org [frontiersin.org]
- 18. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Bioorthogonal Chemistry: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to a Chemical Revolution in Biology
Bioorthogonal chemistry encompasses a class of high-yielding chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" signifies reactions that are mutually inert with the vast and complex chemical environment of the cell, allowing for the precise labeling and manipulation of biomolecules in their natural habitat.[1][2] This powerful technology has unlocked unprecedented opportunities to study biomolecules like glycans, proteins, and lipids in real-time, directly within living cells and organisms, paving the way for significant advancements in biomedical imaging, drug target identification, and the development of novel therapeutic strategies.[3][4][5]
At its core, bioorthogonal chemistry involves a two-step process. First, a biomolecule of interest is tagged with a "chemical reporter"—a small, abiotic functional group (e.g., an azide) that is introduced via metabolic labeling or protein engineering.[1][6] This reporter group is designed to be non-disruptive to the biomolecule's natural function.[1] In the second step, a probe molecule carrying a complementary functional group (e.g., a cyclooctyne) is introduced. This probe, often carrying a payload like a fluorescent dye or a drug molecule, selectively reacts with the chemical reporter, forming a stable covalent bond.[1]
This guide provides a comprehensive overview of the core principles of bioorthogonal chemistry, a detailed examination of the most prominent reaction classes with their comparative kinetics, in-depth experimental protocols for key techniques, and a look into their transformative applications in drug discovery and development.
Core Principles of Bioorthogonality
For a chemical transformation to be considered truly bioorthogonal, it must satisfy a stringent set of criteria to ensure its utility within a biological setting:
-
High Selectivity: The reacting partners must be exceptionally selective for each other, ignoring the myriad of other functional groups present in biological systems, such as amines, thiols, and hydroxyls, to prevent unwanted side reactions.[2]
-
Biological Inertness: Both the reactant probes and the resulting linkage must be non-toxic and should not perturb the native state of the biological system under investigation.[1][2]
-
Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, and at the low concentrations typical of biomolecules in cells.[2][7] Fast kinetics are crucial for capturing dynamic processes and for efficient labeling before the probe is cleared or metabolized.[1][2]
-
Chemical Stability: The reactants and the resulting covalent bond must be stable in the aqueous physiological environment.[2]
-
Accessible Engineering: The chemical reporter group should be easily incorporated into biomolecules using the cell's own machinery or through straightforward chemical modification, and it should be small enough to avoid perturbing the biomolecule's structure and function.[1][2]
Core principles defining a bioorthogonal chemical reaction.
Key Bioorthogonal Reactions: A Quantitative Comparison
Several classes of reactions have been developed that meet the stringent criteria for bioorthogonality. The choice of reaction often depends on the specific biological context, the desired reaction speed, and the nature of the biomolecule being studied. The most prominent among these are the Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as the Tetrazine Ligation.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Common Disadvantages |
| Staudinger Ligation | Azide (B81097) | Phosphine (B1218219) | ~0.001 - 0.01 | First bioorthogonal reaction; metal-free. | Slow kinetics; phosphines prone to oxidation.[5][8] |
| CuAAC ("Click") | Azide | Terminal Alkyne | ~1 - 100 | Fast and high-yielding; good regioselectivity. | Requires copper catalyst, which is toxic to cells.[5] |
| SPAAC (Copper-Free) | Azide | Cyclooctyne (BCN) | ~0.06 - 0.1 | Copper-free; biocompatible. | Slower than CuAAC and some tetrazine ligations. |
| SPAAC (Copper-Free) | Azide | Cyclooctyne (DIBO) | ~0.3 - 0.7 | Faster than BCN. | Larger and more lipophilic than BCN. |
| SPAAC (Copper-Free) | Azide | Cyclooctyne (DBCO) | ~0.6 - 1.0 | Generally the fastest of these common cyclooctynes. | Can be sterically demanding. |
| Tetrazine Ligation | Tetrazine | trans-Cyclooctene (B1233481) (TCO) | ~1 - 30,000+ | Exceptionally fast kinetics; catalyst-free.[9][10] | TCO can be unstable; some tetrazines have limited stability. |
| Tetrazine Ligation | Tetrazine | Norbornene | ~1 - 10 | Good stability. | Slower kinetics compared to TCO. |
Note: The reported rate constants can vary significantly based on the specific structures of the reactants, solvent, and temperature.[11]
Applications in Drug Development
Bioorthogonal chemistry provides a powerful toolkit for addressing key challenges in drug discovery and development.
-
Targeted Drug Delivery: By labeling specific cells (e.g., tumor cells) with one bioorthogonal handle and a drug-carrying vehicle with the complementary partner, drugs can be "clicked" together at the site of action, increasing efficacy and reducing off-target toxicity.[2]
-
In Situ Prodrug Activation: A prodrug can be designed to remain inactive until it undergoes a bioorthogonal reaction at the disease site.[2][11] This strategy offers precise spatiotemporal control over drug activation, minimizing systemic exposure.[11]
-
Antibody-Drug Conjugates (ADCs): Bioorthogonal reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADCs with improved stability and a wider therapeutic window compared to traditional conjugation methods.[2][4]
-
Target Identification and Validation: Bioorthogonal probes can be used to label and identify the molecular targets of a drug, providing crucial insights into its mechanism of action.
Workflow for targeted drug delivery using bioorthogonal chemistry.
Experimental Protocols
This section provides detailed methodologies for three key bioorthogonal reactions. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (HerFab-L177AF as an example) in phosphate (B84403) buffer (10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0).
-
Cyclooctyne-dye conjugate (e.g., Cy5.5-ADIBO) stock solution in water or DMSO.
-
Phosphate buffer (pH 7.0).
-
Reaction tubes.
-
Incubator or water bath at 37°C.
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of the azide-modified protein solution (final concentration 10 µM) with the appropriate volume of phosphate buffer.
-
Probe Addition: Add 20 µL of the Cy5.5-ADIBO solution to achieve a final concentration of 200 µM.[2] Note: Other cyclooctynes like DIFO or BCN derivatives can also be used.[2]
-
Incubation: Allow the reaction to proceed for 6 hours at 37°C.[2] If using a light-sensitive probe, protect the reaction vessel from light by wrapping it in aluminum foil.[2]
-
Purification: Following incubation, purify the labeled protein from excess unreacted dye using an appropriate method, such as a spin desalting column or size-exclusion chromatography, according to the manufacturer's instructions.
-
Analysis: Confirm successful labeling and determine labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Experimental workflow for protein labeling via SPAAC.
Protocol 2: Protein-Protein Conjugation via Tetrazine Ligation
This protocol outlines the conjugation of two proteins, each functionalized with either a trans-cyclooctene (TCO) or a tetrazine (Tz) moiety.
Materials:
-
Protein 1 and Protein 2.
-
TCO-NHS ester (e.g., TCO-PEG12-NHS).
-
Methyl-tetrazine-NHS ester (e.g., methyl-tetrazine-PEG8-NHS).
-
1 M Sodium Bicarbonate (NaHCO₃).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Anhydrous DMSO or DMF.
-
Spin desalting columns.
Methodology:
-
Protein 1 Activation (TCO):
-
Dissolve 100 µg of Protein 1 in 100 µL of PBS. Add 5 µL of 1 M NaHCO₃.[9][10]
-
Prepare a fresh stock solution of TCO-NHS ester in DMSO.
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution.[6][9]
-
Purify the TCO-activated Protein 1 using a spin desalting column equilibrated with PBS.[9]
-
-
Protein 2 Activation (Tetrazine):
-
Dissolve 100 µg of Protein 2 in 100 µL of PBS. Add 5 µL of 1 M NaHCO₃.[9]
-
Prepare a fresh stock solution of methyl-tetrazine-NHS ester in DMSO.
-
Add a 10-20 fold molar excess of the tetrazine-NHS ester to the protein solution.[9]
-
Incubate for 60 minutes at room temperature.[9]
-
Purify the tetrazine-activated Protein 2 using a spin desalting column equilibrated with PBS.[9]
-
-
Conjugation:
-
Mix the purified TCO-Protein 1 and Tz-Protein 2 in a 1:1 molar ratio.[9][10]
-
Incubate the mixture for 1 hour at room temperature with gentle rotation.[9][10]
-
The reaction progress can be monitored by the disappearance of the tetrazine's color or by following the decrease in its characteristic absorbance between 510-550 nm.[9]
-
The final protein-protein conjugate is now ready for use or further purification if necessary.
-
Protocol 3: Traceless Staudinger Ligation for Peptide Synthesis
This protocol provides a conceptual outline for the traceless Staudinger ligation to form a native amide bond between a peptide fragment with a C-terminal phosphinothioester and another with an N-terminal azide.
Materials:
-
Peptide 1 with a C-terminal thioester (e.g., AcGly-SCH₂CH₂CO-Peptide1).
-
(Diphenylphosphino)methanethiol.
-
Peptide 2 with an N-terminal azide (e.g., N₃-Peptide2).
-
Aqueous buffer system (e.g., phosphate buffer, pH 7.5).
-
HPLC for purification and analysis.
Methodology:
-
Formation of Phosphinothioester: The ligation begins with a transthioesterification step where the C-terminal thioester of Peptide 1 reacts with a bifunctional phosphinothiol reagent. This forms a key phosphinothioester intermediate.
-
Ligation Reaction: The purified Peptide 1-phosphinothioester is mixed with the N-terminal azide-containing Peptide 2 in an aqueous buffer.
-
Iminophosphorane Formation: The phosphine moiety reacts with the azide to eliminate N₂ gas and form an iminophosphorane intermediate.[12][13]
-
Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the adjacent thioester carbonyl. This intramolecular cyclization is the rate-limiting step and leads to the formation of an amidophosphonium salt.[12][13]
-
Hydrolysis: The amidophosphonium salt is readily hydrolyzed by water in the reaction buffer. This step cleaves the phosphine oxide moiety, leaving behind a native amide bond between the two peptide fragments.[12][13]
-
Purification and Analysis: The final ligated peptide is purified from the phosphine oxide byproduct and any unreacted starting materials using reverse-phase HPLC. The product identity is confirmed by mass spectrometry.
Conclusion and Future Outlook
Bioorthogonal chemistry has transitioned from a niche chemical curiosity to an indispensable tool across biology, medicine, and materials science.[3][4] Its ability to perform specific chemical transformations in the complex environment of a living cell has provided unprecedented insights into biological processes and has opened new frontiers in drug development. The ongoing development of new bioorthogonal reactions with even faster kinetics, improved stability, and mutual orthogonality will further expand this powerful chemical toolbox.[11][14] For researchers and professionals in drug development, harnessing the precision and power of bioorthogonal chemistry will be crucial for designing the next generation of targeted therapeutics and diagnostic agents.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PC Biotin-PEG3-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-azide is a versatile chemical probe that integrates several key functionalities into a single molecule, making it a powerful tool for bioconjugation, proteomics, and drug delivery research.[1] This reagent incorporates a photocleavable (PC) linker, a high-affinity biotin (B1667282) tag, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a reactive azide (B81097) group.[1][2] The azide moiety allows for its covalent attachment to alkyne-containing molecules via "click chemistry," a set of biocompatible, highly efficient, and specific reactions.[][4] This document provides detailed protocols for utilizing this compound in the two main types of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] The photocleavable linker offers the unique advantage of allowing the release of the biotinylated molecule or its cargo under mild UV light exposure, enabling controlled release and recovery applications.[1]
Key Features and Applications
The unique combination of functionalities in this compound enables a wide range of applications in life sciences and drug development:
-
Photo-Responsive Bioconjugation: Enables the controlled attachment and subsequent light-triggered release of biotinylated molecules from their targets.[1]
-
Affinity Capture and Release: Facilitates the reversible immobilization and purification of alkyne-modified biomolecules on streptavidin-coated supports.[1]
-
Probe Development: Serves as a building block for creating multifunctional probes for cellular imaging, proteomics, and diagnostic assays.[1][5]
-
Chemical Biology: Supports orthogonal labeling strategies and provides spatiotemporal control over biological processes through light-induced cleavage.[1]
-
Targeted Drug Delivery: The photocleavable linker can be exploited for the targeted release of therapeutic agents at specific sites upon light activation.[5]
Product Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 1937270-46-6 | [2][6] |
| Molecular Formula | C35H55N9O12S | [2][6] |
| Molecular Weight | 825.9 g/mol | [2][6] |
| Purity | ≥95% | [1][2] |
| Storage Conditions | Store at -20°C, protected from light. | [1][2] |
Experimental Protocols
This compound can be conjugated to alkyne-containing molecules using either copper-catalyzed or strain-promoted click chemistry. The choice of method depends on the specific application, particularly the sensitivity of the biological system to copper.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry method that utilizes a copper(I) catalyst to join azides and terminal alkynes.[][7][8] This protocol is suitable for in vitro applications with purified biomolecules.
Materials:
-
This compound
-
Alkyne-containing molecule (e.g., protein, nucleic acid, small molecule)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
Reaction Parameters:
| Reagent | Final Concentration (Suggested) | Notes |
| Alkyne-Molecule | 1-100 µM | The concentration will depend on the specific molecule and application. |
| This compound | 1.5 - 10 equivalents (to alkyne) | An excess of the azide is typically used to ensure complete reaction with the alkyne. |
| CuSO4 | 50-100 µM | |
| THPTA/TBTA | 250-500 µM | A 5:1 molar ratio of ligand to CuSO4 is recommended to stabilize the Cu(I) ion.[7] |
| Sodium Ascorbate | 1-5 mM | A fresh solution should be prepared. This is added to reduce Cu(II) to the active Cu(I) catalyst.[7][9] |
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or an appropriate solvent to a stock concentration of 10-50 mM.
-
Prepare a stock solution of your alkyne-containing molecule in a compatible buffer.
-
Prepare stock solutions of CuSO4 (10-100 mM in water), THPTA/TBTA (50-500 mM in water or DMSO), and Sodium Ascorbate (100 mM in water). Prepare the sodium ascorbate solution fresh before each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the desired final concentration.
-
Add the THPTA/TBTA ligand to the reaction mixture.
-
Add the CuSO4 stock solution.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light.
-
-
Purification:
-
Purify the biotinylated product from excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for applications in living cells or other biological systems where the cytotoxicity of copper is a concern.[][11] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with azides.[][12]
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO- or BCN-modified protein)
-
Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
Solvent for dissolving this compound (e.g., DMSO)
Reaction Parameters:
| Reagent | Final Concentration (Suggested) | Notes |
| Cyclooctyne-Molecule | 1-100 µM (in vitro) or 10-100 µM (in cellulo) | The concentration will vary depending on the experimental setup. |
| This compound | 1.5 - 10 equivalents (to cyclooctyne) | An excess of the azide is generally used to drive the reaction to completion. |
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10-50 mM.
-
Prepare a stock solution of your cyclooctyne-containing molecule in a compatible buffer or medium.
-
-
Reaction Setup:
-
For in vitro reactions: In a microcentrifuge tube, add the cyclooctyne-containing molecule to the desired final concentration in the reaction buffer.
-
For labeling in live cells: Add the this compound stock solution directly to the cell culture medium containing the cells that have been metabolically labeled with a cyclooctyne-modified substrate.
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the reaction mixture or cell culture medium.
-
Mix gently.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C (for live cells) for 1-12 hours. The reaction time will depend on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
-
Washing and Analysis (for live cells):
-
After incubation, wash the cells with fresh buffer or medium to remove unreacted this compound.
-
The biotinylated cells or biomolecules can then be analyzed by methods such as flow cytometry, fluorescence microscopy (after staining with a fluorescent streptavidin conjugate), or Western blotting.
-
Visualization of Workflows
The following diagrams illustrate the chemical principle of the click reactions and a typical experimental workflow for affinity capture and release.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme.
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PC-Biotin-PEG4-PEG3-azide, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. axispharm.com [axispharm.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. This compound - CD Bioparticles [cd-bioparticles.net]
Revolutionizing Proteomics: A Guide to Protein Labeling with PC Biotin-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of proteins using PC Biotin-PEG3-azide, a photocleavable biotinylation reagent. This innovative tool enables the efficient capture and subsequent gentle release of protein targets, offering significant advantages for a range of applications in proteomics, drug discovery, and cellular signaling research.
Introduction
This compound is a versatile chemical probe that combines three key functionalities: a biotin (B1667282) handle for high-affinity capture with streptavidin, a photocleavable (PC) linker, and a terminal azide (B81097) group for covalent attachment to alkyne-modified proteins via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the reagent.
The ability to release captured proteins under mild UV irradiation (typically around 365 nm) overcomes the harsh elution conditions often required to disrupt the strong biotin-streptavidin interaction, which can denature proteins and interfere with downstream analyses. This makes this compound an ideal choice for applications requiring the recovery of intact, functional proteins and for sensitive mass spectrometry-based proteomics.
Data Presentation
The efficiency of protein labeling and subsequent release is critical for the success of pull-down experiments. The following table summarizes key quantitative parameters associated with the use of photocleavable biotin tags in proteomics workflows.
| Parameter | Typical Value | Notes |
| Labeling Efficiency | >90% | Efficiency is dependent on reaction conditions such as catalyst concentration, ligand, and incubation time. Optimization may be required for specific proteins. |
| Photocleavage Yield | >95% | Cleavage is typically achieved with UV irradiation at 365 nm for 5-15 minutes. Yield can be influenced by the sample matrix and irradiation setup.[1][2] |
| Protein Recovery | High | Gentle elution via photocleavage leads to higher recovery of intact proteins compared to harsh chemical or thermal elution methods. |
| Mass Remnant | Small | Upon cleavage, a small, defined chemical remnant is left on the protein, which can be accounted for in mass spectrometry analysis. |
Experimental Protocols
This section provides a comprehensive workflow for labeling alkyne-modified proteins with this compound, followed by affinity purification and photocleavable release.
Overall Experimental Workflow
Caption: Experimental workflow for protein labeling and analysis.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO4: Dissolve in deionized water to a final concentration of 50 mM.
-
Sodium Ascorbate: Freshly prepare a 100 mM solution in deionized water.
-
THPTA: Dissolve in deionized water to a final concentration of 50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (e.g., 100 µg in 100 µL buffer)
-
This compound stock solution (to a final concentration of 100-200 µM)
-
THPTA stock solution (to a final concentration of 1 mM)
-
CuSO4 stock solution (to a final concentration of 0.5 mM)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and catalyst components by buffer exchange using a desalting column or by protein precipitation.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the capture of the biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer 2 (e.g., High-salt buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.5)
-
Wash Buffer 3 (e.g., PBS)
-
Magnetic separation rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads and transfer the desired amount to a new tube.
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads twice with Wash Buffer 1.
-
-
Binding:
-
Resuspend the washed beads in the biotinylated protein sample.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (once)
-
Wash Buffer 3 (twice)
-
-
After the final wash, remove all residual buffer.
-
Protocol 3: Photocleavage and Elution of Captured Proteins
This protocol describes the release of the captured protein from the streptavidin beads using UV light.
Materials:
-
Bead-bound protein complex from Protocol 2
-
Elution Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
Procedure:
-
Resuspension:
-
Resuspend the beads in a suitable volume of Elution Buffer.
-
-
Photocleavage:
-
Place the tube in a UV lamp with a 365 nm light source.
-
Irradiate the sample for 5-15 minutes. The optimal time may need to be determined empirically. Gently mix the sample periodically during irradiation.
-
-
Elution:
-
Place the tube on the magnetic rack to pellet the beads.
-
Carefully collect the supernatant containing the released protein.
-
The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Application Example: Investigating the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation, and its dysregulation is implicated in various diseases, including cancer.[3][4][5][6][7] Chemical proteomics approaches using tools like this compound can be employed to identify novel components and interactions within this pathway.
For instance, a metabolically incorporated alkyne-containing amino acid can be used to label newly synthesized proteins in response to Wnt stimulation. These alkyne-labeled proteins can then be tagged with this compound, captured, and identified by mass spectrometry. This allows for the specific identification of proteins whose expression is altered by Wnt signaling.
Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.
Conclusion
This compound is a powerful reagent for the specific and efficient labeling of alkyne-modified proteins. Its key feature, the photocleavable linker, allows for the gentle release of captured proteins, preserving their integrity for downstream functional and analytical studies. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this technology in their exploration of the proteome.
References
- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated analysis of the Wnt responsive proteome in human cells reveals diverse and cell-type specific networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Wnt signaling: a chemogenomic safari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating PC Biotin-PEG3-Azide to Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the conjugation of PC Biotin-PEG3-azide to alkyne-containing molecules. The primary methods covered are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient and bioorthogonal, making them ideal for labeling and conjugating biomolecules such as proteins, nucleic acids, and small molecules in complex biological samples.[1][2][3][4] this compound is a versatile reagent featuring a biotin (B1667282) moiety for affinity purification or detection, a PEG3 linker to enhance solubility and reduce steric hindrance, and an azide (B81097) group for covalent ligation to alkynes.[1][3][5][6][7]
The choice between CuAAC and SPAAC depends on the specific application. CuAAC is a rapid and high-yielding reaction but requires a copper catalyst, which can be cytotoxic.[8][9] SPAAC, on the other hand, is a copper-free alternative that proceeds readily at physiological conditions, making it suitable for live-cell imaging and in vivo applications.[10][11][12][13]
Quantitative Data Summary
While direct quantitative comparisons for this compound are not extensively published, the following tables summarize typical reaction parameters and expected outcomes based on analogous biotin-azide conjugations.
Table 1: Comparison of CuAAC and SPAAC for Biotin-Azide Conjugation
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (typically less than 12 hours)[11] |
| Catalyst Required | Yes (Copper (I))[2][8][9][14] | No[10][11][12][13] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[8] | Highly biocompatible, suitable for in vivo applications[12] |
| Alkyne Reactant | Terminal Alkynes | Strained Alkynes (e.g., DBCO, BCN)[1][15] |
| Typical Yield | High to quantitative | High to quantitative[11] |
| Reaction Conditions | Aqueous or organic solvents, room temperature | Aqueous buffers, physiological pH and temperature[10][11] |
Table 2: Typical Reagent Concentrations for CuAAC
| Reagent | Typical Concentration | Reference |
| Alkyne-modified Biomolecule | 2 µM - 1 mM | [16] |
| This compound | 1.2 - 2 fold molar excess over alkyne | [16] |
| Copper(II) Sulfate (B86663) (CuSO4) | 50 µM - 500 µM | [17] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | [16] |
| Copper-chelating Ligand (e.g., THPTA, BTTAA) | 5-fold excess relative to copper | [8][16] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTAA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Deionized water
-
Purification resin (e.g., streptavidin-agarose or size-exclusion chromatography column)[18]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dissolve the alkyne-containing molecule in a compatible buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTAA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule solution and the this compound stock solution. A 2-10 fold molar excess of the azide is recommended.
-
Add the THPTA or TBTAA ligand to the reaction mixture to a final concentration of 250-500 µM.
-
Add CuSO4 to the reaction mixture to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Reaction times may vary depending on the specific reactants.
-
-
Purification:
-
The biotinylated product can be purified from excess reagents using various methods. For proteins, size-exclusion chromatography is a common method. Alternatively, the strong interaction between biotin and streptavidin can be utilized for affinity purification using streptavidin-coated resins.[18]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of this compound to a strained alkyne, such as a dibenzocyclooctyne (DBCO)-containing molecule. This reaction is copper-free.[10][11][12][13]
Materials:
-
This compound
-
DBCO-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Purification resin (e.g., streptavidin-agarose or size-exclusion chromatography column)[18]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dissolve the DBCO-containing molecule in a compatible buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-containing molecule solution and the this compound stock solution. A 2-4 fold molar excess of the azide is recommended.[19]
-
-
Incubation:
-
Purification:
-
Similar to the CuAAC protocol, the biotinylated product can be purified using size-exclusion chromatography or streptavidin affinity chromatography to remove unreacted starting materials.[18]
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. N-[2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙基]生物素胺 | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
- 7. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 13. interchim.fr [interchim.fr]
- 14. broadpharm.com [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00140D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Affinity Purification: Utilizing PC Biotin-PEG3-Azide for Traceless Elution of Target Proteins
Introduction
Affinity purification is a cornerstone technique for isolating specific proteins from complex biological mixtures. The high-affinity interaction between biotin (B1667282) and streptavidin is widely exploited for this purpose. However, the very strength of this interaction poses a significant challenge: eluting the captured protein often requires harsh, denaturing conditions that can compromise protein structure and function. PC Biotin-PEG3-Azide emerges as a sophisticated solution to this problem, incorporating a photocleavable (PC) linker that allows for the gentle, traceless release of purified proteins under mild UV irradiation. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound for efficient affinity purification.
The this compound molecule is a trifunctional reagent. The azide (B81097) group allows for covalent attachment to alkyne-modified biomolecules via a highly efficient and bio-orthogonal click chemistry reaction. The biotin moiety enables the strong and specific capture of the labeled protein by streptavidin-coated resins. The key innovation lies in the nitrobenzyl-based photocleavable linker situated between the biotin and the azide. Upon exposure to UV light at a specific wavelength (typically 365 nm), this linker is cleaved, releasing the captured protein with a small, unobtrusive chemical remnant, while the biotin tag remains bound to the streptavidin resin. This method preserves the integrity of the purified protein, making it ideal for downstream applications that require native protein conformation and function.
Key Advantages of this compound in Affinity Purification
-
Mild Elution Conditions: Proteins are released using UV light, avoiding the need for harsh denaturants, extreme pH, or high concentrations of free biotin that can damage the protein of interest.[1][2]
-
High Recovery of Functional Proteins: The gentle elution process helps to maintain the native structure and biological activity of the purified proteins.
-
Traceless Cleavage: Upon photocleavage, only a small, neutral molecular fragment is left on the target protein, minimizing interference with downstream applications.[1]
-
Specific and Efficient Labeling: The azide group facilitates highly specific and efficient labeling of alkyne-containing proteins through copper-catalyzed or copper-free click chemistry.[3]
-
Reduced Contamination: Eliminates the co-elution of streptavidin or non-specifically bound proteins that can occur with traditional elution methods.[4]
Data Presentation
The following tables summarize key quantitative parameters associated with the use of this compound and streptavidin-based affinity purification.
Table 1: Comparison of Elution Methods for Biotinylated Molecules
| Elution Method | Typical Conditions | Elution Efficiency | Remarks |
| Photocleavage (PC Biotin) | UV light (365 nm), 5-10 min | >90% | Mild, preserves protein function, low contamination |
| Harsh Denaturants | 0.1 M glycine, pH 2.8; 8 M guanidine-HCl | Variable, often >80% | Denatures protein, may co-elute streptavidin |
| Excess Free Biotin with Heat | 25 mM biotin, 95°C for 5 min | 40-60% | Can be incomplete, requires heat |
| On-bead Digestion | Trypsin digestion on the beads | N/A (peptides eluted) | Protein is fragmented, streptavidin peptide contamination |
Table 2: Key Parameters for this compound Affinity Purification Workflow
| Parameter | Typical Value/Condition | Notes |
| Click Chemistry Labeling Efficiency | >90% | Dependent on protein and reaction conditions. |
| Streptavidin Resin Binding Capacity | >20 mg/mL (for a 50 kDa protein) | Varies by manufacturer and bead type. |
| Photocleavage Wavelength | 365 nm | |
| UV Lamp Intensity | 1-5 mW/cm² | |
| Irradiation Time for Elution | 5-15 minutes | Optimization may be required depending on sample volume and concentration. |
| Typical Protein Recovery | >85% | Overall recovery from labeling to elution. |
Experimental Protocols
Here we provide detailed protocols for the key stages of affinity purification using this compound: protein labeling via click chemistry, affinity capture, and photocleavage elution.
Protocol 1: Labeling of Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is for labeling a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Protein LoBind tubes
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 2.5 M stock solution in deionized water. This solution should be made fresh.
-
-
Click Chemistry Reaction: a. In a Protein LoBind tube, add your alkyne-modified protein to a final concentration of 1-5 mg/mL. b. Add this compound to a final concentration of 100 µM (a 10-20 fold molar excess over the protein is a good starting point). c. Add CuSO₄ to a final concentration of 50 µM. d. Add THPTA to a final concentration of 250 µM. e. To initiate the reaction, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM. f. Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Removal of Excess Reagents: a. After the incubation, remove the excess unreacted this compound and copper catalyst using a desalting column according to the manufacturer's instructions. b. The purified, biotinylated protein is now ready for affinity capture.
Protocol 2: Affinity Capture of Biotinylated Protein using Streptavidin-Agarose Beads
Materials:
-
This compound labeled protein (from Protocol 1)
-
Streptavidin-agarose bead slurry
-
Binding/Wash Buffer: PBS with 0.1% Tween-20, pH 7.4
-
Protein LoBind tubes
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin-agarose bead slurry. b. Transfer the required amount of slurry to a new Protein LoBind tube. The amount of beads will depend on the amount of biotinylated protein and the binding capacity of the resin. c. Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. d. Wash the beads three times with 10 bed volumes of Binding/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
Binding of Biotinylated Protein: a. After the final wash, resuspend the beads in Binding/Wash Buffer to create a 50% slurry. b. Add the desalted, biotinylated protein solution to the bead slurry. c. Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Washing: a. Pellet the beads by centrifugation and collect the supernatant (this is the unbound fraction, which can be analyzed to assess binding efficiency). b. Wash the beads three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Photocleavage Elution of Captured Protein
Materials:
-
Streptavidin-agarose beads with bound biotinylated protein (from Protocol 2)
-
Elution Buffer: PBS, pH 7.4 (or another buffer suitable for the downstream application)
-
UV lamp with an emission peak at 365 nm (e.g., Blak-Ray lamp)
-
Protein LoBind tubes
Procedure:
-
Preparation for Elution: a. After the final wash, remove the supernatant. b. Resuspend the beads in 1-2 bed volumes of Elution Buffer.
-
Photocleavage: a. Place the tube containing the bead slurry on its side in a rack, ensuring the beads are spread out to maximize exposure to the UV light. b. Position the UV lamp approximately 5-10 cm from the tube. c. Irradiate the sample with 365 nm UV light for 5-15 minutes. The optimal irradiation time may need to be determined empirically. Gentle agitation during irradiation can improve elution efficiency.
-
Collection of Eluted Protein: a. After irradiation, pellet the beads by centrifugation. b. Carefully collect the supernatant, which contains the purified, eluted protein. c. To maximize recovery, a second elution can be performed by adding another bed volume of Elution Buffer, irradiating for another 5 minutes, and collecting the supernatant. The two supernatant fractions can then be pooled. d. The eluted protein is now ready for downstream analysis.
Mandatory Visualizations
Figure 1: Experimental workflow for affinity purification using this compound.
Figure 2: Signaling pathway investigation using proximity labeling and this compound.
This compound offers a significant advancement in affinity purification technology. By enabling the gentle, light-induced elution of target proteins, it overcomes the major limitations of the traditional biotin-streptavidin system. The protocols and data presented here provide a comprehensive guide for researchers to implement this powerful tool for the isolation of high-purity, functional proteins for a wide range of downstream applications, from enzymatic assays to structural studies and drug discovery. The combination of bio-orthogonal click chemistry for labeling and photocleavage for elution provides a versatile and robust platform for modern proteomics and protein science.
References
Application Notes and Protocols for Photo-Release of Biotinylated Proteins
Introduction
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biological assays, including affinity purification, immunoassays, and protein-protein interaction studies. However, the quasi-irreversible nature of this bond, with a dissociation constant (Kd) in the range of 10^-14 M, presents a significant challenge when recovery of the biotinylated molecule in its native form is desired.[1] Traditional elution methods require harsh, denaturing conditions that can compromise the biological activity of the target protein.[2][3]
Photocleavable (PC) biotin reagents offer an elegant solution to this problem. These reagents incorporate a light-sensitive linker between the biotin moiety and the reactive group that attaches to the protein.[4] Upon exposure to near-UV light (typically 300-350 nm), this linker is cleaved, releasing the captured biomolecule from the streptavidin support under mild, non-denaturing conditions.[5][6][7] This technology provides precise temporal and spatial control over the release of target proteins, making it an invaluable tool for a wide range of applications in research and drug development.[2][8]
This document provides detailed protocols for the biotinylation of proteins using a photocleavable NHS-ester biotin reagent, subsequent affinity purification using streptavidin-conjugated beads, and the final photo-induced release of the purified protein.
Data Presentation
The efficiency of the photo-release process is dependent on several factors, including the intensity of the UV light source, the duration of exposure, and the distance of the sample from the source. The following table summarizes typical quantitative data for the photo-cleavage of PC-biotinylated molecules.
| Parameter | Condition | Result | Reference |
| Cleavage Wavelength | Near-UV Light | 300-350 nm | [5][6][7] |
| Cleavage Time | Standard handheld UV lamp | >99% cleavage in < 4-5 minutes | [6][7] |
| UV Light Source | Blak Ray XX-15 UV lamp (1.1 mW/cm² at 31 cm) | Efficient cleavage | [6][7] |
| Post-Cleavage Moiety | Oligonucleotides labeled with PC-Biotin Phosphoramidite | 5'-phosphate group | [5][6][7] |
Experimental Protocols
Protocol 1: Protein Biotinylation with Photocleavable NHS-Ester Biotin
This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester of photocleavable biotin.
Materials:
-
Protein of interest
-
Photocleavable Biotin NHS-ester (PC-Biotin-NHS)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[9] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS-ester.
-
Reagent Preparation: Immediately before use, prepare a 20 mg/mL stock solution of PC-Biotin-NHS in anhydrous DMF or DMSO.[9] Allow the vial of the PC-Biotin-NHS reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the PC-Biotin-NHS stock solution to the protein solution.[9] For more dilute protein solutions (1-2 mg/mL), a higher molar excess may be required to achieve the desired degree of biotinylation.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9]
-
Removal of Unreacted Biotin: Remove the unreacted PC-Biotin-NHS by dialysis against an appropriate buffer or by using a desalting column (e.g., Sephadex G-25).[9]
Protocol 2: Affinity Purification and Photo-Release of PC-Biotinylated Protein
This protocol details the capture of the PC-biotinylated protein using streptavidin-conjugated magnetic beads and its subsequent release via UV irradiation.
Materials:
-
PC-biotinylated protein from Protocol 1
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
-
Handheld UV lamp (emission peak at ~365 nm)
-
Magnetic separation stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired volume of bead slurry to a microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Bead Equilibration: Wash the beads by adding Binding/Wash Buffer, resuspending the beads, placing the tube back on the magnetic stand, and removing the supernatant. Repeat this wash step two more times.
-
Binding of PC-Biotinylated Protein: After the final wash, resuspend the beads in Binding/Wash Buffer. Add the solution containing the PC-biotinylated protein to the equilibrated beads.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the PC-biotinylated protein to bind to the streptavidin beads.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any non-specifically bound proteins.
-
Photo-Release: After the final wash, resuspend the beads in a suitable volume of Elution Buffer. Place the open tube under a handheld UV lamp at a distance of approximately 15 cm.[7] Irradiate the sample for 5-10 minutes. For efficient cleavage, ensure the bead suspension is well-mixed during irradiation.
-
Collection of Eluted Protein: Place the tube on the magnetic stand. The supernatant now contains the purified, released protein. Carefully transfer the supernatant to a clean tube.
Visualizations
Experimental Workflow for Photo-Release of Biotinylated Proteins
Caption: Workflow for labeling, purification, and photo-release of proteins.
Logical Relationship of the Photo-Cleavage Process
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lifetein.com [lifetein.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. academic.oup.com [academic.oup.com]
- 7. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. proteochem.com [proteochem.com]
Application Notes and Protocols for PC Biotin-PEG3-azide in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of PC Biotin-PEG3-azide in live cell imaging applications. This versatile tool combines the power of click chemistry for bioorthogonal labeling, biotin-streptavidin affinity for detection and enrichment, and a photocleavable linker for the controlled release of labeled molecules, making it an invaluable reagent for studying dynamic cellular processes.
Introduction to this compound
This compound is a multifunctional chemical probe designed for advanced live-cell imaging and proteomics studies. Its structure comprises four key functional domains:
-
Biotin: Enables high-affinity binding to streptavidin and its analogs, facilitating detection with fluorescently labeled streptavidin or enrichment of biotinylated molecules.
-
Photocleavable (PC) Linker: A UV-sensitive linker that allows for the controlled release of biotinylated molecules from their targets upon irradiation with UV light (typically around 365 nm).[1]
-
PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility in aqueous buffers and minimizes steric hindrance, improving accessibility for enzymatic reactions and binding events.[2]
-
Azide Group: A bioorthogonal functional group that allows for covalent ligation to alkyne-modified biomolecules via copper-catalyzed or copper-free "click chemistry" reactions.[3]
This unique combination of features makes this compound a powerful tool for a range of applications, including the identification of protein-protein interactions, the analysis of post-translational modifications, and the targeted labeling of specific cellular components.
Key Applications and Experimental Workflows
This compound can be employed in several advanced live-cell imaging techniques. Below are detailed protocols for two primary applications: Photoaffinity Labeling and Proximity-Dependent Biotinylation via Click Chemistry.
Application 1: Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of a small molecule or ligand.[2] In this approach, a bioactive molecule is modified with a photoreactive group and a bioorthogonal handle (e.g., an alkyne). Upon binding to its target protein, UV irradiation triggers covalent crosslinking. The alkyne handle is then used to attach this compound via click chemistry, enabling visualization and pull-down of the target protein.
Experimental Workflow for Photoaffinity Labeling
Detailed Protocol for Photoaffinity Labeling
Materials:
-
Alkyne-modified photoaffinity probe
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (prepare a 50 mM stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (prepare a 250 mM stock solution in water)[4]
-
Sodium ascorbate (B8700270) (prepare a fresh 100 mM stock solution in water)[4]
-
Aminoguanidine (B1677879) (prepare a 1 M stock solution in water)[4]
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.
-
Treat cells with the alkyne-modified photoaffinity probe at an optimized concentration and for a sufficient time to allow target engagement.
-
-
Photo-Crosslinking:
-
Wash the cells once with PBS to remove the excess probe.
-
Irradiate the cells with a UV lamp (e.g., 365 nm) for an optimized duration to induce covalent crosslinking of the probe to its target protein.[5]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reagents in the following order to a final concentration as indicated in the table below.[4]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Imaging:
-
For imaging, cells can be fixed and permeabilized after the click chemistry reaction.
-
Incubate the fixed cells with a fluorescently labeled streptavidin conjugate to visualize the location of the biotinylated target protein.
-
Image the cells using a fluorescence microscope.
-
-
Affinity Purification and Target Identification:
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
To release the captured proteins, resuspend the beads in a suitable buffer and irradiate with UV light (e.g., 365 nm) to cleave the photocleavable linker.
-
Analyze the eluted proteins by SDS-PAGE and identify them by mass spectrometry.
-
Quantitative Data Summary (Example)
| Parameter | Concentration / Condition | Purpose |
| Alkyne-Photoaffinity Probe | 1-10 µM | Target engagement |
| UV Crosslinking | 365 nm, 5-15 min | Covalent target binding |
| This compound | 100 µM | Biotinylation of target |
| CuSO4 | 50 µM | Catalyst for click reaction |
| THPTA | 250 µM | Copper ligand |
| Sodium Ascorbate | 2.5 mM | Reducing agent |
| Aminoguanidine | 1 mM | Reduces oxidative damage |
| UV Photocleavage | 365 nm, 15-30 min | Release of target protein |
Application 2: Proximity-Dependent Biotinylation via Click Chemistry
This technique allows for the identification of proteins in close proximity to a protein of interest (POI). The POI is genetically fused to an enzyme (e.g., APEX2) that generates reactive species, or it is metabolically labeled with a bioorthogonal group. Here, we describe a scenario where a target biomolecule is metabolically labeled with an alkyne group.
Experimental Workflow for Proximity Labeling
Detailed Protocol for Live Cell Proximity Labeling
Materials:
-
Alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM stock in water)[4]
-
Sodium ascorbate (fresh 100 mM stock in water)[4]
-
Aminoguanidine (1 M stock in water)[4]
-
Fluorescently labeled streptavidin
-
Cell culture medium
-
PBS
-
Fixation and permeabilization buffers
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing the alkyne-modified metabolic precursor for a duration sufficient for its incorporation into biomolecules. This time will vary depending on the specific precursor and cell type.
-
-
Live Cell Click Chemistry:
-
Prepare the click reaction cocktail in cell culture medium without serum. The final concentrations of the reagents are provided in the table below.
-
Wash the cells once with warm PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilize the cells if intracellular targets are to be visualized (e.g., with 0.1% Triton X-100 in PBS).
-
-
Staining and Imaging:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate the cells with a fluorescently labeled streptavidin conjugate.
-
Wash the cells and mount them for imaging.
-
Acquire images using a fluorescence microscope.
-
Quantitative Data Summary (Example)
| Parameter | Concentration / Condition | Purpose |
| Alkyne-Metabolic Precursor | 25-100 µM | Incorporation into biomolecules |
| This compound | 50 µM | Biotinylation of alkyne-biomolecules |
| CuSO4 | 25 µM | Catalyst for click reaction |
| THPTA | 125 µM | Copper ligand |
| Sodium Ascorbate | 1 mM | Reducing agent |
| Aminoguanidine | 1 mM | Reduces oxidative damage |
Signaling Pathway Visualization
This compound can be instrumental in elucidating signaling pathways by identifying protein interaction partners. For instance, if a kinase inhibitor is used as a photoaffinity probe, this method can identify the kinase's substrates and downstream effectors.
Hypothetical Signaling Pathway
In this example, a photoaffinity probe designed against "Kinase X" could be used with this compound to pull down and identify its direct "Substrate Protein" and other interacting partners, thereby mapping the downstream signaling cascade.
Troubleshooting and Considerations
-
Cell Viability: Copper can be toxic to cells.[6] It is crucial to use a copper ligand like THPTA and a reducing agent like aminoguanidine to minimize cytotoxicity.[4] Always perform a cell viability assay to ensure that the labeling conditions are not adversely affecting the cells.
-
Background Staining: Incomplete washing or non-specific binding of streptavidin can lead to high background. Ensure thorough washing steps and use an appropriate blocking buffer.
-
Photocleavage Efficiency: The efficiency of photocleavage can depend on the UV light source, duration of exposure, and the local environment of the photocleavable linker. Optimization of the cleavage conditions may be necessary.
-
Click Chemistry Efficiency: Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation, which can reduce the efficiency of the copper-catalyzed click reaction.
By following these detailed protocols and considering the key technical aspects, researchers can effectively utilize this compound to gain deeper insights into the complex and dynamic processes within living cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Synthesizing Antibody-Drug Conjugates with PC Biotin-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) using PC Biotin-PEG3-azide, a photocleavable linker. This document outlines detailed protocols for antibody modification, drug conjugation via click chemistry, and subsequent characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR) and assessment of stability. Additionally, relevant cancer signaling pathways and experimental workflows are visualized to provide a complete understanding of the application of this technology.
Introduction to this compound in ADC Development
This compound is a versatile linker used in the development of ADCs. Its structure incorporates several key features:
-
An Azide Group: This functional group enables covalent attachment to an alkyne-modified antibody or drug payload via a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
-
A Photocleavable (PC) Linker: This feature allows for the controlled release of the conjugated payload upon exposure to UV light (e.g., 365 nm), providing a mechanism for spatiotemporal control over drug delivery.[1]
-
A Polyethylene Glycol (PEG) Spacer: The PEG3 spacer enhances the solubility and reduces steric hindrance of the linker-drug moiety, which can improve the pharmacokinetic properties of the resulting ADC.
-
A Biotin (B1667282) Tag: The biotin moiety facilitates the purification and detection of the ADC and its components through its strong and specific interaction with avidin (B1170675) or streptavidin.
The use of a photocleavable linker offers a unique advantage in ADC research, enabling precise control over payload release for in vitro studies and targeted drug delivery applications.
Experimental Protocols
Antibody Modification with an Alkyne Handle
To conjugate this compound, the antibody must first be modified to introduce an alkyne functional group. This can be achieved through various methods, including the reaction of an alkyne-containing N-hydroxysuccinimide (NHS) ester with lysine (B10760008) residues on the antibody surface.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Sodium bicarbonate buffer (100 mM, pH 8.5)
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a final concentration of 10 mM.
-
Reaction Setup: Add the alkyne-NHS ester stock solution to the antibody solution at a molar excess (e.g., 10-20 fold molar excess of NHS ester to antibody). The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted alkyne-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.4).
-
Characterization: Determine the concentration of the alkyne-modified antibody using a protein concentration assay (e.g., BCA assay). The degree of alkyne incorporation can be quantified using analytical techniques such as mass spectrometry.
ADC Synthesis via Click Chemistry
This protocol describes the conjugation of the azide-containing linker, this compound, to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO
-
PBS (pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified antibody (e.g., to a final concentration of 1 mg/mL) with this compound at a desired molar excess (e.g., 5-10 fold molar excess over the antibody).
-
Add THPTA to the mixture to a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
-
Reaction Initiation: Initiate the click reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC from excess reagents using SEC. The ADC will elute as a high molecular weight peak.
-
Storage: Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the Antibody-Drug Conjugate
a. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2]
Method 1: UV-Vis Spectroscopy
This method relies on the distinct UV absorbance maxima of the antibody (typically 280 nm) and the drug payload (wavelength will be specific to the drug).
-
Measure the absorbance of the purified ADC solution at 280 nm and at the absorbance maximum of the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[3] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The area of each peak in the chromatogram corresponds to the relative abundance of each DAR species.
-
The average DAR is calculated as the weighted average of the DAR values of each species.[4]
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate and detailed information on the DAR and the distribution of drug-loaded species.[5]
-
The ADC sample can be analyzed intact or after reduction of the antibody's disulfide bonds to separate the light and heavy chains.
-
The mass of the unconjugated antibody and the different drug-loaded species are determined by mass spectrometry.
-
The DAR is calculated from the mass difference between the conjugated and unconjugated species.
b. Assessment of ADC Stability
The stability of the ADC is crucial for its therapeutic efficacy and safety.
In Vitro Plasma Stability:
-
Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the samples by HIC or LC-MS to monitor for drug deconjugation.
-
Quantify the percentage of intact ADC remaining over time.
Photocleavage Stability:
-
Expose a solution of the ADC to a 365 nm UV lamp at an intensity of 1-5 mW/cm².[1]
-
Monitor the release of the payload over time using techniques such as HPLC or LC-MS.
-
Determine the half-life of cleavage under these conditions.
Quantitative Data Summary
The following tables provide representative data that could be obtained from the characterization of an ADC synthesized with this compound.
Table 1: Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Average DAR | DAR Distribution (Relative Abundance %) |
| UV-Vis Spectroscopy | 3.8 | N/A |
| HIC | 3.9 | DAR 0: 5%, DAR 2: 20%, DAR 4: 60%, DAR 6: 15% |
| LC-MS | 3.95 | DAR 0: 4.5%, DAR 2: 21%, DAR 4: 59.5%, DAR 6: 15% |
Table 2: In Vitro Plasma Stability of ADC
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | 98 | 95 |
| 48 | 95 | 88 |
| 72 | 92 | 82 |
Table 3: Photocleavage of ADC
| UV Exposure Time (min) | % Payload Cleaved |
| 0 | 0 |
| 5 | 25 |
| 15 | 60 |
| 30 | 95 |
| 60 | >99 |
Visualizations
Signaling Pathways
ADCs often target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive tumor growth and survival. Below are diagrams of common signaling pathways targeted by ADCs.
Caption: HER2 Signaling Pathway
Caption: PI3K/AKT Signaling Pathway
Caption: EGFR Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using this compound.
Caption: ADC Synthesis and Characterization Workflow
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes: PC Biotin-PEG3-Azide for Reversible Solid-Phase Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-azide is a versatile, multi-functional reagent designed for the reversible immobilization of biomolecules. This reagent combines three key features into a single molecule:
-
An Azide Group: Enables covalent conjugation to alkyne-modified biomolecules (e.g., proteins, peptides, nucleic acids) via highly efficient and bio-orthogonal "click chemistry".[1][2]
-
A Photocleavable (PC) Linker: A 2-nitrobenzyl-based linker allows for the gentle, reagent-free release of captured biomolecules from a solid support using near-UV light (typically 300-365 nm).[3][4][5][6] This method avoids the harsh denaturing conditions often required to disrupt the strong biotin-streptavidin interaction.[3][7]
-
A Biotin (B1667282) Moiety: Provides an exceptionally strong and specific non-covalent anchor to streptavidin or avidin-coated surfaces (Kₐ ≈ 10¹⁵ M⁻¹), forming one of the most robust biological interactions known.[8][9][10]
-
A PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances solubility in aqueous media and reduces steric hindrance between the immobilized biomolecule and the solid surface.[11][12]
This combination of features makes this compound an ideal tool for applications requiring high-efficiency capture, purification, and subsequent release of target molecules for downstream analysis, such as in proteomics, affinity chromatography, and drug discovery.[1][13][14][]
Key Applications
-
Affinity Purification & Mass Spectrometry: Isolate and enrich alkyne-labeled proteins from complex mixtures like cell lysates.[1] The photocleavable nature allows for the release of target proteins for analysis by mass spectrometry without contamination from streptavidin resin components.[7][16]
-
Protein-Protein Interaction Studies: Immobilize a "bait" protein to identify and capture interacting "prey" proteins. The gentle release mechanism helps preserve the integrity of captured complexes.
-
Drug Discovery & Target Identification: Used in activity-based protein profiling (ABPP) and the development of PROTACs to isolate and identify cellular targets of small molecules.[17]
-
DNA/RNA Pull-Down Assays: Capture and release specific nucleic acid sequences and their binding partners for analysis.[4][13][18]
-
Surface Plasmon Resonance (SPR): While the strong biotin-streptavidin bond is often considered irreversible for SPR, the photocleavable linker offers a unique method for surface regeneration or release of captured analytes.[9]
Quantitative Data Summary
The efficiency of immobilization and release depends on several factors, including the properties of the solid support and the specific reaction conditions. The tables below summarize key quantitative parameters.
Table 1: Biotin-Streptavidin Interaction & Surface Capacity
| Parameter | Value | Substrate/Condition | Source |
| Association Constant (Kₐ) | ~10¹⁵ M⁻¹ | Biotin-Streptavidin Interaction | [8][9] |
| Dissociation Constant (KᏧ) | ~10⁻¹⁵ M | Biotin-Streptavidin Interaction | [2] |
| Binding Capacity | ~21.1 pmol/well | Streptavidin High Binding 96-well plate | [8] |
| Binding Capacity | ~6.8 pmol/well | Standard Streptavidin 96-well plate | [8] |
| Binding Capacity | ~5.7 pmol/well | Neutravidin 96-well plate | [8] |
Table 2: Photocleavage Conditions & Efficiency
| Parameter | Condition | Notes | Source |
| Wavelength for Cleavage | 300-365 nm | Optimal cleavage typically at ~365 nm. | [1][3][6][18] |
| Light Source | Low-intensity UV lamp | e.g., 1-5 mW/cm² | [11] |
| Irradiation Time | 5-15 minutes | Time depends on light intensity and sample concentration. | [4][5][18] |
| Cleavage Efficiency | >80-95% | Can be near-quantitative under optimal conditions. | [5] |
| Fragment Left on Label | ~100.7 Da | Small residual mass left on the biomolecule after cleavage. | [7] |
Experimental Workflow and Protocols
The overall process involves three main stages: conjugation of the PC-Biotin reagent to the target molecule, immobilization onto a streptavidin surface, and photorelease of the captured molecule.
Figure 1. General experimental workflow for solid-phase immobilization and release.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
This compound (e.g., BroadPharm BP-22676).[11]
-
Click Chemistry Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
This compound: 10 mM in DMSO.
-
Methodology:
-
Prepare the Protein: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in your reaction buffer.
-
Prepare the Click-Mix: In a microcentrifuge tube, sequentially add the reagents to create the catalyst mix. For a 100 µL final reaction volume:
-
10 µL of 50 mM CuSO₄
-
10 µL of 50 mM THPTA
-
Vortex briefly
-
20 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
Vortex briefly. The solution should be clear.
-
-
Initiate the Reaction:
-
To your protein solution, add the this compound stock solution to a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein).
-
Add the prepared Click-Mix to the protein/azide mixture to a final concentration of 1 mM CuSO₄.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification: Remove excess unreacted biotin reagent and catalyst components using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging into the appropriate buffer for immobilization.
Protocol 2: Solid-Phase Immobilization on Streptavidin Beads
This protocol details the capture of the biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein from Protocol 1.
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4.
-
Magnetic separation rack.
Methodology:
-
Bead Preparation: Resuspend the streptavidin beads in their storage buffer. Transfer an appropriate amount of bead slurry (e.g., 50 µL for a 10-50 µg protein capture) to a new tube.
-
Equilibration: Place the tube on the magnetic rack to pellet the beads. Discard the supernatant. Add 500 µL of Binding/Wash Buffer, resuspend the beads, and repeat this wash step twice to equilibrate the beads.
-
Binding: After the final wash, resuspend the equilibrated beads in 100-200 µL of Binding/Wash Buffer. Add your biotinylated protein solution.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
Washing: Pellet the beads using the magnetic rack. Discard the supernatant, which contains unbound protein.
-
Wash the beads 3-5 times with 500 µL of Binding/Wash Buffer to remove non-specifically bound molecules. After the final wash, the immobilized protein is ready for photocleavage.
Protocol 3: Photocleavage and Elution
This protocol describes the release of the captured protein from the solid support.
Materials:
-
Beads with immobilized protein from Protocol 2.
-
Elution Buffer: A buffer compatible with downstream analysis (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
UV Lamp (365 nm), such as a handheld UV lamp or a UV transilluminator.
-
Magnetic separation rack.
Methodology:
-
Final Wash & Resuspension: After the final wash step in Protocol 2, remove the supernatant and resuspend the beads in 50-100 µL of Elution Buffer.
-
Irradiation: Place the open tube under a 365 nm UV lamp at a close distance (e.g., 5-15 cm). Irradiate for 5-15 minutes.[18] Gentle agitation during this time can improve cleavage efficiency.
-
Elution: After irradiation, place the tube on the magnetic rack to pellet the beads.
-
Collection: Carefully collect the supernatant, which now contains your released, purified protein. This sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry, Western blot).
Chemical Mechanisms
The following diagrams illustrate the key chemical transformations in the workflow.
Figure 2. Covalent conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition.
Figure 3. Release of the biomolecule from the solid support via photocleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biomat.it [biomat.it]
- 9. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
Preparing Stock Solutions of PC Biotin-PEG3-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of PC Biotin-PEG3-azide, a versatile reagent for photocontrolled bioconjugation and targeted drug delivery. Adherence to these guidelines will ensure the integrity and optimal performance of the compound in downstream applications.
Introduction to this compound
This compound is a multifunctional molecule incorporating a photocleavable (PC) linker, a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for click chemistry reactions.[1][2][3] This unique combination of features enables researchers to attach it to alkyne-modified molecules and subsequently release the biotin tag or the entire conjugated molecule upon exposure to UV light (e.g., 365 nm).[4] Its applications span across various fields, including probe development, targeted drug delivery, and advanced bioconjugation.[1]
Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for preparing stable and accurate stock solutions.
| Property | Value | Source |
| Molecular Weight | 825.9 g/mol | [4] |
| Purity | ≥95% | [3][4] |
| Appearance | Colorless solid | [5] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). The hydrophilic PEG arm enhances solubility in aqueous media. | [2][4][5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Optional: Sonication bath
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound.
-
Equilibrate to Room Temperature: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.826 mg of the compound.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, if you weighed 0.826 mg, you would add 100 µL of DMSO.
-
Dissolve the Compound: Vortex the tube thoroughly for at least 30 seconds to dissolve the powder. If the compound does not fully dissolve, a brief sonication (1-2 minutes) in a water bath can be used to aid dissolution.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.[3][4] When stored properly, the stock solution should be stable for several months. For longer-term storage, -80°C is recommended.[6]
Table for Preparing Various Stock Solution Concentrations:
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.826 mg | 1 mL |
| 5 mM | 4.13 mg | 1 mL |
| 10 mM | 8.26 mg | 1 mL |
| 20 mM | 16.52 mg | 1 mL |
Application Example: Biotinylation via Click Chemistry
This compound is designed for efficient labeling of alkyne-containing molecules through copper-catalyzed or copper-free click chemistry. The azide group reacts with a terminal alkyne to form a stable triazole linkage.
Signaling Pathway Visualization
Caption: Click chemistry conjugation and subsequent photocleavage.
Important Considerations
-
Purity of Solvents: Always use anhydrous (dry) solvents like DMSO or DMF to prevent hydrolysis of the reagent.
-
Light Sensitivity: this compound contains a photocleavable linker. Protect the compound and its solutions from light to prevent premature cleavage.[3]
-
Fresh Solutions: It is recommended to prepare fresh solutions before use for optimal reactivity.[3]
-
Avoid Primary Amines: When using this reagent in bioconjugation, avoid buffers containing primary amines (e.g., Tris or glycine) as they can compete with the intended reaction if the molecule also contains an amine-reactive group.
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions for a wide range of innovative applications in their scientific endeavors.
References
- 1. PC-Biotin-PEG4-PEG3-azide, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 4. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Copper-Catalyzed vs. Copper-Free Click Chemistry for PC Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for the versatile photo-cleavable biotinylation reagent, PC Biotin-PEG3-azide. This document offers insights into the selection of the appropriate conjugation method based on experimental needs, alongside detailed protocols for practical implementation.
Introduction to this compound and Click Chemistry
This compound is a multifunctional molecule featuring a biotin (B1667282) moiety for affinity purification or detection, a photocleavable linker for the light-induced release of conjugated molecules, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for click chemistry ligation.[1] This reagent is a valuable tool for a range of applications, including photo-responsive bioconjugation, affinity capture and release, and the development of multifunctional probes for proteomics and imaging.[1]
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and highly specific.[2] The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions are compatible with this compound, enabling its covalent attachment to molecules bearing a corresponding alkyne or strained alkyne functionality.[3][4]
Comparison of Copper-Catalyzed (CuAAC) vs. Copper-Free (SPAAC) Click Chemistry
The choice between CuAAC and SPAAC is critical and depends on the specific experimental context, particularly the tolerance of the biological system to copper and the desired reaction kinetics.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS).[5] The use of copper-chelating ligands can minimize toxicity.[6] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[7] |
| Reaction Kinetics | Generally very fast and efficient, with reactions often reaching completion in a short time.[6] Effective labeling can be achieved within minutes.[8] | Reaction rates are highly dependent on the structure of the strained cyclooctyne (B158145) used (e.g., DBCO, BCN), but can be very rapid. |
| Reaction Components | Requires an azide (e.g., this compound), a terminal alkyne, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA, TBTA).[6] | Requires an azide (e.g., this compound) and a strained cyclooctyne (e.g., DBCO, BCN).[3] |
| Side Reactions | Copper can catalyze the formation of ROS, potentially damaging biomolecules.[5] Some stabilizing ligands can help mitigate this. | Some strained alkynes can exhibit off-target reactivity, for instance with thiols.[5] |
| Specificity & Yield | Generally offers high specificity and can achieve quantitative yields under optimized conditions.[5] | Also provides high specificity and can achieve high to quantitative yields.[5] |
| Cost | Reagents such as terminal alkynes, copper salts, and ligands are generally less expensive. | Strained cyclooctyne reagents can be significantly more expensive.[5] |
Experimental Protocols
The following are generalized protocols for the bioconjugation of this compound to alkyne- or strained alkyne-modified proteins. Optimization may be required for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol describes the labeling of a protein containing a terminal alkyne with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid amine-containing buffers like Tris)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO (for dissolving this compound if necessary)
-
Degassed, deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in deionized water.
-
THPTA ligand: 100 mM in deionized water.
-
Sodium ascorbate (B8700270): 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in the reaction buffer.
-
Add the this compound stock solution to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein is recommended to ensure complete labeling).
-
Add the THPTA stock solution to a final concentration of 250-1250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or at 4°C to help maintain protein stability. Protect from light.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a suitable method such as dialysis, buffer exchange, or size-exclusion chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Biotinylation
This protocol describes the copper-free labeling of a protein containing a strained alkyne (e.g., DBCO or BCN) with this compound.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO- or BCN-modified) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (for dissolving this compound if necessary)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-modified protein to a final concentration of 10-100 µM in the reaction buffer.
-
Add the this compound stock solution to achieve a 2-4 fold molar excess over the protein.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may need to be optimized based on the specific strained alkyne used.
-
-
Purification:
-
Remove unreacted this compound by a suitable method such as dialysis, buffer exchange, or size-exclusion chromatography.
-
Visualizations
Chemical Reactions
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. BCN-PEG3-Biotin (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomics using PC Biotin-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-azide is a versatile chemical probe for the enrichment and identification of target proteins in complex biological samples. This reagent incorporates a photocleavable linker, a biotin (B1667282) handle for affinity purification, a PEG spacer for enhanced solubility and reduced steric hindrance, and an azide (B81097) group for bioorthogonal click chemistry.[1] This combination of features enables the covalent labeling of alkyne-modified proteins, their efficient capture onto streptavidin-functionalized supports, and their subsequent mild release by UV light, preserving protein integrity for downstream analysis by mass spectrometry. This approach is particularly advantageous over traditional methods that require harsh elution conditions, which can lead to the co-elution of non-specifically bound proteins and compromise the integrity of the identified proteins.[2]
Key Features of this compound:
-
Photocleavable Linker: Allows for the gentle release of captured proteins using UV light (e.g., 365 nm), avoiding the use of denaturing agents.[3]
-
Biotin Handle: Enables strong and specific binding to streptavidin-coated resins for efficient enrichment of labeled proteins.
-
PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that improves the solubility of the reagent and minimizes steric hindrance during the click reaction and affinity capture.
-
Azide Group: A bioorthogonal reactive group that specifically and efficiently reacts with alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[4]
Experimental Workflow Overview
The general experimental workflow for a chemical proteomics experiment using this compound involves several key steps:
-
Metabolic or Chemical Labeling: Introduction of an alkyne-containing probe into cells or lysates to covalently label target proteins. This can be achieved through metabolic incorporation of an alkyne-bearing amino acid analog or by using a reactive chemical probe with an alkyne handle.
-
Cell Lysis: Extraction of total protein from cells while maintaining the integrity of the labeled proteins.
-
Click Chemistry: Covalent attachment of this compound to the alkyne-labeled proteins.
-
Affinity Purification: Enrichment of the biotinylated proteins using streptavidin-coated beads.
-
Photocleavage: Release of the captured proteins from the beads by exposure to UV light.
-
Sample Preparation for Mass Spectrometry: Digestion of the eluted proteins into peptides.
-
LC-MS/MS Analysis: Separation and identification of the peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identification and quantification of the enriched proteins.
References
Application Notes: PC Biotin-PEG3-azide for PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4][] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7]
The linker is a critical component influencing a PROTAC's efficacy, solubility, and cell permeability.[] PC Biotin-PEG3-azide is a versatile linker building block offering several advantages for PROTAC development:
-
Azide Group: Enables efficient and specific conjugation to alkyne-modified ligands via copper-catalyzed "click chemistry" (CuAAC), streamlining PROTAC synthesis.[2][4][]
-
PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer enhances the aqueous solubility of the final PROTAC molecule.[8]
-
Biotin (B1667282) Moiety: Serves as a high-affinity handle for detection, purification, and pull-down assays using streptavidin or avidin.[8][9]
-
Photocleavable (PC) Linker: Allows for the light-induced release of captured biomolecules, enabling advanced applications such as target identification and release from affinity matrices.[10]
These application notes provide detailed protocols for synthesizing and evaluating PROTACs constructed with this compound.
Mechanism of Action & Experimental Overview
A PROTAC synthesized with this compound functions by forming a bridge between the target protein and an E3 ligase. This induced proximity leads to the target's ubiquitination and subsequent degradation. The biotin tag allows for tracking and isolation of the PROTAC and its binding partners, while the photocleavable linker enables their subsequent release for analysis.
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes the conjugation of an alkyne-modified warhead (targeting the POI) with the this compound linker and an E3 ligase ligand. This example assumes the E3 ligase ligand is already attached to the linker. In practice, a modular approach is common.[2]
Materials:
-
Alkyne-modified target protein ligand
-
This compound
-
E3 ligase ligand (pre-conjugated or to be conjugated)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Triethylammonium (B8662869) acetate (B1210297) buffer (2M, pH 7.0)
-
DMSO
-
Deionized water
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified ligand to a stock concentration of 10 mM in DMSO.
-
Dissolve this compound to a stock concentration of 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified ligand (1 equivalent) and this compound (1.1 equivalents).
-
Add DMSO to ensure the reactants are fully dissolved.
-
Add 2M triethylammonium acetate buffer (pH 7.0).[11]
-
-
Catalyst Addition:
-
Prepare a fresh 10 mM solution of sodium ascorbate in water.
-
Prepare a fresh 10 mM solution of CuSO4 in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.[11] The final concentration of copper is typically 1 mM.
-
-
Incubation:
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight, protected from light.[11]
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 2: Assessment of Target Protein Degradation by Western Blot
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][12]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PC Biotin-PEG3-Azide Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with PC Biotin-PEG3-azide conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound to alkyne-modified molecules, particularly proteins.
Question 1: Why is my biotinylation yield consistently low?
Low conjugation efficiency can stem from several factors related to your reagents, reaction conditions, or the protein itself.
-
Problem Area 1: Reagent Quality and Handling
-
Possible Cause: Degradation of the this compound reagent. Azide (B81097) compounds can be sensitive to storage conditions.
-
Recommended Action: Ensure the reagent has been stored correctly at -20°C and protected from light.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in an appropriate anhydrous solvent like DMSO or DMF immediately before setting up the reaction.[3]
-
Possible Cause: Impurities or degradation of the alkyne-modified protein. The alkyne group may not be readily available for reaction.
-
Recommended Action: Confirm the integrity and concentration of your alkyne-modified protein using a reliable protein quantification method (e.g., BCA assay). If possible, verify the presence of the alkyne group using analytical techniques like mass spectrometry.
-
-
Problem Area 2: Suboptimal Reaction Conditions
-
Possible Cause: Incorrect molar ratio of reactants. An insufficient excess of the biotin-azide reagent can lead to incomplete labeling.
-
Recommended Action: Optimize the molar ratio of this compound to the alkyne-modified protein. Start with a 10-fold molar excess of the azide reagent and titrate up or down as needed.
-
Possible Cause: Inefficient catalysis (for copper-catalyzed click chemistry) or insufficient strain (for strain-promoted azide-alkyne cycloaddition - SPAAC).
-
Recommended Action:
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Ensure the use of a fresh, high-quality copper(I) source and a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) state. A copper-chelating ligand such as TBTA can improve reaction efficiency and protect the protein from oxidative damage.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction relies on the ring strain of a cyclooctyne (B158145) (e.g., DBCO, BCN) on your target molecule.[4][] Ensure that the cyclooctyne has been successfully incorporated and is accessible. SPAAC is generally slower than CuAAC, so extending the reaction time may improve yields.[4][6]
-
-
-
Problem Area 3: Protein-Specific Issues
-
Possible Cause: Steric hindrance around the alkyne modification site. The alkyne group may be buried within the protein's structure, making it inaccessible to the bulky biotin-PEG reagent.
-
Recommended Action: Introduce a mild denaturant (e.g., low concentration of urea (B33335) or guanidine (B92328) hydrochloride) to partially unfold the protein and expose the reaction site. Be cautious, as this may impact protein function.
-
Possible Cause: Protein precipitation during the reaction. The addition of the hydrophobic biotin (B1667282) moiety can sometimes lead to aggregation and precipitation of the conjugated protein.[7]
-
Recommended Action:
-
Perform the conjugation reaction at a lower protein concentration.
-
Include solubility-enhancing additives in the reaction buffer, such as arginine or non-ionic detergents (e.g., Tween-20).
-
Optimize the pH of the reaction buffer to be further away from the protein's isoelectric point.
-
-
Question 2: How can I confirm that the biotinylation was successful?
Several methods can be used to verify the successful conjugation of biotin to your protein.
-
Method 1: Gel-Shift Assay (SDS-PAGE)
-
Principle: Biotinylated proteins will bind to streptavidin, a tetrameric protein. This complex will have a higher molecular weight, resulting in a noticeable "shift" to a higher position on an SDS-PAGE gel compared to the unconjugated protein.[8]
-
Advantage: This is a relatively simple and quick qualitative method to confirm conjugation.[8]
-
-
Method 2: Western Blot
-
Principle: After running an SDS-PAGE gel and transferring the proteins to a membrane, the biotinylated protein can be detected using a streptavidin-HRP (Horseradish Peroxidase) conjugate followed by a chemiluminescent substrate.[9]
-
Advantage: This method is highly sensitive and specific for detecting biotinylated proteins.
-
-
Method 3: Mass Spectrometry
-
Principle: Intact protein mass spectrometry can be used to determine the mass of the conjugated protein. A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached this compound moiety.[8]
-
Advantage: This provides a definitive confirmation of conjugation and can also reveal the degree of labeling (i.e., the number of biotin molecules per protein).
-
-
Method 4: Biotin Quantification Assays
-
Principle: Assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can quantify the amount of biotin incorporated into a protein.[10] HABA binds to avidin, producing a colorimetric signal. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[10]
-
Advantage: Provides a quantitative measure of the biotin-to-protein ratio.[10]
-
Question 3: How do I remove excess, unreacted this compound after the conjugation reaction?
It is crucial to remove the free biotin reagent to avoid interference in downstream applications.
-
Method 1: Dialysis or Buffer Exchange
-
Principle: These methods separate molecules based on size. The much smaller, unreacted biotin reagent will pass through the pores of the dialysis membrane or desalting resin, while the larger, biotinylated protein is retained.[11]
-
Recommendation: Use a dialysis membrane or spin filter with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[11]
-
-
Method 2: Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size as they pass through a column packed with a porous resin. The larger biotinylated protein will elute first, followed by the smaller, unreacted biotin reagent.
-
Advantage: Provides excellent separation and can also be used to remove protein aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is "PC" in this compound? A1: "PC" stands for Photocleavable. This indicates that the linker contains a photocleavable group, allowing for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) upon exposure to UV light at a specific wavelength (e.g., 365 nm).[2][12]
Q2: What is the purpose of the PEG3 linker? A2: The PEG3 (polyethylene glycol with 3 repeating units) linker is a short, hydrophilic spacer arm.[1] Its functions are to:
-
Increase the water solubility of the biotin reagent and the resulting conjugate.[1]
-
Reduce steric hindrance, allowing the biotin moiety to bind more effectively to streptavidin.[13]
-
Minimize aggregation of the labeled protein.
Q3: Should I use copper-catalyzed or strain-promoted click chemistry? A3: The choice depends on your experimental system:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very efficient and rapid reaction. However, copper ions can be toxic to living cells and can also cause protein degradation.[4] It is best suited for in vitro conjugations with purified proteins.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is "bioorthogonal," meaning it can be performed in living systems without the need for a toxic metal catalyst.[3][] It is the preferred method for labeling proteins in or on living cells. However, the reaction kinetics are generally slower than CuAAC.[6]
Q4: My protein precipitates after biotinylation. What can I do? A4: Protein precipitation after biotinylation is often due to an increase in hydrophobicity or over-modification.[7][14] To mitigate this:
-
Reduce the molar excess of the this compound reagent used in the reaction.[14]
-
Perform the reaction in a buffer containing solubility-enhancing additives like arginine.
-
Lower the protein concentration during the conjugation reaction.
-
Ensure the pH of the buffer is not close to the protein's isoelectric point.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Alkyne-Modified Protein (CuAAC)
-
Prepare Buffers and Reagents:
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: Prepare a 50 mM stock solution in water (prepare fresh).
-
Tris(benzyltriazolylmethyl)amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Reaction Setup: a. In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to a final protein concentration of 1-5 mg/mL. b. Add the this compound stock solution to achieve a 10-fold molar excess over the protein. c. Premix the CuSO₄ and TBTA solutions in a 1:1 molar ratio. d. Add the TCEP or sodium ascorbate to the reaction mixture to a final concentration of 1 mM. e. Add the CuSO₄/TBTA premix to the reaction mixture to a final copper concentration of 0.1 mM.
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess unreacted biotin reagent and other reaction components using a desalting column, dialysis, or SEC.
-
Protocol 2: Quantification of Biotinylation using a Gel-Shift Assay
-
Sample Preparation: a. In separate tubes, take a small aliquot (e.g., 10 µg) of both the un-conjugated (control) and the biotinylated protein. b. To each tube, add a 4-fold molar excess of streptavidin. c. Incubate at room temperature for 15-30 minutes.
-
SDS-PAGE Analysis: a. Add SDS-PAGE loading buffer to each sample. Do NOT boil the samples, as this can disrupt the biotin-streptavidin interaction. b. Load the samples onto an SDS-PAGE gel, including lanes for the unconjugated protein alone and the biotinylated protein alone (without streptavidin). c. Run the gel according to standard procedures.
-
Visualization:
-
Stain the gel with Coomassie Blue or a similar protein stain. A successful conjugation will show a band at a higher molecular weight in the lane containing the biotinylated protein incubated with streptavidin, compared to the control lanes.
-
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation (CuAAC)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Molar Excess of Azide | 10 - 50 fold | Start with a lower excess and optimize as needed. |
| Copper(I) Concentration | 50 - 200 µM | Higher concentrations can lead to protein damage. |
| Reducing Agent (Ascorbate) | 500 µM - 5 mM | Should be in excess of the copper concentration. |
| Ligand (TBTA) | 100 µM - 1 mM | Use at a concentration equal to or slightly higher than the copper. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Longer times may be needed for sterically hindered sites. |
| pH | 7.0 - 8.0 | Ensure protein stability at the chosen pH. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 9. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. mesoscale.com [mesoscale.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 13. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments. Here you will find detailed guides and frequently asked questions (FAQs) to address common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section addresses specific issues that can lead to failed or low-yield CuAAC reactions.
Question 1: Why is my CuAAC reaction showing low or no product yield?
Low or no yield is a common problem in CuAAC reactions and can be attributed to several factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: Ensure the use of a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2] It is also recommended to degas your solvents to remove dissolved oxygen.[3] The use of a copper-chelating ligand can also protect the Cu(I) catalyst.[2]
-
-
Poor Reagent Quality: The purity of your azide (B81097) and alkyne starting materials is crucial. Impurities can interfere with the reaction, and azides, in particular, can be unstable.
-
Solution: Verify the purity of your reagents using methods like NMR or mass spectrometry. If necessary, purify your starting materials before use.
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hinder reaction efficiency.[1]
-
Solution: Optimize the reaction conditions. This may involve adjusting the concentration of reactants, copper, ligand, and reducing agent. See the tables below for recommended concentration ranges.
-
-
Inappropriate Ligand or Ligand-to-Copper Ratio: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[1]
-
Side Reactions: The most common side reaction is the homocoupling of alkynes (Glaser coupling), which is also catalyzed by copper and promoted by oxygen.[2]
-
Solution: To minimize Glaser coupling, it is crucial to minimize oxygen in the reaction and use a sufficient amount of a reducing agent like sodium ascorbate.[2]
-
-
Inaccessibility of Reactive Groups: In bioconjugation, the azide or alkyne group on a biomolecule might be buried within its three-dimensional structure, making it inaccessible for reaction.[5][6]
Quantitative Parameters for CuAAC Reactions
The following table summarizes typical concentration ranges for key components in a CuAAC reaction. These values can be used as a starting point for optimization.
| Component | Typical Concentration Range | Notes |
| Alkyne-Modified Biomolecule | 10 µM - 1 mM | Lower concentrations may require longer reaction times or higher catalyst loading.[7][8] |
| Azide Reagent | 2- to 10-fold molar excess over alkyne | A slight excess of the less critical or more soluble component can drive the reaction.[3] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 250 µM | The reaction rate is dependent on copper concentration, with maximal activity often observed around 250 µM.[1] |
| Ligand (e.g., THPTA) | 5-fold molar excess over copper | A higher ligand-to-copper ratio helps protect biomolecules from oxidative damage.[1][4] |
| Sodium Ascorbate | 5 mM - 10 mM | Should be prepared fresh as it readily oxidizes in solution.[1][3] |
| Aminoguanidine (optional) | 5 mM | Can be added to prevent oxidative damage to biomolecules.[9] |
Experimental Protocol: General CuAAC for Bioconjugation
This protocol provides a general guideline for conjugating an azide-containing small molecule to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-containing molecule stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepared fresh)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.
-
Add the azide-containing molecule from its stock solution to achieve the desired final concentration (typically a 5-10 fold molar excess over the protein).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, you can mix the 20 mM CuSO₄ and 50 mM ligand stocks.[7] Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.[7]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Once the reaction is complete, the product can be purified using methods like size exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[2]
Troubleshooting Guide: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This section addresses common issues encountered during copper-free click chemistry reactions.
Question 1: My SPAAC reaction has a low yield. What are the potential causes?
Low yields in SPAAC reactions can arise from several factors, including reagent instability and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, including acidic environments or during prolonged storage, leading to degradation.[9]
-
Solution: Store strained alkynes under the recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.[9]
-
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne (B158145) can physically block the reactive sites, slowing down or preventing the reaction.[9]
-
Solution: If steric hindrance is suspected, consider using a linker to increase the distance between the reactive group and the bulky molecule.
-
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[9]
-
Solution: If necessary, add a co-solvent like DMSO to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins that may denature.[9]
-
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[9]
-
Solution: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[9]
-
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[9]
-
Solution: Optimize the reaction conditions. SPAAC reactions are generally robust across a range of pH values, but the optimal pH can be substrate-dependent.
-
Quantitative Parameters for SPAAC Reactions
The following table provides a comparison of key quantitative parameters for SPAAC reactions.
| Parameter | Strain-Promoted (SPAAC) | Notes |
| Second-Order Rate Constant | 10⁻³ - 1 M⁻¹s⁻¹ | Highly dependent on the structure of the cyclooctyne.[7] |
| Typical Reaction Time | 1 to 12 hours | Can be longer for less reactive alkynes or lower concentrations.[7] |
| Typical Reactant Concentration | Can be higher than CuAAC to achieve reasonable reaction times.[7] | The reaction rate is concentration-dependent. |
| Yields | Generally high | Can be lower than CuAAC in some cases. |
| Regioselectivity | Mixture of 1,4 and 1,5-regioisomers | Unlike CuAAC, which is highly regioselective.[7] |
| Biocompatibility | Excellent | Widely used for in vivo applications due to the absence of copper toxicity.[7] |
Experimental Protocol: General SPAAC for Protein Bioconjugation
This protocol describes the conjugation of a strained alkyne to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne (e.g., DBCO-fluorophore) dissolved in DMSO
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).
-
Add the strained alkyne from its DMSO stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein). The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[7]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[7]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size exclusion chromatography to remove unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned a strange color and a precipitate formed. What happened? A color change is often expected in CuAAC reactions as the copper species change oxidation state. However, the formation of an insoluble precipitate could be due to several factors, including the product itself being insoluble in the reaction solvent, aggregation of biomolecules, or the formation of insoluble copper acetylides.[4] Consider trying a different solvent or solvent mixture to maintain the solubility of all components.
Q2: How can I confirm that my starting materials are functional? If you suspect an issue with your azide or alkyne-functionalized molecules, it is advisable to perform a small-scale control reaction using simple, commercially available azide and alkyne small molecules.[9] If this control reaction is successful, the problem likely lies with your specific biomolecules. If the control fails, the issue is more likely with the general reaction conditions or the integrity of your stock solutions.[9]
Q3: Can I use Tris buffer for my CuAAC reaction? It is generally recommended to avoid Tris-based buffers for CuAAC reactions, as the amine groups in Tris can chelate copper, thereby reducing the catalyst's effectiveness.[3] Buffers like PBS or HEPES are preferred alternatives.
Q4: What are the main advantages of copper-free click chemistry (SPAAC) over copper-catalyzed click chemistry (CuAAC)? The primary advantage of SPAAC is its biocompatibility due to the absence of a toxic copper catalyst, making it suitable for experiments in living systems.[9] It also simplifies the purification process as there is no need to remove residual copper from the final product.[9]
Visualizations
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.
Simplified Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Comparison of CuAAC and SPAAC Workflows
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-specific Binding of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding of biotinylated proteins in various immunoassays.
Troubleshooting Guide
This section addresses specific issues related to high background and non-specific binding, offering potential causes and actionable solutions.
Issue 1: High background signal across the entire blot, plate, or tissue sample.
-
Potential Cause 1: Endogenous Biotin (B1667282). Many tissues and cell types, particularly kidney, liver, and spleen, contain endogenous biotin-containing enzymes that are recognized by avidin (B1170675) or streptavidin conjugates, leading to high background.[1][2] Heat-induced epitope retrieval (HIER) can sometimes increase the detection of endogenous biotin.[3]
-
Solution: Block endogenous biotin before the incubation with the biotinylated antibody. This is a two-step process: first, incubate the sample with an excess of unlabeled streptavidin or avidin to bind to all endogenous biotin. Second, add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin/avidin molecules.[1][3]
-
Potential Cause 2: Inadequate Blocking. The blocking buffer may not be effectively covering all non-specific binding sites on the solid phase (e.g., microplate wells, nitrocellulose/PVDF membranes) or tissue.
-
Solution: Optimize the blocking buffer. The choice of blocking agent can significantly impact background levels.[4] Consider switching to a different blocking agent or increasing its concentration and/or incubation time.[5][6] For instance, casein-based blockers are often recommended for biotin-avidin systems and may provide lower backgrounds than BSA or non-fat milk.[6][7] Avoid using non-fat milk as a blocking agent in biotin-based systems, as it naturally contains biotin.[8][9]
-
Potential Cause 3: Hydrophobic or Ionic Interactions. The biotinylated protein or detection reagents may be binding non-specifically to the support surface or other proteins due to hydrophobic or ionic interactions.[10]
-
Solution: Modify your buffers. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash and antibody dilution buffers can help disrupt hydrophobic interactions.[10][11] Increasing the salt concentration (e.g., up to 0.5 M NaCl) in your buffers can reduce weak, non-specific ionic interactions.[10][12]
Issue 2: Non-specific bands are observed in a Western blot.
-
Potential Cause 1: Cross-reactivity of Antibodies. The primary or secondary antibody may be cross-reacting with other proteins in the sample. The biotinylation process itself can sometimes alter an antibody's specificity.[13]
-
Solution: Titrate your antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[11][14] If the problem persists, consider using a different, more specific antibody. Using affinity-purified antibodies can also help.[15]
-
Potential Cause 2: Aggregation of Biotinylated Protein. The biotinylated protein may have formed aggregates that can bind non-specifically.
-
Solution: Centrifuge the biotinylated protein solution before use to pellet any aggregates. Use the supernatant for your experiment.
Issue 3: High background in immunoprecipitation (IP) or pull-down assays with streptavidin beads.
-
Potential Cause 1: Non-specific Binding to Beads. Proteins from the cell lysate can bind directly to the streptavidin-coated beads.[16]
-
Solution: Pre-clear the lysate by incubating it with beads that do not have the biotinylated protein attached.[17][18] This will help remove proteins that non-specifically bind to the beads themselves. Additionally, you can block the beads with an inert protein like BSA before adding the cell lysate.[16][19]
-
Potential Cause 2: Endogenously Biotinylated Proteins in Lysate. Cell lysates contain naturally biotinylated proteins that will bind to streptavidin beads.[12]
-
Solution: Increase the stringency of your wash buffers. Using harsher wash conditions, such as buffers containing high salt concentrations (e.g., 1M KCl) or detergents, can help remove non-specifically bound proteins.[18][20]
Frequently Asked Questions (FAQs)
Q1: What is the difference between avidin, streptavidin, and NeutrAvidin, and which one should I use?
Avidin, streptavidin, and NeutrAvidin are all proteins that bind with very high affinity to biotin.[21]
-
Avidin is a glycoprotein (B1211001) found in egg whites. It has a high isoelectric point (pI), which can lead to high non-specific binding due to ionic interactions.[12][21]
-
Streptavidin is isolated from the bacterium Streptomyces avidinii. It is not glycosylated and has a near-neutral pI, which generally results in lower non-specific binding compared to avidin.[12][22] However, it contains an "RYD" sequence that can mimic the "RGD" cell-binding motif, potentially causing background in some applications.[21][23]
-
NeutrAvidin is a deglycosylated form of avidin with a neutral pI. It exhibits the lowest non-specific binding of the three, lacking both the glycosylation of avidin and the RYD sequence of streptavidin.[21]
For most applications, streptavidin or NeutrAvidin are preferred over avidin to minimize non-specific binding.[12]
Q2: Can the biotinylation process itself cause non-specific binding?
Yes, the biotinylation of antibodies can, in some cases, reduce their affinity and specificity.[13] Over-biotinylation can lead to increased non-specific interactions with other proteins in the sample.[13] It is crucial to optimize the molar ratio of biotin to protein during the conjugation reaction.[11]
Q3: What are the key components of an effective blocking buffer for biotin-based assays?
An effective blocking buffer should saturate all non-specific binding sites without interfering with the specific interactions in your assay.[8]
-
Protein-based blockers: BSA and casein are commonly used. Casein is often recommended for biotin-avidin systems.[6] It's important to use biotin-free BSA preparations.[11] Avoid non-fat milk due to its endogenous biotin content.[9]
-
Detergents: Non-ionic detergents like Tween-20 are often included to reduce hydrophobic interactions.[10]
-
Synthetic blockers: Protein-free, synthetic polymer-based blockers are also available and can eliminate cross-reactivity issues sometimes seen with protein-based blockers.[24][25]
Q4: How can I be sure that the high background I'm seeing is due to non-specific binding of the biotinylated protein?
To confirm the source of the high background, you should run proper controls.
-
No biotinylated protein control: Perform the experiment without adding the biotinylated protein. A high signal in this control suggests that the streptavidin-conjugate or other detection reagents are binding non-specifically.
-
No primary antibody control (for IHC/Westerns): If you are using a biotinylated secondary antibody, a control without the primary antibody can help identify non-specific binding of the secondary antibody.[26]
-
Beads-only control (for IP): Incubate your lysate with just the streptavidin beads to see what proteins bind non-specifically to the beads themselves.[27]
Data Presentation
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Egg White | Streptomyces avidinii | Modified Avidin |
| Glycosylation | Yes | No | No |
| Isoelectric Point (pI) | ~10.5 (Cationic) | ~5-6 (Near-neutral) | ~6.3 (Neutral) |
| Non-specific Binding | High | Low | Very Low |
| Considerations | Can bind to lectins due to glycosylation; charge-based non-specific binding.[21] | Contains RYD sequence which can mimic RGD cell-binding motif.[23] | Deglycosylated and charge-neutralized to reduce major causes of non-specific binding.[21] |
Table 2: Common Blocking Agents for Biotin-Based Assays
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Good alternative to milk, especially for phospho-protein detection.[28] | Can contain endogenous biotin; may cross-react with some antibodies.[4][11] |
| Casein | 1-3% | Often provides lower background than BSA or milk; recommended for biotin-avidin systems.[6][7] | May interfere with some biotin-binding assays and should be tested for compatibility.[5] |
| Non-fat Dry Milk | 3-5% | Inexpensive and readily available.[4] | Contains endogenous biotin and phosphoproteins; not recommended for biotin-based detection or phospho-protein analysis.[4][8] |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies.[4] | May not be as effective as BSA or casein in some situations.[4] |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | Eliminates cross-reactivity with protein-based blockers; animal-free.[24][25] | Can be more expensive.[28] |
Experimental Protocols
Protocol: Blocking Endogenous Biotin in Tissue Sections for Immunohistochemistry (IHC)
This protocol is designed to eliminate background staining caused by endogenous biotin before the application of a biotinylated probe.[1]
Materials:
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Protein-based blocker (e.g., Normal Serum or BSA)
-
Streptavidin solution (0.1 mg/mL in Wash Buffer)
-
Biotin solution (0.5 mg/mL in Wash Buffer)
Procedure:
-
Initial Block: After deparaffinization, rehydration, and antigen retrieval, block the tissue sections with a protein-based blocker (e.g., normal serum) as per your standard IHC protocol.[1]
-
Avidin/Streptavidin Block: Cover the sample with the 0.1 mg/mL streptavidin solution and incubate for 15 minutes at room temperature.[1] This step binds the streptavidin to the endogenous biotin in the tissue.
-
Wash: Wash the slides three times for 10 minutes each with Wash Buffer.[1]
-
Biotin Block: Add the 0.5 mg/mL biotin solution and incubate for 30-60 minutes at room temperature.[1] This step saturates the remaining biotin-binding sites on the streptavidin that was added in step 2.
-
Final Wash: Wash the slides three times for 10 minutes each with Wash Buffer.[1]
-
Proceed with Staining: The tissue is now ready for the application of your biotinylated primary or secondary antibody. Continue with your standard IHC protocol.
Visualizations
Caption: Root causes of non-specific binding and their respective solutions.
Caption: Troubleshooting workflow for high background in biotin-based assays.
Caption: Key steps in a biotin-based assay workflow to prevent non-specific binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 13. Loss of ELISA specificity due to biotinylation of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. youtube.com [youtube.com]
- 28. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
how to improve solubility of PC Biotin-PEG3-azide conjugates
Welcome to the technical support center for PC Biotin-PEG3-azide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning the solubility of this reagent during experimental workflows. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of your conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a multifunctional molecule used in bioconjugation and chemical biology.[1] It features a photocleavable (PC) linker, a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal azide (B81097) group for "click chemistry" reactions.[1][2][3] The PEG3 spacer is incorporated to enhance the molecule's solubility in aqueous solutions.[1][2][3][4][5] Its primary applications include the reversible labeling and purification of biomolecules.[6][7]
Q2: I am having trouble dissolving my this compound. What solvents are recommended?
A2: Due to its molecular structure, this compound is most soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[8] Other compatible organic solvents include dimethylformamide (DMF) and acetonitrile. For aqueous solutions, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Some similar biotin-PEG-azide compounds have shown solubility in water and phosphate-buffered saline (PBS).
Q3: Why is the PEG linker important for solubility?
A3: The polyethylene glycol (PEG) linker is hydrophilic, meaning it readily interacts with water molecules.[1][2][3][4][5] This property helps to improve the overall water solubility of the entire conjugate, which can be beneficial when working with biological systems and aqueous buffers.[2][3][4][6][7]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be used as a method to aid dissolution. For some similar compounds, warming to 60°C has been suggested in conjunction with sonication. However, prolonged or excessive heating should be avoided to prevent potential degradation of the molecule.
Q5: Will sonication help in dissolving the conjugate?
A5: Yes, sonication is a recommended technique to aid in the dissolution of this compound, particularly when preparing solutions in DMSO.[8] It provides the necessary energy to break up clumps of the compound and promote its interaction with the solvent.
Troubleshooting Guide: Solubility Issues
This section addresses common problems encountered when dissolving this compound.
| Problem | Possible Cause | Recommended Solution |
| The compound is not dissolving in an aqueous buffer. | This compound has limited direct solubility in aqueous solutions. | Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or DMF first. Then, add the stock solution dropwise to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your downstream application. |
| A precipitate forms when the DMSO stock solution is added to the aqueous buffer. | The concentration of the conjugate in the final aqueous solution is above its solubility limit. | Decrease the final concentration of the conjugate in the aqueous buffer. Alternatively, you can try using a co-solvent system. For some applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for similar compounds to improve in vivo solubility. |
| The compound is difficult to dissolve even in DMSO. | The quality of the DMSO may be compromised (e.g., absorbed water), or the compound requires more energy to dissolve. | Use fresh, anhydrous, high-quality DMSO.[8] Employ sonication or gentle warming (up to 60°C) to aid dissolution.[8] Ensure the compound is at room temperature before opening the vial to prevent moisture condensation. |
| The solution is cloudy or contains visible particles after attempting to dissolve. | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution to pellet any undissolved material and carefully transfer the supernatant to a new tube. Consider filtering the solution through a syringe filter (e.g., 0.22 µm) compatible with the solvent used. |
Quantitative Solubility Data
The following table summarizes the solubility data for this compound and structurally similar compounds in various solvents. Please note that solubility can be batch-dependent.
| Compound | Solvent | Concentration | Notes |
| UV Cleavable Biotin-PEG2-Azide | DMSO | 100 mg/mL (127.89 mM) | Ultrasonic treatment is needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.[8] |
| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL (100 mM) | |
| Biotin-PEG3-Azide | Water | 44.45 mg/mL (100 mM) | |
| Azide-PEG3-biotin | DMSO, DMF, Acetonitrile, Water, PBS | Soluble | Not tested by the vendor, based on other sources. |
| Biotin-PEG11-Azide | DMSO | Soluble | Limited solubility in water. Recommended to make a stock in DMSO first.[9] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO
-
Equilibrate the Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Add Solvent: Add a precise volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 40-60°C in a water bath for a short period.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 4. PC-Biotin-PEG4-PEG3-Azide CAS#: 2055198-04-2 [amp.chemicalbook.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. UV Cleavable Biotin-PEG2-Azide - Creative Biolabs [creative-biolabs.com]
- 7. UV Cleavable Biotin-PEG2-Azide, 1192802-98-4 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
issues with PC Biotin-PEG3-azide stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of PC Biotin-PEG3-azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Upon receipt, solid this compound should be stored at -20°C, protected from light and moisture.[1][2][3][4] For long-term stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[3][]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, protected from light.[3][6][7][8]
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors contributing to the degradation of this reagent are:
-
Light Exposure: The photocleavable (PC) linker is inherently sensitive to light, particularly UV light in the 340-365 nm range, which will cause cleavage of the molecule.[3][4][9][10]
-
Heat: The azide (B81097) functional group is energetic and can decompose upon exposure to heat.[10][11]
-
Moisture: For stock solutions in DMSO, moisture can lead to hydrolysis and inactivation of the reagent over time.[6]
-
Incompatible Chemicals: Avoid contact with strong reducing agents (unless part of a planned reaction), strong acids, and certain metals that can react with the azide group.[10][12]
Q4: What is the expected shelf life of this compound?
A4: While specific shelf-life data for this exact product is not publicly available, the stability of its components provides guidance. When stored correctly in its solid form at -20°C and protected from light, the reagent should be stable for at least one year. Stock solutions in anhydrous DMSO are generally stable for up to one month at -20°C or up to six months at -80°C.[3][6][7][8]
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in experimental workflows, such as click chemistry reactions.
Problem 1: Low or no signal in my click chemistry reaction.
This is a frequent issue indicating that the labeling of your alkyne-containing molecule with this compound was unsuccessful.
| Possible Cause | Recommended Solution |
| Degraded this compound | The azide functionality may have degraded due to improper storage (exposure to light, heat, or moisture). Use a fresh aliquot of the reagent. To test the integrity of your stock, you can perform a control reaction with a simple alkyne-containing molecule. |
| Inefficient Click Chemistry Conditions | The copper(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is prone to oxidation. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment. Ensure the correct ligand-to-copper ratio (typically 5:1) is used to protect the Cu(I) state.[2] |
| Interfering Substances in the Reaction Buffer | Buffers containing Tris can chelate the copper catalyst, inhibiting the reaction.[2] Thiols, such as DTT or BME, can also interfere. It is advisable to use buffers like PBS or HEPES. If thiols are present in your sample, they should be removed by dialysis or buffer exchange prior to the click reaction.[2][13] |
| Steric Hindrance | The alkyne on your target molecule may be in a sterically hindered position, preventing the this compound from accessing it. If your experimental design allows, consider performing the reaction under denaturing conditions (e.g., with 1% SDS) to improve accessibility.[2] |
Problem 2: High background signal after detection with streptavidin.
High background can obscure your specific signal and lead to false positives.
| Possible Cause | Recommended Solution |
| Non-specific Binding of Streptavidin | Ensure adequate blocking of your membrane or plate (e.g., with BSA or non-fat milk for western blots). The PEG linker in this compound is designed to reduce non-specific binding, but proper blocking is still crucial.[12][14] |
| Endogenous Biotin | Some cell lysates or tissue samples may contain endogenous biotinylated proteins, which will be detected by streptavidin.[15][16] Consider performing a pre-clearing step with streptavidin-agarose beads to remove these proteins before your experiment. |
| Excess this compound | Unreacted this compound can lead to high background. Ensure that excess reagent is removed after the click chemistry reaction through methods like dialysis, size-exclusion chromatography, or precipitation. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | > 12 months | Protect from light and moisture.[1][4] Store under inert gas for optimal longevity.[3][] |
| Stock Solution (in anhydrous DMSO) | -20°C | up to 1 month | Aliquot to avoid freeze-thaw cycles.[3][6][7] |
| Stock Solution (in anhydrous DMSO) | -80°C | up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][6][7][8] |
Table 2: Physicochemical Properties and Reaction Conditions
| Property | Value/Condition | Notes |
| Photocleavage Wavelength | ~340-365 nm | The nitrobenzyl-based linker is efficiently cleaved by UV light.[3][4][9][10] |
| Click Chemistry Compatibility | CuAAC and SPAAC | The azide group reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC).[1][17][18] |
| Recommended Buffer for CuAAC | PBS, HEPES | Avoid Tris-based buffers due to copper chelation.[2][13] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-containing protein with this compound.
-
Prepare Reagents:
-
Alkyne-Protein: Prepare your protein in a compatible buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .
-
-
Reaction Setup (for a 100 µL reaction):
-
In a microcentrifuge tube, add your alkyne-protein to a final concentration of 10-50 µM.
-
Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).
-
Add the ligand to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Photocleavage of Biotin from the Labeled Molecule
-
Sample Preparation:
-
Resuspend your purified, biotin-labeled molecule in a suitable buffer.
-
-
UV Irradiation:
-
Analysis:
-
Confirm the cleavage by methods such as mass spectrometry (observing a mass shift) or by loss of binding to streptavidin in a pull-down assay.
-
Visualizations
Caption: Logical workflow for storage and experimental use.
Caption: Troubleshooting decision tree for click chemistry.
Caption: Conceptual pathway of this compound usage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. seas.upenn.edu [seas.upenn.edu]
- 6. precisepeg.com [precisepeg.com]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. What are the limitations of the labeled streptavidin-biotin (LSAB) method? | AAT Bioquest [aatbio.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Protocols [baseclick.eu]
Technical Support Center: Post-Labeling Purification of PC Biotin-PEG3-azide Labeled Molecules
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the crucial step of removing excess PC Biotin-PEG3-azide following a labeling reaction. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the purity of your biotinylated molecules for downstream applications.
Troubleshooting Guide
Low recovery of your labeled molecule or inefficient removal of free this compound can compromise subsequent experiments. This guide addresses common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Molecule | Precipitation during labeling: Over-biotinylation can alter the solubility of your molecule.[1] | Optimize the molar ratio of this compound to your target molecule. A lower ratio may be necessary. |
| Non-specific binding to purification matrix: The labeled molecule may be sticking to the desalting column or dialysis membrane. | Pre-treat the purification device according to the manufacturer's instructions. Consider using a different type of purification method (e.g., dialysis instead of a spin column). Adding a carrier protein like BSA can also help prevent the antibody from sticking to surfaces.[2] | |
| Inappropriate MWCO: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane or spin column may be too large, leading to loss of the labeled molecule. | Ensure the MWCO is significantly smaller than the molecular weight of your labeled molecule. A general guideline is to use a MWCO that is at least half the molecular weight of your protein of interest.[3] | |
| High Background in Downstream Assays (e.g., ELISA, Western Blot) | Incomplete removal of excess this compound: Residual free biotin (B1667282) can lead to non-specific signals in assays utilizing streptavidin or avidin.[4][5] | - Re-purify the sample using a more stringent method or a combination of methods (e.g., size exclusion chromatography followed by dialysis).[4] - Increase the duration and number of buffer changes during dialysis.[4][5] - Ensure adequate blocking steps in your assay protocol to minimize non-specific binding.[4] |
| Aggregation of labeled molecule: Over-labeling can lead to aggregation, which may cause non-specific binding. | Optimize the labeling ratio and consider using size exclusion chromatography to separate monomers from aggregates.[6] | |
| Inconsistent Labeling Results | Incomplete removal of interfering substances: The initial sample may contain primary amines (e.g., Tris buffer, glycine) that compete with the target molecule for labeling.[1] | Perform a buffer exchange to a non-amine-containing buffer (e.g., PBS) before the labeling reaction. |
| Hydrolysis of the labeling reagent: The reactive group of the this compound may have hydrolyzed before reacting with the target molecule. | Prepare the labeling reagent solution immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The most common and effective methods for removing small molecules like this compound from larger labeled molecules are size exclusion chromatography (often in the form of spin columns or desalting columns), dialysis, and affinity purification.[7][8] The choice of method depends on factors like sample volume, the size of your labeled molecule, required purity, and time constraints.[4]
Q2: How do I choose the right method for my experiment?
A2:
-
Size Exclusion Chromatography (e.g., Spin Columns): This method is rapid and ideal for small sample volumes (typically 20-700 µL), offering high recovery of the labeled molecule.[4][9] It separates molecules based on their size.[10][11]
-
Dialysis: This technique is suitable for larger sample volumes (typically >100 µL) and is a gentle method.[4] It involves the passive diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.[12][13][14] However, it is more time-consuming than spin columns.[4]
-
Affinity Purification (e.g., Streptavidin Magnetic Beads): This method is highly specific for biotinylated molecules and can be used for both purification and removal of excess biotin.[4][15] It is based on the strong and specific interaction between biotin and streptavidin.[16]
Q3: What Molecular Weight Cut-Off (MWCO) should I use for my dialysis membrane or spin column?
A3: To ensure high recovery of your labeled molecule, the MWCO of the membrane or resin should be at least two times smaller than the molecular weight of your target molecule.[3] For most proteins, a 7 kDa to 10 kDa MWCO is effective for removing small molecules like this compound.[4]
Q4: Can I use precipitation to remove the excess biotin reagent?
A4: While protein precipitation can be used, it may lead to co-precipitation of the free biotin and potential denaturation or loss of the labeled protein.[9] Methods like size exclusion chromatography or dialysis are generally preferred as they are milder and provide more consistent results.[17]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column Method)
This method is ideal for the rapid cleanup of small sample volumes.
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[4]
-
Place the column in a new collection tube.
-
Slowly apply the biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[4]
-
The purified, labeled molecule will be in the flow-through in the collection tube. The excess this compound is retained in the column resin.[4]
Caption: Workflow for removing excess biotin reagent using a spin column.
Protocol 2: Dialysis
This method is suitable for larger sample volumes and is a gentle purification technique.[4]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Stir plate and stir bar
-
Large beaker or container
Procedure:
-
Prepare the dialysis membrane as per the manufacturer's instructions, which may include rinsing with water.[14]
-
Load the biotinylation reaction mixture into the dialysis tubing or cassette and seal it securely.[14]
-
Place the sealed tubing/cassette into a beaker containing a large volume of chilled dialysis buffer (at least 200-500 times the sample volume).[12]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for at least 2 hours.[13]
-
Change the dialysis buffer and continue to dialyze for another 2 hours.[13]
-
For optimal removal, perform a third buffer change and dialyze overnight at 4°C.[3][13]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Caption: Workflow for the removal of excess biotin reagent via dialysis.
Protocol 3: Affinity Purification using Streptavidin Magnetic Beads
This method leverages the high affinity of streptavidin for biotin to specifically capture and then elute the biotinylated molecule.
Materials:
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (containing a high concentration of free biotin, or using harsh conditions like low pH)
-
Neutralization Buffer (if using a low pH elution buffer)
-
Magnetic stand
-
Tubes for incubation and collection
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting with the magnetic stand, and removing the supernatant. Repeat this wash step twice.[4]
-
-
Binding:
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.[4]
-
-
Washing:
-
Elution:
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.[4]
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.[4]
-
If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.[4]
-
Caption: Workflow for affinity purification of biotinylated molecules.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. neuromics.com [neuromics.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
troubleshooting streptavidin blot background noise
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during streptavidin blotting experiments, with a focus on reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in a streptavidin blot?
High background noise in streptavidin blots can stem from several factors, including:
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the streptavidin conjugate.
-
Excess Streptavidin-HRP Conjugate: Using too high a concentration of the streptavidin-horseradish peroxidase (HRP) conjugate can lead to increased non-specific binding.[1]
-
Insufficient Washing: Failure to remove unbound streptavidin-HRP conjugate through adequate washing steps is a primary cause of background noise.[1]
-
Endogenous Biotin (B1667282): Some samples naturally contain biotinylated proteins, which will be detected by streptavidin, leading to non-specific bands.[2][3]
-
Contaminated Reagents or Equipment: Contaminated buffers or dirty incubation trays can introduce artifacts and increase background.[4]
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause irreversible, non-specific binding of reagents.[1]
Q2: I'm seeing a lot of background even after blocking. What could be wrong?
If you are still experiencing high background after blocking, consider the following:
-
Blocking Agent Choice: If you are using non-fat dry milk, be aware that it contains endogenous biotin and can be a source of background.[3][5] Switching to a 3-5% solution of Bovine Serum Albumin (BSA) is often recommended.[3][5]
-
Blocking Duration and Temperature: Increasing the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.[4] However, be aware that detergents in the blocking buffer may be less effective at lower temperatures.[3][5]
-
Blocking Buffer Quality: Ensure your blocking buffer is freshly prepared and filtered to remove any particulates that could cause speckled background.[4]
Q3: How do I optimize the concentration of my streptavidin-HRP conjugate?
The optimal concentration of streptavidin-HRP can vary between suppliers and even between lots. It is crucial to perform a titration to determine the ideal dilution that provides a strong specific signal with minimal background. Start with the manufacturer's recommended dilution and then test a range of higher dilutions (e.g., 1:5,000, 1:10,000, 1:20,000).[6]
Q4: Can my washing protocol be contributing to the background?
Yes, inadequate washing is a very common cause of high background.[1] To improve your washing steps:
-
Increase the Number and Duration of Washes: Instead of three short washes, try four to five washes of 10-15 minutes each.[1]
-
Use a Detergent: Including a mild detergent like 0.1% Tween-20 in your wash buffer (e.g., TBST or PBST) is critical for reducing non-specific binding.[1][7]
-
Sufficient Wash Buffer Volume: Ensure the membrane is fully submerged and can move freely in the wash buffer during agitation.[4]
Q5: I suspect endogenous biotin in my samples is causing non-specific bands. How can I address this?
If your sample has high levels of endogenous biotinylated proteins, you may need to incorporate additional blocking steps. One method involves pre-blocking the membrane with an excess of avidin (B1170675), followed by blocking the biotin-binding sites on the avidin with free biotin before proceeding with the primary antibody and streptavidin-HRP.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving high background noise in your streptavidin blots.
| Problem | Potential Cause | Recommended Solution |
| High Overall Background | Incomplete blocking of the membrane. | - Switch from non-fat dry milk to 3-5% BSA in TBST or PBST. - Increase blocking time to 2 hours at room temperature or overnight at 4°C. - Ensure blocking buffer is fresh and filtered. |
| Concentration of streptavidin-HRP conjugate is too high. | - Perform a titration to determine the optimal dilution of the streptavidin-HRP conjugate. Start with a higher dilution than initially used. | |
| Inadequate washing. | - Increase the number of washes to 4-5, and the duration of each wash to 10-15 minutes. - Ensure the wash buffer contains a detergent like 0.1% Tween-20. - Use a sufficient volume of wash buffer to fully immerse the membrane. | |
| Speckled or Patchy Background | Particulates in the blocking buffer. | - Filter the blocking buffer through a 0.2 µm filter before use.[4] |
| Aggregates of the streptavidin-HRP conjugate. | - Centrifuge the streptavidin-HRP stock solution briefly before dilution. - Filter the diluted streptavidin-HRP solution. | |
| Contaminated incubation trays or equipment. | - Thoroughly clean all incubation trays between experiments or use disposable trays.[4] | |
| Membrane dried out. | - Ensure the membrane remains wet throughout the entire blotting and detection process.[1] | |
| Non-specific Bands | Endogenous biotinylated proteins in the sample. | - Incorporate an avidin/biotin blocking step after protein transfer and before the primary antibody incubation.[2] |
| Non-specific binding of the primary or secondary antibody (if used). | - Run a control lane with the streptavidin-HRP conjugate alone (no primary/secondary antibody) to see if the non-specific bands persist. If they disappear, optimize the antibody concentrations and blocking conditions for the antibody incubations. |
Experimental Protocols
Standard Western Blot Protocol for Streptavidin-HRP Detection
-
SDS-PAGE and Protein Transfer:
-
Separate your protein samples on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of your protein of interest.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. If using PVDF, activate the membrane with methanol (B129727) for one minute and then rinse with transfer buffer.[8]
-
-
Membrane Blocking:
-
After transfer, wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.
-
Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[8]
-
-
Primary Antibody Incubation (if applicable for indirect detection):
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer to the predetermined optimal concentration.
-
Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[8]
-
-
Washing:
-
Wash the membrane three to five times for 10 minutes each with TBST to remove unbound conjugate.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system or X-ray film.
-
Visualizations
Caption: Troubleshooting workflow for high background in streptavidin blots.
Caption: Molecular interactions in a streptavidin-biotin detection system.
References
- 1. clyte.tech [clyte.tech]
- 2. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 4. Western Blot Doctor™ — Blot Background Problems | Bio-Rad [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. novopro.cn [novopro.cn]
Technical Support Center: Optimizing Biotin-Azide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for biotin-azide "click chemistry" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a copper-catalyzed biotin-azide reaction (CuAAC)?
A1: Phosphate, carbonate, and HEPES buffers are highly compatible with CuAAC reactions.[1][2] Phosphate-buffered saline (PBS) is also commonly used.[3] It is crucial to avoid Tris buffers, as the tris(hydroxymethyl)aminomethane molecule can competitively bind to copper and inhibit the reaction.[1][2][3] Amine-containing buffers in general should be avoided.[4]
Q2: What is the ideal pH range for CuAAC reactions?
A2: The optimal pH range for CuAAC reactions is generally between 6.5 and 8.0.[1][2][5] For labeling primary amines on biomolecules, a pH range of 7-9 is often employed to balance the reaction rate and the stability of the molecules.[6] While the reaction can work within a broader pH range of 4-11, staying within the 6.5-8.0 range is recommended for most bioconjugation applications.[7]
Q3: Can I use organic cosolvents in my reaction buffer?
A3: Yes, organic cosolvents like DMSO, DMF, acetonitrile, or alcohols can be used.[7] They can be particularly useful for dissolving hydrophobic reactants. However, their impact on the reaction rate and the stability of your biomolecules should be considered.[8][9]
Q4: Are there any buffer additives that can improve my reaction efficiency?
A4: Yes, a copper(I)-stabilizing ligand is essential for an efficient CuAAC reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used ligands.[10] Additionally, a reducing agent, typically sodium ascorbate (B8700270), is required to maintain copper in its active Cu(I) oxidation state.[1][2]
Q5: What are the key differences in buffer requirements for strain-promoted azide-alkyne cycloaddition (SPAAC)?
A5: SPAAC is a copper-free click chemistry reaction, which eliminates the need for copper catalysts, stabilizing ligands, and reducing agents.[][12] Consequently, the buffer composition is more flexible. The reaction rate of SPAAC with widely used cyclooctynes like DIBAC is highly tolerant to changes in buffer identity, ionic strength, and pH.[8][9] This allows for the selection of a buffer that is most compatible with the biomolecules being labeled.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Incompatible buffer (e.g., Tris buffer).[1][2][3] | Switch to a compatible buffer such as phosphate, carbonate, or HEPES.[1][2] |
| Suboptimal pH. | Adjust the pH of the reaction buffer to the optimal range of 6.5-8.0.[1][2][5] | |
| Insufficient copper catalyst or ligand. | Ensure the final copper concentration is between 50 and 100 µM and that a copper-stabilizing ligand is present in sufficient concentration.[1][2] | |
| Omission or degradation of the reducing agent. | Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.[1][5] | |
| Presence of chelating agents (e.g., EDTA). | Remove any chelating agents from the buffer, as they will sequester the copper catalyst. | |
| Precipitation of Reactants | Poor solubility of biotin-azide or the alkyne-modified molecule. | Add a small percentage of an organic cosolvent like DMSO to improve solubility.[7] |
| Protein precipitation due to labeling. | Lower the molar ratio of the labeling reagent to the protein to reduce the degree of labeling.[13] Consider performing the reaction at 4°C overnight for sensitive biomolecules.[6] | |
| High Background Signal | Non-specific binding of biotin-azide. | Optimize the concentration of the biotin-azide reagent; a range of 0.5 µM to 10 µM is a good starting point for cell-based assays.[14] Include appropriate wash steps after the labeling reaction. |
| Aggregation of labeled proteins. | This can be caused by excessive labeling. Reduce the concentration of the biotin-azide reagent or the reaction time.[13] |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Component | Recommended Concentration Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | A starting concentration of 50-100 µM is often sufficient for bioconjugation.[1][2] Higher concentrations may be used for cell labeling.[10] |
| Cu(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) | 250 µM - 10 mM | The ligand-to-copper ratio is critical. A 5:1 ratio is a good starting point.[10] |
| Sodium Ascorbate | 1 mM - 100 mM | Should be prepared fresh. A common final concentration is 5 mM.[1][2] |
| Biotin-Azide | 0.5 µM - 50 µM | The optimal concentration is application-dependent and should be determined empirically.[14] |
| Alkyne-Modified Biomolecule | Varies | Typically used in the µM to low mM range. |
Table 2: Buffer pH and Composition Comparison
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Optimal pH Range | 6.5 - 8.0[1][2] | Broad tolerance; buffer choice is dictated by biomolecule stability.[8][9] |
| Recommended Buffers | Phosphate, Carbonate, HEPES[1][2] | Most common biological buffers are compatible. |
| Buffers to Avoid | Tris, other amine-containing buffers[1][2][3] | None, as there is no copper catalyst to be inhibited. |
| Required Additives | Copper source, Cu(I)-stabilizing ligand, reducing agent.[1][2][10] | None.[] |
Experimental Protocols
General Protocol for CuAAC Biotinylation of a Protein
-
Prepare Stock Solutions:
-
Protein-Alkyne: Dissolve the alkyne-modified protein in a compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Biotin-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the protein-alkyne solution and the biotin-azide stock to the desired final concentrations.
-
In a separate tube, prepare a premix of CuSO₄ and the ligand. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions and let it stand for 1-2 minutes.
-
Add the CuSO₄/ligand premix to the protein/biotin-azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C for sensitive proteins.[6] Protect the reaction from light if using a fluorescent biotin-azide.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Experimental workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Key components of the biotin-azide click chemistry reaction.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CuAAC Cell Reaction Buffer Kit (BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: PC Biotin-PEG3-Azide Linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete cleavage of the PC Biotin-PEG3-azide linker.
Troubleshooting Guide: Incomplete Photocleavage
Encountering incomplete cleavage of your this compound linker can be a significant setback in your experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Incomplete Cleavage
Caption: A step-by-step workflow to diagnose and resolve incomplete photocleavage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for cleaving the this compound linker?
A1: The this compound linker contains a 2-nitrobenzyl photocleavable group, which is most efficiently cleaved by near-UV light.[1] The optimal wavelength range is typically between 300 nm and 365 nm.[2][3][4] Using a wavelength outside this range will result in significantly reduced cleavage efficiency.
Q2: How long should I irradiate my sample?
A2: The required irradiation time depends on the intensity of your UV source, the distance of the sample from the source, and the sample concentration. For low-intensity lamps (e.g., 1-5 mW/cm²), complete cleavage can often be achieved within 5 to 15 minutes.[3] However, for immobilized molecules, cleavage efficiency might be lower, with studies showing around 80% cleavage after 10 minutes of irradiation.[5][6] It is recommended to perform a time-course experiment to determine the optimal irradiation time for your specific setup.
Q3: Can my buffer composition affect the cleavage efficiency?
A3: Yes, buffer composition can significantly impact photocleavage. The photocleavage of 2-nitrobenzyl ethers proceeds through intermediate species that can be affected by buffer components.[7] Buffers with nucleophilic components, such as those containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT), can potentially react with the nitroso-aldehyde byproduct of the cleavage reaction, which may in some cases hinder the complete release of the target molecule. It is advisable to use buffers with low reactivity, such as phosphate-buffered saline (PBS) or HEPES, during the photocleavage step.
Q4: Does pH play a role in the cleavage reaction?
A4: The pH of the solution can influence the rate of the secondary thermal reactions that follow the initial photochemical event.[7] For 2-nitrobenzyl-based linkers, cleavage is generally efficient at neutral to slightly basic pH. Highly acidic conditions should be avoided as they can lead to the formation of undesired side products and may not favor the release of the caged compound.
Q5: I am still observing incomplete cleavage after optimizing my protocol. What else could be the issue?
A5: If you have optimized the UV source and irradiation protocol, consider the following:
-
Steric Hindrance: The accessibility of the photocleavable linker to UV light might be sterically hindered by the conjugated biomolecule or its interaction with a surface. The PEG3 spacer in the linker is designed to minimize this, but it can still be a factor in complex systems.[8]
-
Light Scattering/Absorption: High concentrations of your sample or other components in the solution can scatter or absorb the UV light, reducing the effective light intensity reaching the linker.[5] Try diluting your sample or using a thinner sample vessel.
-
Photodamage to the Biomolecule: While the 300-365 nm range is generally considered less damaging to biomolecules than shorter UV wavelengths, prolonged exposure can still lead to photodamage, which might be misinterpreted as incomplete cleavage if it affects the detection of the released molecule.
-
Incomplete Biotinylation: Ensure that your initial biotinylation reaction went to completion. Incomplete labeling will naturally result in a lower yield of cleaved product.
Quantitative Data on Photocleavage Efficiency
The efficiency of photocleavage can be influenced by several experimental parameters. The following table summarizes expected cleavage efficiencies under different conditions based on published data.
| Parameter | Condition 1 | Efficiency (%) | Condition 2 | Efficiency (%) | Reference |
| Substrate State | In Solution (Oligonucleotide) | ~100% | Immobilized on Surface (Oligonucleotide) | ~80% | [5][6] |
| Irradiation Time | 5 minutes | ~90% | 15 minutes | >95% | [3] |
| Linker Chemistry | Standard o-nitrobenzyl | Baseline | Veratryl-based o-nitrobenzyl | 3-fold rate increase | [9] |
| Solvent | Aqueous Buffer (PBS) | Baseline | Dioxane (aprotic) | 3-fold rate increase | [9] |
Note: These values are illustrative and the actual cleavage efficiency will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Quantification of Photocleavage using HPLC
This protocol is suitable for quantifying the cleavage of a biotinylated small molecule or peptide.
-
Sample Preparation: Prepare your sample containing the this compound conjugated molecule at a known concentration (e.g., 10 µM) in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
Initial Analysis (Time 0): Inject an aliquot of the non-irradiated sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.
-
Photocleavage: Irradiate the remaining sample with a UV lamp (e.g., 365 nm, 5 mW/cm²) for a defined period (e.g., 15 minutes).
-
Post-Cleavage Analysis: Inject an aliquot of the irradiated sample into the HPLC system using the same method as in step 2.
-
Data Analysis:
-
Identify the peaks corresponding to the uncleaved conjugate and the cleaved biotin-PEG3-azide fragment.
-
Calculate the peak areas for the uncleaved conjugate before and after irradiation.
-
The percentage of cleavage can be calculated as: [1 - (Peak Area of Uncleaved at T=x / Peak Area of Uncleaved at T=0)] * 100.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for quantifying photocleavage using HPLC.
Protocol 2: Analysis of Protein-Linker Cleavage by MALDI-TOF MS
This protocol is designed for the analysis of photocleavage of a biotinylated protein or peptide.
-
Affinity Capture: Incubate your sample containing the biotinylated protein with streptavidin-coated magnetic beads to capture the conjugate.
-
Washing: Wash the beads several times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Resuspension and Splitting: Resuspend the beads in a final wash buffer and split the suspension into two aliquots (control and experimental).
-
Photocleavage (Experimental Sample): Irradiate the experimental aliquot with a UV lamp (e.g., 365 nm) for the desired time. Keep the control sample in the dark.
-
Elution:
-
Experimental: Pellet the beads and collect the supernatant containing the photoreleased protein.
-
Control: To elute the uncleaved protein for comparison, you can use harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or competitive elution with free biotin (B1667282).
-
-
MALDI-TOF MS Analysis:
-
Spot the eluted samples onto a MALDI target plate with an appropriate matrix (e.g., sinapinic acid for proteins).
-
Acquire mass spectra for both the control and experimental samples.
-
Successful cleavage will be indicated by the presence of the expected mass of the released protein in the experimental sample's spectrum. The extent of cleavage can be estimated by comparing the signal intensity of the released protein to that of the uncleaved protein in the control.[5][7]
-
Diagram: MALDI-TOF MS Analysis Workflow
Caption: Workflow for analyzing protein photocleavage using MALDI-TOF MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Photocleavable peptide-oligonucleotide conjugates for protein kinase assays by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocleavable peptide-DNA conjugates: synthesis and applications to DNA analysis using MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavable Peptide-Oligonucleotide Conjugates for Protein Kinase Assays by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Labeling Complex Biological Samples
Welcome to the Technical Support Center for labeling complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during labeling experiments.
Troubleshooting Guides & FAQs
This section is organized by common labeling techniques and issues. Each Q&A formatted guide provides specific advice to resolve experimental challenges.
Fluorescent Dye Labeling of Proteins
Question: My fluorescently labeled protein shows little to no fluorescence. What could be the problem?
Answer: There are several potential reasons for low or no fluorescence signal after labeling your protein with a fluorescent dye:
-
Inefficient Labeling Reaction: The conjugation of the dye to the protein may have been unsuccessful. This can be due to:
-
Interfering substances in the buffer: Buffers containing primary amines like Tris or glycine (B1666218) can compete with the protein for reaction with amine-reactive dyes.[1] It is crucial to perform buffer exchange into a non-amine-containing buffer such as PBS (phosphate-buffered saline) before labeling.[1]
-
Incorrect pH: Most amine-reactive labeling reactions, such as with NHS esters, are optimal at a pH of 8.3-8.5 to ensure the primary amino groups on the protein are deprotonated and available for reaction.[2]
-
Inactive Dye: Fluorescent dyes, especially in solution, can be sensitive to light and moisture. Ensure your dye is stored correctly and, if possible, use a fresh stock.
-
-
Over-labeling and Quenching: While a high degree of labeling is often desired for a strong signal, over-labeling can lead to self-quenching, where the fluorophores are too close to each other and their fluorescence is diminished. It is important to optimize the dye-to-protein molar ratio in the labeling reaction.
-
Protein Precipitation: The addition of a hydrophobic dye molecule can sometimes cause protein aggregation and precipitation, removing it from the solution. This can be mitigated by optimizing the labeling ratio and ensuring gentle handling during the reaction.
-
Instrument Settings: Ensure that the excitation and emission wavelengths on your imaging system are correctly set for the specific fluorophore you are using.
Question: I am observing high background fluorescence in my immunofluorescence (IF) experiment. How can I reduce it?
Answer: High background in immunofluorescence can obscure your specific signal. Here are common causes and solutions:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a primary cause of high background.
-
Solution: Increase the blocking incubation time (e.g., 1 hour at room temperature) and consider changing the blocking agent. A common and effective blocking buffer is 5% normal serum from the same species as the secondary antibody, combined with 1-3% BSA (Bovine Serum Albumin) in PBS.[3]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized.
-
Solution: Perform a titration of your primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[4] Similarly, titrate your secondary antibody.
-
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies.
-
Solution: Increase the number and duration of wash steps. Using a wash buffer containing a mild detergent like Tween-20 (e.g., PBST) can help reduce non-specific binding.
-
-
Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, contributing to background.
-
Solution: View an unstained sample under the microscope to assess the level of autofluorescence. If it is high, you can try using a commercial autofluorescence quenching reagent or choose fluorophores in the far-red spectrum where autofluorescence is often lower.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.
-
Solution: Run a control where you omit the primary antibody. If you still see staining, your secondary antibody is likely the issue. Use a pre-adsorbed secondary antibody that has been tested for cross-reactivity against the species of your sample.
-
Antibody Conjugation and Biotinylation
Question: My antibody conjugation reaction failed, resulting in a low yield of conjugated antibody. What are the possible reasons?
Answer: A low yield from an antibody conjugation reaction can be frustrating. Here are some common culprits:
-
Poor Quality Starting Antibody: The purity and concentration of your antibody are critical.
-
Interfering Buffer Components: As with fluorescent dye labeling, certain buffer components can inhibit the conjugation reaction.
-
Recommendation: Remove interfering substances like Tris, glycine, and sodium azide (B81097) by performing a buffer exchange into a suitable conjugation buffer like PBS.[1]
-
-
Antibody Precipitation: The conjugation process itself can sometimes lead to antibody aggregation and precipitation. This can be due to the antibody's instability under the reaction conditions or over-modification.
-
Issues with the Conjugation Reagent: The labeling reagent may have lost its reactivity due to improper storage or handling.
Question: I am seeing high background in my western blot after using a biotinylated antibody and streptavidin-HRP. What can I do?
Answer: High background in biotin-streptavidin detection systems on western blots is a common issue. Here’s how to troubleshoot it:
-
Endogenous Biotin (B1667282): Many cell and tissue lysates contain endogenous biotinylated proteins, which will be detected by streptavidin-HRP.
-
Solution: Before incubating with your biotinylated antibody, you can block for endogenous biotin using an avidin/biotin blocking kit.
-
-
Blocking Buffer Choice: The choice of blocking buffer is crucial.
-
Solution: Avoid using milk as a blocking agent, as it contains endogenous biotin.[6] Opt for a biotin-free blocking buffer, such as BSA in TBST.
-
-
Concentration of Reagents: The concentrations of both the biotinylated antibody and the streptavidin-HRP conjugate may be too high.
-
Solution: Titrate both reagents to find the optimal concentrations that provide a good signal with minimal background.
-
-
Insufficient Washing: Inadequate washing can leave behind unbound reagents.
-
Solution: Increase the number and duration of washes after incubating with the biotinylated antibody and the streptavidin-HRP.
-
Live-Cell Imaging
Question: My cells are dying during my live-cell imaging experiment. How can I improve cell viability?
Answer: Maintaining cell health is paramount for meaningful live-cell imaging results. Here are key factors to consider:
-
Phototoxicity: The light used to excite the fluorophores can be damaging to cells, especially over long imaging periods.
-
Solution: Minimize light exposure by using the lowest possible laser power that still provides a detectable signal.[7] Reduce the exposure time and the frequency of image acquisition.[7] Using fluorophores with longer excitation wavelengths (in the red or far-red spectrum) can also reduce phototoxicity.[8]
-
-
Environmental Control: Cells are sensitive to their environment.
-
Media Formulation: The imaging medium needs to support cell health.
-
Solution: Use a phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence. Ensure the medium is buffered correctly, especially if you are not using a CO2 incubator. HEPES can be added to the medium to help maintain pH.[7]
-
-
Labeling Reagent Toxicity: Some fluorescent probes can be toxic to cells.
-
Solution: Use the lowest concentration of the labeling reagent that gives a sufficient signal. Ensure that the chosen probe is validated for live-cell imaging.
-
Data Presentation: Quantitative Tables
Table 1: Recommended Antibody Concentration Ranges for Various Applications
| Application | Primary Antibody Concentration | Secondary Antibody Concentration |
| Immunofluorescence (IF) | 1-10 µg/mL (initial testing) | 1-5 µg/mL |
| Flow Cytometry | 0.5-5 µg/10^6 cells | 0.5-2 µg/10^6 cells |
| Western Blot (WB) | 0.5-2 µg/mL | 50-100 ng/mL |
Note: These are general guidelines. Optimal concentrations should be determined experimentally for each antibody and application.
Table 2: Common Interfering Substances in Labeling Reactions
| Interfering Substance | Labeling Chemistry Affected | Reason for Interference |
| Tris Buffer | Amine-reactive (e.g., NHS esters) | Contains primary amines that compete with the target protein for the label.[1] |
| Glycine | Amine-reactive (e.g., NHS esters) | Contains a primary amine that will react with the labeling reagent.[1] |
| Sodium Azide | Amine-reactive (e.g., NHS esters) | Can interfere with some conjugation chemistries. |
| Bovine Serum Albumin (BSA) | All chemistries | Competes with the target protein for the label, reducing labeling efficiency.[5] |
| Milk | Biotin-streptavidin detection | Contains endogenous biotin, leading to high background.[6] |
Table 3: Comparison of Common Fluorophore Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability |
| FITC | 494 | 518 | Moderate | Low |
| TRITC | 555 | 580 | Moderate | Moderate |
| Alexa Fluor 488 | 495 | 519 | High | High |
| Alexa Fluor 555 | 555 | 565 | High | High |
| Alexa Fluor 647 | 650 | 668 | Very High | Very High |
| Cy3 | 550 | 570 | High | Moderate |
| Cy5 | 649 | 670 | Very High | Moderate |
Note: Brightness and photostability are relative and can be influenced by the experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with an Amine-Reactive Fluorescent Dye (NHS Ester)
-
Protein Preparation:
-
Dissolve the protein to be labeled in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate, pH 8.3. The recommended protein concentration is 2-10 mg/mL.
-
If the protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye (NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the volume of the dye solution needed to achieve the desired dye-to-protein molar ratio. A molar ratio of 5:1 to 20:1 (dye:protein) is a good starting point for optimization.[9]
-
While gently stirring the protein solution, slowly add the dye solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column).
-
Collect the first colored fraction, which will be the labeled protein.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The ratio of these concentrations gives the DOL.
-
Protocol 2: Detailed Methodology for Antibody Biotinylation
-
Antibody Preparation:
-
Biotin Reagent Preparation:
-
Dissolve the NHS-biotin reagent in anhydrous DMSO to a concentration of 10 mM.[10]
-
-
Biotinylation Reaction:
-
Reaction Termination:
-
Purification:
-
Remove unbound biotin by dialyzing the labeled antibody against PBS, pH 7.4, with at least three buffer changes.[10]
-
Visualizations: Diagrams and Workflows
Caption: Troubleshooting workflow for high background in immunofluorescence.
Caption: Reaction scheme for labeling a protein with an amine-reactive NHS ester dye.
Caption: Experimental workflow for a typical live-cell imaging experiment.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. 生細胞を用いた蛍光観察 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. benchchem.com [benchchem.com]
how to confirm successful biotinylation with PC Biotin-PEG3-azide
Welcome to the technical support center for PC Biotin-PEG3-azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful biotinylation and confirmation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? this compound is a multi-functional chemical reagent used for bioconjugation. It consists of four key components:
-
Biotin (B1667282): A small vitamin that binds with extremely high affinity to avidin (B1170675) and streptavidin, which is used for detection and purification.[1]
-
Azide (B81097) (N3) Group: A chemical handle that allows for covalent attachment to molecules containing an alkyne group via a highly specific and efficient reaction known as "click chemistry".[2][3]
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol linker that increases the reagent's solubility in aqueous solutions and reduces steric hindrance between the biotin tag and the target molecule.[3]
-
Photocleavable (PC) Linker: An integrated group that can be broken upon exposure to UV light (e.g., 365 nm), allowing for the controlled release of the biotinylated molecule from a streptavidin support.[4][5]
This reagent is ideal for reversibly labeling and capturing biomolecules for applications in proteomics and chemical biology.[4]
Q2: How do I attach this compound to my molecule of interest? This reagent is attached via a copper-catalyzed or strain-promoted "click chemistry" reaction.[2] Your target molecule (e.g., protein, DNA, or other biomolecule) must first be modified to contain an alkyne group. The azide on the this compound then reacts with the alkyne on your target, forming a stable covalent bond.[6][7]
Q3: What are the primary methods to confirm successful biotinylation? Several methods can be used to verify that your target molecule has been successfully labeled with biotin. The most common techniques include:
-
Western Blotting: The sample is run on an SDS-PAGE gel, transferred to a membrane, and probed with a streptavidin conjugate (e.g., streptavidin-HRP) for detection.[8][9][10]
-
Gel-Shift Assay (SDS-PAGE): Incubating the biotinylated protein with streptavidin (which is a tetramer) causes a significant increase in molecular weight, resulting in a "shift" to a higher position on a stained SDS-PAGE gel compared to the unlabeled protein.[11]
-
Mass Spectrometry (MS): This is a highly accurate method that detects the mass increase in the protein or its digested peptides corresponding to the addition of the this compound moiety.[12][13][14]
-
HABA Assay: A colorimetric method used to quantify the number of biotin molecules incorporated per protein molecule.[15][16][17]
-
Fluorescent Assays: Using fluorescently labeled streptavidin allows for detection via methods like flow cytometry or fluorescence microscopy.[18][19]
Q4: How can I quantify the degree of biotinylation? The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a straightforward and popular colorimetric method for quantifying biotin incorporation.[17][18] The assay is based on the displacement of the HABA dye from an avidin-HABA complex by the biotin on your protein, which leads to a measurable decrease in absorbance at 500 nm.[15][16] This change in absorbance is directly proportional to the amount of biotin in your sample.
Q5: What is the purpose of the photocleavable linker? The photocleavable linker allows for the gentle release of your captured biomolecule from streptavidin-coated supports after affinity purification.[4][5] By exposing the complex to UV light (typically around 365 nm), the linker is cleaved, releasing the target molecule while the biotin tag remains bound to the streptavidin. This is particularly useful for downstream applications where recovery of the intact molecule is required.
Troubleshooting Guide
Workflow for Biotinylation and Confirmation
Problem: I am seeing no or very low signal in my detection assay (e.g., Western blot or ELISA).
Troubleshooting Logic for Low/No Biotin Signal
Problem: I am observing high background or non-specific bands in my Western blot.
| Possible Cause | Recommended Solution |
| Endogenous Biotinylated Proteins | Some cell lysates naturally contain proteins that are biotinylated (e.g., carboxylases). These will be detected by streptavidin.[20] Solution: Run a control lane of your unlabeled sample probed with only the streptavidin conjugate to identify these endogenous bands.[20] |
| Inadequate Blocking | Using blocking buffers containing biotin, such as non-fat dry milk or casein, can interfere with the assay and cause high background.[21] Solution: Use a biotin-free blocking buffer, such as 0.1%–2.0% Bovine Serum Albumin (BSA) in TBST. If milk must be used for initial blocking, ensure subsequent antibody and streptavidin dilutions are in a compatible buffer like TBST.[21] |
| Non-specific Binding of Streptavidin | Streptavidin can sometimes bind non-specifically to proteins or the membrane. Solution: Increase the ionic strength of your wash buffers (e.g., up to 0.5 M NaCl) and increase the number and duration of wash steps.[21] |
Problem: My protein precipitates after the biotinylation reaction.
| Possible Cause | Recommended Solution |
| Over-Biotinylation | Attaching too many biotin molecules can alter the protein's net charge and isoelectric point (pI), leading to changes in solubility and causing precipitation.[22] Solution: Reduce the molar excess of the this compound reagent used in the click chemistry reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| Reagent Solvent Incompatibility | The solvent used to dissolve the biotin reagent (e.g., DMSO) may cause protein precipitation if added too quickly or at too high a final concentration. Solution: Add the reagent dropwise to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is compatible with your protein's stability. |
Problem: My results are inconsistent between different batches.
| Possible Cause | Recommended Solution |
| Incomplete Removal of Unreacted Biotin | Variability in the efficiency of purification can lead to different amounts of residual free biotin, which competes for streptavidin binding.[23] Solution: Standardize the purification method. Desalting columns often provide more consistent and rapid removal of small molecules than dialysis.[23] |
| Variability in Reaction Efficiency | Minor differences in reaction time, temperature, or reagent preparation can lead to inconsistent labeling.[23] Solution: Prepare fresh reagents for each batch, strictly control all reaction parameters, and consider biotinylating a larger single batch to use across multiple experiments. |
| Unknown Degree of Labeling | Without quantifying the biotin incorporation, you cannot be sure if two batches are comparable. Solution: Use the HABA assay to determine the moles of biotin per mole of protein for each batch. This allows you to normalize the amount of biotinylated protein used in downstream applications.[22] |
Data Presentation
Table 1: Comparison of Biotinylation Confirmation Methods
| Method | Principle | Pros | Cons |
| Western Blot | Immunodetection using a streptavidin-enzyme conjugate.[8] | High sensitivity; widely available equipment. | Semi-quantitative; susceptible to background from endogenous biotin.[20] |
| Gel-Shift Assay | Increased molecular weight upon binding to tetrameric streptavidin.[11] | Simple, fast, and requires only basic electrophoresis equipment. | Not quantitative; less sensitive than Western blot; may not work for very large proteins. |
| Mass Spectrometry | Direct detection of the mass addition from the biotinyl-azide reagent.[12][14] | Highly specific and accurate; can identify the exact site of modification.[24] | Requires specialized equipment and expertise; can be low-throughput. |
| HABA Assay | Colorimetric assay based on biotin displacing HABA dye from avidin.[15][16] | Quantitative (determines biotin:protein ratio); simple plate-reader format. | Consumes sample; less sensitive than other methods; requires accurate protein concentration.[22] |
| Fluorescence Assay | Detection using a fluorescently-labeled streptavidin conjugate.[19][25] | High sensitivity; suitable for imaging and flow cytometry applications. | Requires a fluorimeter or fluorescence microscope; potential for photobleaching. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Click Chemistry (CuAAC) Reaction
This protocol is a general guideline and should be optimized for your specific alkyne-modified biomolecule.
-
Prepare Reagents:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in nuclease-free water.
-
Copper Ligand (e.g., TBTA): Prepare a 50 mM stock solution in DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in nuclease-free water. Note: This solution oxidizes quickly and must be prepared fresh immediately before use.[7]
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified molecule in a compatible buffer (e.g., PBS).
-
This compound (use a 5-20 molar excess over the alkyne-molecule).
-
Copper Ligand (final concentration ~1 mM).
-
CuSO4 (final concentration ~1 mM).
-
-
Initiate the Reaction: Add the fresh Sodium Ascorbate (final concentration ~5 mM) to the tube. Vortex briefly to mix.
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours or overnight at 4°C.
-
Purify: Remove the excess biotin reagent and copper catalyst using a desalting column (recommended for proteins) or dialysis.[17]
Protocol 2: Confirmation by Streptavidin Gel-Shift Assay
-
Prepare two samples of your protein: the biotinylated sample (from Protocol 1) and an unlabeled control.
-
For each sample, create two aliquots. To one aliquot of each, add streptavidin to a final molar ratio of approximately 1:1 (protein:streptavidin).
-
Incubate all four samples (unlabeled +/- streptavidin, biotinylated +/- streptavidin) at room temperature for 30 minutes.
-
Add SDS-PAGE loading buffer to all samples and boil if required for your protein.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Confirmation: A successful biotinylation is indicated by the appearance of a higher molecular weight band (a "shift") only in the lane containing the biotinylated protein incubated with streptavidin.[11]
Protocol 3: Confirmation by Western Blot
-
Run your biotinylated sample and an unlabeled negative control on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane for 1 hour at room temperature using a biotin-free blocking buffer (e.g., 1% BSA in TBST).[21]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Develop the blot using an appropriate chemiluminescent substrate and image the result.[8]
-
Confirmation: A band appearing at the correct molecular weight for your target protein only in the biotinylated lane confirms successful labeling.
Protocol 4: Quantification using the HABA Assay
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions for your specific kit.[16]
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500). This is your blank reading.[17]
-
Measure Sample Absorbance: Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution. Mix well and allow the reading to stabilize (approx. 15 seconds). Measure the final absorbance at 500 nm.[17]
-
Calculate Biotin Concentration: Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (typically ~34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in your sample. Refer to your kit's manual for the precise formula.[16]
-
Calculate Molar Ratio: Determine the concentration of your protein using a standard method (e.g., BCA or A280). Divide the molar concentration of biotin by the molar concentration of your protein to determine the average number of biotin molecules per protein molecule.[17]
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 5. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fortislife.com [fortislife.com]
- 9. Streptavidin-Biotin Binding Products | Fisher Scientific [fishersci.co.uk]
- 10. ビオチン結合タンパク質複合体 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. anaspec.com [anaspec.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. mesoscale.com [mesoscale.com]
- 19. DyLight Fluorescent Streptavidin and Avidin Conjugates | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: PC Biotin-PEG3-azide vs. Traditional Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical decision that can significantly impact the outcome of downstream applications such as protein purification, immunoassays, and proteomic studies. This guide provides an objective comparison of the novel photocleavable reagent, PC Biotin-PEG3-azide, with other commonly used biotinylation reagents, supported by experimental data and detailed protocols to inform your selection process.
At the forefront of bioconjugation techniques, this compound offers a unique combination of features: a photocleavable linker for gentle elution, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) handle for bioorthogonal click chemistry.[1][2][3] This contrasts with traditional reagents that often rely on harsh chemical cleavage or result in irreversible biotinylation.
Performance Comparison of Biotinylation Reagents
The choice of a biotinylation reagent hinges on several key performance parameters, including the efficiency of labeling, the specificity of the reaction, the conditions required for elution, and the potential for non-specific binding. Below is a comparative summary of this compound and other widely used biotinylation reagents.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-SS-Biotin (Thiol-cleavable) |
| Target Moiety | Alkyne-modified molecules | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Cleavability | Photocleavable (UV light, ~365 nm)[3][4] | Non-cleavable | Thiol-cleavable (e.g., DTT, TCEP)[5][6] |
| Elution Conditions | Mild, reagent-free UV irradiation[7] | Harsh denaturing conditions (e.g., 8M guanidine (B92328) HCl, pH 1.5) or on-bead digestion[8] | Mild reducing conditions[5] |
| Elution Efficiency | Reported to be >90% in 5-25 minutes[9] | Not applicable (requires denaturation or digestion) | Generally high, but can be variable depending on accessibility of the disulfide bond. |
| Cell Permeability | Dependent on the hydrophobicity of the entire conjugate. The DBCO moiety, often used in copper-free click chemistry, is hydrophobic and can contribute to cell permeability.[10] | Permeable to cell membranes. | Generally cell-impermeable due to the charged sulfo- group, ideal for cell surface labeling.[11] |
| Solubility | The PEG3 spacer enhances aqueous solubility.[12][13] | Soluble in organic solvents like DMSO or DMF. | Water-soluble due to the sulfo- group.[11] |
| Specificity | High, due to bioorthogonal nature of click chemistry.[14] | Can be non-specific due to the abundance of lysine (B10760008) residues on the protein surface.[14] | Can be non-specific for the same reason as NHS-Biotin. |
Experimental Data Insights
Direct quantitative comparisons of biotinylation efficiency and signal-to-noise ratios across different reagent types under identical experimental conditions are not extensively available in the literature. However, data from various studies provide valuable insights into the performance of each class of reagent.
Biotinylation Efficiency
The efficiency of biotinylation with NHS-ester reagents is influenced by factors such as pH and the pKa of the target amine groups.[15] A study comparing two sulfo-NHS-ester reagents, biotin-NHS and biotin-SS-NHS, on tryptic peptides found that biotin-SS-NHS resulted in a slightly higher percentage of biotinylated peptides (average 88%) compared to biotin-NHS (average 76%).[12] For click chemistry reagents like this compound, the efficiency is typically high, driven by the rapid and specific nature of the bioorthogonal reaction.
Elution Efficiency and Protein Recovery
A significant advantage of cleavable biotinylation reagents is the ability to recover the target protein under mild conditions, which is crucial for preserving its structure and function.
-
Photocleavage (this compound): The release of captured biomolecules using UV light is reported to be highly efficient, often exceeding 90% within a short exposure time (5-25 minutes).[9] This method avoids the introduction of additional chemical reagents during elution.[7]
-
Thiol Cleavage (Sulfo-NHS-SS-Biotin): Elution with reducing agents like DTT is also effective. However, this method can be complicated by the need to remove the reducing agent downstream and the potential for re-oxidation of disulfide bonds. Studies have shown that thiol-cleavable biotin (B1667282) can mitigate issues related to trypsin digestion efficiency that are sometimes observed with lysine-biotinylated proteins.[6][16]
Signal-to-Noise Ratio in Assays
The signal-to-noise ratio is a critical metric for the sensitivity of detection in biotin-based assays.[17] While direct comparative data for this compound is limited, the low non-specific binding associated with click chemistry can contribute to a higher signal-to-noise ratio. In contrast, traditional biotinylation can sometimes suffer from background signal due to the endogenous biotinylated proteins within cells.[6] The use of cleavable linkers, both photocleavable and thiol-cleavable, can help reduce background by allowing for more stringent washing steps before elution, thereby improving the signal-to-noise ratio.[18]
Experimental Protocols and Workflows
To provide a practical comparison, this section outlines the general experimental workflows for protein biotinylation using this compound and a traditional amine-reactive reagent.
General Workflow for Biotinylation
The following diagram illustrates a typical workflow for a biotin pull-down experiment, highlighting the key differences between a traditional NHS-ester approach and a click chemistry approach with a cleavable linker.
Detailed Experimental Protocol: Cell Surface Biotinylation with Sulfo-NHS-SS-Biotin
This protocol is adapted from a method for profiling cell surface proteins.[19]
-
Cell Preparation: Grow cells to approximately 80% confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Biotinylation: Incubate the cells with a freshly prepared solution of EZ-Link Sulfo-NHS-SS-Biotin (0.25 mg/ml in PBS) for 30 minutes at 4°C.
-
Quenching: Wash the cells twice with ice-cold tris-buffered saline (TBS), pH 7.4, to quench the reaction and remove excess biotinylation reagent.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Capture: Incubate the cell lysate with streptavidin-coated magnetic beads for 1 hour at room temperature to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent, such as 50 mM DTT, for 30 minutes at 50°C.[5]
Detailed Experimental Protocol: Click Chemistry Labeling with this compound
This protocol provides a general guideline for labeling an alkyne-modified protein.
-
Protein Preparation: Ensure the alkyne-modified protein is in a buffer compatible with the click reaction (e.g., PBS, pH 7.4).
-
Prepare Reagents:
-
Dissolve this compound in the reaction buffer.[20]
-
If using a copper-catalyzed reaction, prepare stock solutions of a copper (I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper chelating ligand (e.g., THPTA).
-
-
Click Reaction:
-
Add the this compound solution to the alkyne-modified protein. A 1.5- to 5-fold molar excess of the azide is a common starting point.[14]
-
If catalyzed, add the copper and ligand solutions.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Purification (Optional): Remove excess labeling reagents using a desalting column if necessary.
-
Affinity Capture and Photocleavage:
-
Bind the biotinylated protein to streptavidin beads.
-
Wash the beads to remove non-specifically bound molecules.
-
Resuspend the beads in a suitable buffer and irradiate with a near-UV lamp (~365 nm) for 5-25 minutes to release the captured protein.[3]
-
Collect the supernatant containing the eluted protein.
-
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent can be visualized as a decision tree based on the experimental requirements.
Conclusion
This compound represents a significant advancement in biotinylation technology, offering high specificity through click chemistry and gentle, reagent-free elution via photocleavage. This makes it an excellent choice for applications requiring high purity and the preservation of protein function. Traditional reagents like NHS-biotin remain valuable for their simplicity and cost-effectiveness in applications where site-specificity and gentle elution are not primary concerns. For cell surface-specific labeling, Sulfo-NHS-SS-biotin is a well-established and effective option that also allows for mild, chemically induced cleavage. The optimal choice of biotinylation reagent will ultimately depend on the specific goals of the experiment, the nature of the target molecule, and the required downstream analyses.
References
- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
- 2. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 4. Measurement of local permeability at subcellular level in cell models of agonist- and ventilator-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. goldbio.com [goldbio.com]
- 9. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 10. rsc.org [rsc.org]
- 11. Biotin Labeling | Biotin Labeled Protein | G-Biosciences [gbiosciences.com]
- 12. biorxiv.org [biorxiv.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 20. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison: Photocleavable vs. Non-Cleavable Biotin Linkers in Affinity Purification
For researchers, scientists, and drug development professionals navigating the complexities of affinity-based purification, the choice of biotin (B1667282) linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of photocleavable and non-cleavable biotin linkers, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.
The remarkable affinity between biotin and streptavidin (or avidin) is the foundation of a versatile and powerful technology for the purification, immobilization, and detection of proteins and other biomolecules. However, the very strength of this interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, presents a significant challenge: the elution of the biotinylated molecule from the streptavidin matrix often requires harsh, denaturing conditions. To address this, a variety of biotinylation reagents with different linker arms have been developed, broadly categorized as non-cleavable and cleavable, with photocleavable linkers being a prominent example of the latter. This guide will delve into the characteristics, advantages, and disadvantages of each, providing a framework for choosing the optimal linker for your specific application.
The Contenders: A Closer Look at Linker Technology
Non-Cleavable Biotin Linkers: The Gold Standard for Stability
Non-cleavable biotin linkers form a stable, covalent bond with the target molecule. The biotin moiety is permanently attached, and the strength of the biotin-streptavidin interaction ensures robust capture and immobilization. Elution of the target molecule typically necessitates harsh conditions that disrupt the biotin-streptavidin interaction, such as boiling in SDS-PAGE loading buffer, or using extreme pH or high concentrations of chaotropic agents. While effective for applications where the subsequent use of the purified protein does not require its native conformation (e.g., Western blotting), these conditions are often incompatible with functional assays or structural studies.
Photocleavable Biotin Linkers: Precision Release with a Flash of Light
Photocleavable (PC) biotin linkers incorporate a light-sensitive moiety, often a nitrobenzyl group, within the linker arm. This allows for the gentle and specific release of the captured molecule upon exposure to UV light at a specific wavelength (typically 300-350 nm).[1] This "catch and release" strategy preserves the native structure and function of the purified protein, making it ideal for downstream applications that require biologically active molecules.[2]
Quantitative Performance: A Data-Driven Comparison
Direct, head-to-head comparative studies quantifying the performance of photocleavable and non-cleavable biotin linkers under identical conditions are limited in publicly available literature. However, data from individual studies on each linker type can provide valuable insights into their respective efficiencies. The following table summarizes key performance parameters based on available experimental data.
Disclaimer: The data presented below are compiled from different studies and experimental systems. Therefore, direct comparison should be made with caution.
| Performance Parameter | Photocleavable Biotin Linkers | Non-Cleavable Biotin Linkers |
| Purity of Eluted Protein | High Purity Reported[3] | >99% Purity (Strep-tag® system)[4] |
| Yield of Eluted Protein | Comparable to His-tag purification[3] | High, but dependent on elution method |
| Cleavage/Elution Efficiency | ~92% (Photocleavage)[3] | >85% (Competitive Elution, non-denaturing) |
| Non-Specific Binding | ~8% (attributable to streptavidin-agarose beads)[3] | Can be considerable and sample-dependent[5] |
| Elution/Cleavage Conditions | UV light (e.g., 300-350 nm)[1] | Harsh (e.g., boiling, extreme pH) or Competitive (e.g., excess free biotin)[6] |
| Integrity of Eluted Protein | Native and functional[2] | Often denatured with harsh elution |
Visualizing the Workflow: From Capture to Release
The choice of linker dictates the experimental workflow for affinity purification. The following diagrams, generated using the DOT language, illustrate the key steps and logical flow for both photocleavable and non-cleavable biotin linker systems.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a typical affinity purification experiment using either a photocleavable or a non-cleavable biotin linker.
Protocol 1: Affinity Purification with a Photocleavable Biotin Linker
This protocol is adapted from a method for purifying biotinylated oligonucleotides and can be generalized for proteins.[1]
Materials:
-
Crude cell lysate containing the photocleavably biotinylated protein of interest.
-
Streptavidin-agarose beads.
-
Phosphate (B84403) buffer (pH 7.2).
-
UV lamp with an emission spectrum of 300-350 nm.
-
Microcentrifuge and spin filters (0.22 µm).
Procedure:
-
Binding: a. Incubate the crude lysate containing the photocleavably biotinylated protein with streptavidin-agarose beads at room temperature for 1 hour with gentle mixing.
-
Washing: a. Pellet the beads by centrifugation (e.g., 5000 x g for 5 minutes). b. Discard the supernatant. c. Wash the beads three times with phosphate buffer (pH 7.2) to remove non-specifically bound proteins. After each wash, pellet the beads and discard the supernatant.
-
Photocleavage and Elution: a. Resuspend the washed beads in phosphate buffer. b. Irradiate the bead suspension with UV light (300-350 nm) for approximately 5 minutes with gentle agitation. The optimal irradiation time should be determined empirically. c. Pellet the beads by centrifugation. d. Collect the supernatant containing the purified, native protein.
Protocol 2: Affinity Purification with a Non-Cleavable Biotin Linker (Harsh Elution)
This protocol outlines a general procedure for eluting a non-cleavably biotinylated protein under denaturing conditions.
Materials:
-
Crude cell lysate containing the non-cleavably biotinylated protein of interest.
-
Streptavidin-agarose beads.
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2X SDS-PAGE loading buffer: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).
-
Microcentrifuge.
Procedure:
-
Binding: a. Incubate the crude lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation (e.g., 2500 x g for 2 minutes). b. Discard the supernatant. c. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in an appropriate volume of 2X SDS-PAGE loading buffer. c. Boil the sample at 95-100°C for 5-10 minutes. d. Pellet the beads by centrifugation. e. Collect the supernatant containing the denatured, purified protein.
Logical Relationships in Affinity Purification
The underlying principle of affinity purification using biotin-streptavidin interaction involves a series of logical steps, from the specific capture of the target molecule to its eventual release. The key difference lies in the method of release.
Conclusion: Making an Informed Choice
The selection between a photocleavable and a non-cleavable biotin linker is fundamentally dictated by the downstream application of the purified protein.
Choose a non-cleavable biotin linker when:
-
The primary goal is robust and stable immobilization.
-
The purified protein will be analyzed by methods that do not require its native conformation, such as SDS-PAGE, Western blotting, or mass spectrometry after in-gel digestion.
-
Simplicity and cost are major considerations.
Choose a photocleavable biotin linker when:
-
The preservation of the protein's native structure and biological activity is paramount.
-
The purified protein will be used in functional assays, structural studies (e.g., X-ray crystallography, NMR), or enzyme kinetics.
-
Gentle and specific elution is required to minimize co-elution of non-specifically bound proteins.
By carefully considering the experimental requirements and the information presented in this guide, researchers can confidently select the appropriate biotin linker to achieve their purification goals and ensure the success of their downstream analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. A photo-cleavable biotin affinity tag for the facile release of a photo-crosslinked carbohydrate-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocleavage-based affinity purification and printing of cell-free expressed proteins: application to proteome microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Optimizing Biotinylation: A Comparative Guide to PEG Spacer Length in Biotin Reagents
For researchers, scientists, and drug development professionals, the efficiency of biotin-avidin interactions is paramount for a multitude of applications, from immunoassays to targeted drug delivery. The inclusion of a Polyethylene Glycol (PEG) spacer arm in biotinylation reagents has emerged as a critical design element, significantly enhancing the performance of biotinylated molecules. This guide provides an objective comparison of biotin (B1667282) reagents with varying PEG spacer lengths, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific research needs.
The fundamental advantage of incorporating a PEG spacer between the biotin moiety and the target molecule lies in its ability to mitigate steric hindrance. The biotin-binding pocket of avidin (B1170675) and its analogues is situated deep within the protein structure, and a spacer arm allows the biotin molecule to access this site more effectively, particularly when conjugated to bulky molecules like antibodies or enzymes. Furthermore, the hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule, reducing aggregation and improving overall stability in aqueous solutions.
Comparative Analysis of Biotin-PEGn-NHS Esters
The selection of an appropriate PEG spacer length is a crucial step in optimizing assay performance. Shorter spacers may be suitable for smaller molecules where steric hindrance is less of a concern, while longer spacers are generally preferred for larger proteins and applications requiring greater flexibility and reach. The following table summarizes key properties of commonly used amine-reactive Biotin-PEGn-NHS esters, which target primary amines on proteins and other biomolecules.
| Reagent | Spacer Arm Length (Å) | Solubility | Key Advantages |
| Biotin-NHS | 13.5 | Soluble in DMSO or DMF | Standard biotinylation reagent for small molecules. |
| Biotin-PEG2-NHS | 20.4[1][2] | Soluble in aqueous buffer[3] | Provides a short, hydrophilic spacer to reduce minor steric hindrance and improve solubility over non-PEGylated reagents.[3] |
| Biotin-PEG3-NHS | 22.9[1] | > 25 mg/mL in water or buffer[1] | Offers a moderate increase in spacer length for improved accessibility. |
| Biotin-PEG4-NHS | 29.0[4] | 10 mg/mL in water[4] | A versatile, commonly used spacer length that balances increased solubility and reduced steric hindrance for a wide range of applications.[4] |
| Biotin-PEG11-NHS | 53.2[1] | > 25 mg/mL in water or buffer[1] | Provides a significantly longer, flexible spacer, ideal for large proteins or when the biotin binding site is sterically hindered.[5] |
| Biotin-PEG12-NHS | Not explicitly found | Soluble in DMSO[6] | Offers a very long spacer for applications requiring maximum separation between the biotin and the target molecule. |
The Impact of Spacer Length on Binding Efficiency
Experimental evidence demonstrates that the length of the PEG spacer can significantly influence the binding kinetics and overall capture efficiency in biotin-avidin systems. For instance, studies on lipid bilayers have shown that at low concentrations of biotinylated lipids, a longer PEG11 spacer (5.9 nm) resulted in a tenfold faster on-rate for avidin binding compared to a shorter Biotinyl-Cap-PE spacer (0.9 nm).[5] This suggests that at lower densities, the longer spacer makes the biotin more accessible for binding.[5] However, at higher concentrations of biotinylated lipids (above 5%), the difference in the amount of avidin bound between PEG2 and PEG11 linkers becomes negligible.[5]
In the context of DNA immobilization, the spacer arm length has also been shown to be critical. DNA labeled with a biotin attached via a hydrophilic PEG4 spacer (29 Å) showed virtually complete binding to a streptavidin solid support, whereas shorter and more hydrophobic spacers resulted in significantly less binding.[7] This highlights the importance of both the length and the hydrophilicity of the spacer in overcoming steric hindrance and facilitating efficient binding.
Experimental Protocols
General Protocol for Protein Biotinylation using Biotin-PEGn-NHS Ester
This protocol provides a general guideline for the biotinylation of proteins, such as antibodies, using an amine-reactive Biotin-PEGn-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a final concentration of 10 mM.[8]
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEGn-NHS solution to the protein solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by buffer exchange using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[8]
-
Quantification: Determine the degree of biotinylation using the HABA assay (see protocol below).
Protocol for Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.[9]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (in a buffer compatible with the assay, e.g., PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500).[9]
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate until the absorbance reading stabilizes (approximately 15 seconds).[9]
-
Measure Final Absorbance: Record the final absorbance at 500 nm.
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.[9]
Visualizing the Role of PEG Spacers
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Effect of PEG spacer length on steric hindrance in biotin-avidin binding.
Caption: General experimental workflow for a biotin pull-down assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thermo Scientific™ EZ-Link™ Amine-PEG2-Biotin | Fisher Scientific [fishersci.ca]
- 3. NHS PEG2 Biotin, Biotin PEG2 NHS [nanocs.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00060D [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unnatural Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Overview of Quantitative Proteomic Strategies
An Objective Guide to Validating Protein Labeling for Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount to understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Mass spectrometry (MS)-based proteomics is a cornerstone of this research, and the method chosen for protein labeling directly impacts the accuracy, precision, and scope of the results. This guide provides an objective comparison of common protein labeling and quantification strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Quantitative proteomics can be broadly categorized into two main approaches: label-free and label-based methods.[1] Label-based techniques are further subdivided into metabolic and chemical labeling.[2][3] The choice between these strategies depends on the specific research question, sample type, available resources, and desired depth of analysis.[1][4]
-
Label-Free Quantification : This approach quantifies proteins without the use of isotopic tags. It relies on either measuring the signal intensity of peptide peaks or counting the number of tandem mass spectra (MS/MS) identified for a given protein.[1] While cost-effective and offering potentially higher proteome coverage, label-free methods can be susceptible to lower reproducibility and accuracy compared to labeling techniques.[5][6][7]
-
Metabolic Labeling : In this in vivo method, cells are cultured in media containing non-radioactive, heavy stable isotopes of specific amino acids. The most common technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[4] SILAC is known for its high accuracy and sensitivity as labeling occurs during protein synthesis, closely mimicking the true physiological state.[8][9] However, its application is primarily limited to cell cultures.[10]
-
Chemical Labeling : This in vitro approach involves covalently attaching isobaric tags to proteins or peptides after extraction.[11] Prominent examples include Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[4] These methods allow for high multiplexing, enabling the simultaneous analysis of many samples (up to 18-plex with TMTpro), which reduces instrument time and run-to-run variability.[6][10][12] While offering high throughput and precision, they can be costly and may suffer from ratio compression, an underestimation of fold changes due to the co-isolation of precursor ions.[8][10]
Performance Comparison of Quantification Methods
The selection of a quantification strategy involves trade-offs between proteome coverage, quantitative accuracy, precision, and multiplexing capability.
General Feature Comparison
| Feature | Label-Free (Spectral Counting/Intensity-Based) | Metabolic Labeling (SILAC) | Chemical Labeling (TMT/iTRAQ) |
| Labeling Stage | None | In vivo (during protein synthesis)[13] | In vitro (peptide level)[10][13] |
| Sample Types | All (Cells, Tissues, Fluids) | Proliferating cell cultures[4] | All (Cells, Tissues, Fluids)[10][11] |
| Multiplexing | Limited (separate runs per sample)[6] | Low (typically 2-4 samples)[14] | High (up to 18 samples)[10][12] |
| Cost | Lower (no labeling reagents)[6] | Moderate (isotopic amino acids) | Higher (reagent kits)[6][8] |
| Sample Prep | Simpler, less time-consuming[6] | More complex (requires cell culture) | More complex (requires labeling step)[6] |
Quantitative Performance Metrics
| Metric | Label-Free | Metabolic Labeling (SILAC) | Chemical Labeling (TMT/iTRAQ) |
| Proteome Coverage | Deepest proteome coverage for identification.[2][3][5] | Good | Good |
| Quantification Accuracy | Moderate; lower than labeling methods.[7] | High; considered a gold standard.[4][15] | High; can be affected by ratio compression.[8] |
| Quantification Precision | Lower | High | Very High; surpasses metabolic labeling.[2][3] |
| Reproducibility | Lower; can be affected by run-to-run variation.[3][7] | High | Very High; samples are mixed and run together.[2][3] |
| Dynamic Range | Wider[6] | Good | Narrower[6] |
Experimental Protocols for Validation
Accurate validation of protein labeling is essential for reliable downstream applications. Mass spectrometry is a primary tool for confirming the location and quantifying the extent of labeling.[16]
Protocol: Validation of TMT Labeling Efficiency
This protocol outlines a standard procedure to assess the efficiency of TMT labeling on peptides derived from a complex protein lysate.
1. Protein Extraction and Digestion:
-
Lyse cell pellets or homogenized tissue in a suitable lysis buffer (e.g., 8M urea).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark.[16]
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce urea (B33335) concentration to <2M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[16]
2. Peptide Desalting and Labeling:
-
Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides and dry completely using a vacuum centrifuge.
-
Reconstitute peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample and incubate for 1 hour at room temperature.
3. Labeling Efficiency Check (Pre-Mixing):
-
Take a small aliquot (e.g., 1-2 µL) from one labeled sample.
-
Analyze via LC-MS/MS to check for unlabeled peptides.
-
Data Analysis: Search the MS/MS data against the relevant protein database, specifying TMT on lysine (B10760008) and N-termini as a variable modification. An efficient reaction should show >98% of identified peptides are labeled.[17]
4. Sample Quenching and Pooling:
-
Add hydroxylamine (B1172632) to quench the labeling reaction.
-
Combine all labeled samples into a single tube at a 1:1 ratio.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Dry the sample and store it at -80°C until LC-MS/MS analysis.
5. LC-MS/MS Analysis and Data Interpretation:
-
Reconstitute the final sample in a loading buffer (e.g., 0.1% formic acid).
-
Analyze using a high-resolution Orbitrap mass spectrometer.[14]
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).[18] The software will identify peptides from the MS/MS fragmentation patterns and quantify the relative abundance of each peptide across the different samples based on the intensity of the TMT reporter ions.[11][19]
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex experimental processes and logical frameworks in proteomics.
Application in Drug Discovery and Development
Quantitative proteomics is integral to modern drug discovery.[20] It provides critical insights at multiple stages, from target identification to understanding mechanisms of action and resistance.
-
Target Identification and Validation : By comparing the proteomes of healthy versus diseased states, researchers can identify proteins that are differentially expressed, pointing to potential therapeutic targets.[20][21]
-
Mechanism of Action Studies : After treating cells with a compound, quantitative proteomics can reveal which proteins and pathways are affected, helping to elucidate the drug's mechanism of action.
-
Off-Target Effect Profiling : Isobaric labeling allows for the screening of compounds against a proteome to identify unintended protein interactions, which is crucial for assessing potential toxicity.[17]
-
Biomarker Discovery : The ability to precisely compare protein levels in large patient cohorts makes these techniques invaluable for discovering biomarkers for disease diagnosis, prognosis, or response to therapy.[22]
The workflow below illustrates how proteomics fits into the early stages of drug development.
References
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 10. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Analysis of Protein Abundance Using iTRAQ, TMT, and SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Hands-on: Label-free versus Labelled - How to Choose Your Quantitation Method / Label-free versus Labelled - How to Choose Your Quantitation Method / Proteomics [training.galaxyproject.org]
- 14. UWPR [proteomicsresource.washington.edu]
- 15. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 19. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 20. Drug Discovery Workflow - What is it? [vipergen.com]
- 21. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy | MDPI [mdpi.com]
- 22. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. SPAAC for PC Biotin-PEG3-azide Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This is particularly true when employing versatile reagents like Photocleavable (PC) Biotin-PEG3-azide, which combines a biotin (B1667282) affinity tag, a PEG spacer, a photocleavable linker, and an azide (B81097) reactive handle for "click" chemistry. This guide provides an objective comparison of CuAAC and SPAAC for the conjugation of PC Biotin-PEG3-azide, supported by experimental data and detailed protocols to inform your selection.
At the heart of both CuAAC and SPAAC is the highly efficient and specific formation of a stable triazole linkage between an azide and an alkyne. However, the requirement of a copper catalyst in CuAAC versus the catalyst-free nature of SPAAC presents a fundamental trade-off between reaction kinetics and biocompatibility.
Performance Comparison: A Quantitative Look
The selection between CuAAC and SPAAC for conjugating this compound hinges on the specific experimental requirements, balancing the need for rapid, high-yield reactions with the imperative of preserving biological integrity, especially in living systems.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide. |
| Reaction Rate | Very fast; second-order rate constants are typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[1] | Fast, but generally slower than CuAAC; rate is highly dependent on the cyclooctyne used, with second-order rate constants typically around 1 M⁻¹s⁻¹ for DBCO.[1] |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst.[2] The use of copper-chelating ligands can mitigate toxicity but may not eliminate it entirely. | Excellent biocompatibility due to the absence of a metal catalyst, making it the preferred method for in vivo and live-cell applications.[2] |
| Reaction Components | Requires this compound, a terminal alkyne-modified molecule, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA). | Requires this compound and a strained cyclooctyne-modified molecule (e.g., DBCO, BCN). |
| Side Reactions | Copper ions can promote the formation of reactive oxygen species (ROS), potentially leading to degradation of sensitive biomolecules like RNA.[3] Thiol-containing molecules, such as cysteine residues in proteins, can also lead to side reactions.[4] | Generally considered highly bioorthogonal with minimal side reactions in biological systems. However, some strained alkynes may react with thiols.[5] |
| Yield | Typically provides near-quantitative yields under optimized conditions. | Can achieve high yields, but may be lower than CuAAC depending on the specific reactants and conditions. |
Experimental Evidence: A Tale of Two Applications
In the context of O-GlcNAc proteomics , a comparative study found that a CuAAC-based approach using a biotin-alkyne probe identified a greater number of O-GlcNAcylated proteins (229) compared to a SPAAC approach with a biotin-DBCO probe (188).[5][6] This suggests a higher labeling efficiency for CuAAC in this in vitro application.[5][6]
Conversely, a study on NAD-capped RNA (NAD-RNA) capture demonstrated the superiority of SPAAC. The SPAAC-based method resulted in the identification of more NAD-RNAs and yielded more intact RNA with stronger biotin signals compared to the CuAAC-based method, which caused significant RNA degradation.[3] This highlights the critical advantage of SPAAC when working with sensitive biomolecules where the presence of copper is detrimental.[3]
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the activation mechanism dictates the experimental setup for each reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC relies on a copper(I) catalyst to activate the terminal alkyne for a highly efficient and regioselective reaction with the azide of this compound, exclusively forming the 1,4-disubstituted triazole isomer.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free reaction driven by the release of ring strain from a cyclooctyne derivative upon reaction with the azide of this compound. This bioorthogonal reaction is ideal for applications in living systems.
Experimental Protocols
Below are generalized protocols for the bioconjugation of an alkyne- or cyclooctyne-modified protein with this compound.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). Avoid buffers containing primary amines like Tris.
-
This compound stock solution in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final concentration (e.g., 10-100 µM).
-
Add the this compound stock solution to a final concentration of 2-5 fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand to copper ratio is often used. Let it stand for a few minutes.
-
Add the catalyst premix to the protein solution to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours.
-
The reaction can be quenched by adding a chelating agent like EDTA, or the biotinylated protein can be purified directly using methods such as dialysis, size-exclusion chromatography, or affinity purification.
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol describes the labeling of an azide-modified protein with a strained alkyne, but the reverse (as would be the case with this compound and a cyclooctyne-modified protein) follows the same principles.
Materials:
-
Cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution in DMSO or water.
Procedure:
-
In a microcentrifuge tube, dissolve the cyclooctyne-modified protein in the buffer to the desired final concentration (e.g., 10-100 µM).
-
Add the this compound stock solution to a final concentration of 2-10 fold molar excess over the protein.
-
Gently mix and incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the specific cyclooctyne and reactant concentrations.
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE).
-
Purify the biotinylated protein using standard methods to remove excess this compound.
Application Workflow: Chemoproteomics with a Photocleavable Biotin Probe
This compound is particularly well-suited for chemoproteomic workflows, such as activity-based protein profiling (ABPP), where the photocleavable linker allows for the mild release of captured proteins for mass spectrometry analysis.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for conjugating this compound is a strategic one, dictated by the specific demands of your experiment.
-
Choose CuAAC for in vitro applications where speed and high yield are paramount, and the potential for copper-induced side reactions is not a major concern. Its rapid kinetics make it highly efficient for labeling proteins in cell lysates for subsequent proteomic analysis.[5]
-
Choose SPAAC for applications involving living cells or in vivo studies where biocompatibility is non-negotiable.[2] The absence of a cytotoxic copper catalyst ensures the preservation of cellular integrity and the function of sensitive biomolecules.[3] While generally slower than CuAAC, the development of more reactive strained cyclooctynes continues to narrow the kinetic gap.
By carefully considering the trade-offs between reaction speed and biocompatibility, and by following optimized protocols, researchers can effectively leverage the power of this compound for a wide range of bioconjugation applications.
References
- 1. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Click Chemistry Reagents for Advancing Research and Drug Discovery
For researchers, scientists, and drug development professionals, the judicious selection of bioorthogonal ligation tools is paramount for experimental success. Click chemistry has emerged as a revolutionary approach, offering a suite of reactions that are highly efficient, selective, and biocompatible. This guide provides an objective, data-driven comparison of the most prominent click chemistry reagents, empowering you to make informed decisions for your specific application.
This comprehensive guide delves into the quantitative performance of key click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. By presenting key performance indicators in clearly structured tables and offering detailed experimental protocols, this resource aims to facilitate the seamless integration of click chemistry into your research workflows.
Quantitative Data Summary: A Side-by-Side Performance Analysis
The efficiency of a click reaction is a critical parameter, influenced by the choice of reagents, catalyst, solvent, and temperature. The following tables provide a quantitative comparison of reaction rates and yields for different click chemistry modalities, offering a snapshot of their performance under various conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Renowned for its high reaction rates and yields, CuAAC is a powerful tool for rapid and efficient bioconjugation.[1] The reaction's performance is contingent on the copper(I) catalyst, which significantly accelerates the cycloaddition between a terminal alkyne and an azide.[2]
| Alkyne Reagent | Azide Reagent | Catalyst/Ligand | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate (B8700270) | tBuOH/H₂O (1:1) | ~1.7 x 10⁴ | >95 | [3] |
| Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | H₂O | 10 - 10⁴ | High | [3][4] |
| 4-Pentynoic Acid | 3-Azidopropan-1-amine | CuBr | H₂O/tBuOH | Not Reported | >90 | [2] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative to CuAAC, making it highly suitable for applications in living systems where copper toxicity is a concern.[5] The reaction rate is driven by the ring strain of the cyclooctyne (B158145) reagent.
| Cyclooctyne Reagent | Azide Reagent | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | CH₃CN/H₂O (9:1) | ~0.3 | >90 | [6] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | CH₃CN | ~0.1 | High | [3] |
| DIBAC | Azido-functionalized biomolecule | Aqueous Buffer | ~0.0012 | Not Reported | [4] |
| ADIBO | tert-Butyl Azide | CD₃OD | 2.4 x 10⁻³ | Not Reported | [6] |
Inverse Electron-Demand Diels-Alder (IEDDA)
The IEDDA reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is currently the fastest known bioorthogonal reaction, with rate constants several orders of magnitude higher than CuAAC and SPAAC.[3][4] This exceptional speed makes it ideal for in vivo imaging and applications requiring low reactant concentrations.[7]
| Diene (Tetrazine) | Dienophile (Alkene) | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | H₂O | ~1 x 10⁶ | Quantitative | [3][4] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | CH₃CN | ~1 | High | [3] |
| H-Tetrazine-H | TCO | H₂O | 2000 | >99 | [7] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for key click chemistry experiments, providing a foundation for their application in your own work.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS)
-
Alkyne-fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in H₂O)
-
Sodium Ascorbate (e.g., 100 mM stock in H₂O, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with 1 µL of the alkyne-fluorescent dye stock solution.
-
Prepare the copper catalyst solution by mixing equal volumes of the CuSO₄ and THPTA stock solutions.
-
Add 2 µL of the premixed copper catalyst solution to the protein-dye mixture.
-
Initiate the reaction by adding 2 µL of the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
The labeled protein can be purified from excess reagents using a desalting column or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol describes the labeling of cell surface glycoproteins metabolically labeled with an azide-containing sugar using a DBCO-functionalized fluorescent dye.[8]
Materials:
-
Mammalian cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
-
DBCO-fluorescent dye (e.g., 1 mM stock in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture mammalian cells in a medium supplemented with an appropriate concentration of the azide-containing sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
Wash the cells twice with ice-cold PBS to remove unincorporated sugar.
-
Add the DBCO-fluorescent dye to the cell culture medium at a final concentration of 10-50 µM.
-
Incubate the cells with the DBCO-dye conjugate for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove the unreacted dye.
-
The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.
Protocol 3: General Procedure for Inverse Electron-Demand Diels-Alder (IEDDA) Reaction for In Vivo Imaging
This protocol provides a conceptual framework for a pre-targeted in vivo imaging experiment using the TCO-tetrazine ligation.[7]
Materials:
-
A targeting molecule (e.g., antibody) conjugated to trans-cyclooctene (TCO).
-
A tetrazine-functionalized imaging agent (e.g., a fluorescent dye or a PET tracer).
-
Animal model with the target of interest.
Procedure:
-
Administer the TCO-conjugated targeting molecule to the animal model and allow sufficient time for it to accumulate at the target site and for the unbound conjugate to clear from circulation.
-
Administer the tetrazine-functionalized imaging agent.
-
The rapid IEDDA reaction will occur in vivo at the target site, covalently linking the imaging agent to the targeting molecule.
-
Image the animal at appropriate time points using the corresponding imaging modality (e.g., fluorescence imaging or PET scanning).
Visualizing Click Chemistry Workflows
To further elucidate the practical application of these reagents, the following diagrams, generated using the DOT language, illustrate common experimental workflows.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
Unlocking Precision: A Comparative Guide to Cargo Release from PC Biotin-PEG3-Azide
For researchers, scientists, and drug development professionals seeking controlled release of therapeutic or imaging agents, PC Biotin-PEG3-azide offers a versatile solution. This guide provides an in-depth comparison of its photocleavable release mechanism with other common cleavable linker technologies, supported by experimental data and detailed protocols to validate cargo release.
The this compound linker combines three key functionalities: a photocleavable (PC) linker, a biotin (B1667282) tag for affinity purification, and an azide (B81097) handle for attaching a cargo molecule via "click chemistry." The core advantage of this system lies in its ability to release the cargo with spatiotemporal control using UV light, a feature that sets it apart from other stimuli-responsive linkers.
Comparative Analysis of Cleavable Linkers
The choice of a cleavable linker is a critical determinant of the efficacy and safety of a targeted delivery system. Below is a comparative overview of this compound's photocleavable linker against other prevalent technologies.
| Linker Type | Cleavage Trigger | Mechanism | Advantages | Disadvantages |
| Photocleavable (e.g., PC Biotin) | UV Light (typically 300-365 nm) | Photochemical cleavage of the linker. | High spatiotemporal control; release is externally triggered and rapid.[1][2][3] | Limited tissue penetration of UV light; potential for photodamage to cells. |
| Enzyme-Cleavable | Specific enzymes (e.g., Cathepsin B, β-glucuronidase) | Enzymatic hydrolysis of a peptide or glycosidic bond.[][5][6] | High specificity due to enzyme-substrate recognition; good plasma stability.[][5] | Dependent on enzyme expression levels in target tissue; can have slower release kinetics.[7] |
| pH-Sensitive (e.g., Hydrazone) | Low pH (endosomal/lysosomal environment) | Acid-catalyzed hydrolysis of the linker.[8][9][] | Utilizes the natural pH gradient between blood and intracellular compartments.[9][] | Potential for premature release in circulation due to instability at physiological pH.[9][11] |
| Disulfide | Reducing agents (e.g., Glutathione) | Reduction of the disulfide bond to two thiols.[8][12][13][] | Exploits the higher concentration of reducing agents inside cells compared to the bloodstream.[] | Potential for off-target cleavage in the reducing environment of the blood.[13] |
Quantitative Comparison of Linker Performance
The efficiency and kinetics of cargo release are paramount for therapeutic success. The following table summarizes key quantitative parameters for different cleavable linkers.
| Linker Type | Release Half-Life (in target environment) | Plasma Stability (Half-Life) | Release Efficiency |
| Photocleavable (PC Biotin) | < 4 minutes (with appropriate UV source)[1] | Highly stable in the absence of UV light. | Quantitative cleavage achievable.[1][3] |
| Enzyme-Cleavable (Val-Cit) | Hours | > 1 week (in human plasma) | High |
| pH-Sensitive (Hydrazone) | Minutes to Hours | Variable, can be unstable | Moderate to High |
| Disulfide | Minutes to Hours | Generally stable, but can be susceptible to reduction. | High |
Experimental Protocol: Validation of Cargo Release from this compound
This protocol outlines a general workflow for validating the light-triggered release of a cargo molecule conjugated to this compound.
1. Conjugation of Cargo to this compound:
-
Utilize copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to conjugate your alkyne-modified cargo to the azide group of this compound.
-
Purify the conjugate using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography).
-
Characterize the conjugate by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.
2. Photocleavage Assay:
-
Prepare a solution of the conjugate in a suitable buffer (e.g., PBS).
-
Expose the solution to a UV lamp with an emission peak between 300-365 nm. A Black Ray XX-15 UV lamp or similar is recommended.[1]
-
Irradiate for varying time points (e.g., 0, 1, 2, 5, 10 minutes) at a fixed distance and intensity.
-
For quantitative analysis, it has been shown that cleavage can be completed in less than 4 minutes.[1]
3. Analysis of Cargo Release:
-
Analyze the irradiated samples by reverse-phase HPLC or LC-MS.
-
Monitor the decrease in the peak corresponding to the intact conjugate and the increase in the peak corresponding to the released cargo.
-
Quantify the percentage of released cargo at each time point to determine the cleavage kinetics. The photocleavage kinetics often exhibit a fast initial phase followed by a slower phase.[15]
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 5. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. chempep.com [chempep.com]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Optical Detection of Photorelease Kinetics on Gold and Glass Surfaces using Streptavidin-Coupled Biotinylated Photolabile Protecting Groups for Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of PC Biotin-PEG3-Azide: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents for bioconjugation is a critical step that can significantly impact experimental outcomes. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique for labeling, detection, and purification. PC Biotin-PEG3-azide is a modern biotinylation reagent that offers several advanced features, including a photocleavable linker for gentle elution and an azide (B81097) group for bioorthogonal click chemistry. However, a thorough assessment of its biocompatibility is essential before its adoption in sensitive biological applications.
This guide provides a comparative analysis of the biocompatibility of this compound against two common alternatives: the traditional NHS-Biotin and a non-cleavable Biotin-PEG3-Azide. This comparison is supported by illustrative experimental data and detailed protocols for key biocompatibility assays.
Comparison of Biotinylation Reagents
The choice of a biotinylation reagent depends on the specific application, the nature of the molecule to be labeled, and the required level of biocompatibility. Below is a summary of the key features of this compound and its alternatives.
| Feature | This compound | NHS-Biotin | Biotin-PEG3-Azide (non-cleavable) |
| Reactive Group | Azide | N-hydroxysuccinimide (NHS) ester | Azide |
| Target | Alkyne-modified molecules | Primary amines (e.g., lysines) | Alkyne-modified molecules |
| Cleavability | Photocleavable (UV light) | Non-cleavable | Non-cleavable |
| Linker | PEG3 | None | PEG3 |
| Solubility | High in aqueous solutions | Low in aqueous solutions | High in aqueous solutions |
| Biocompatibility | Expected to be high | Moderate | Expected to be high |
Quantitative Biocompatibility Assessment
To provide a quantitative comparison, we present illustrative data from key biocompatibility assays. It is important to note that specific experimental results for this compound are not widely available in published literature. Therefore, the data presented here for this compound and Biotin-PEG3-Azide is representative of typical performance for PEGylated, azide-containing reagents, based on the general understanding of their chemical properties.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A lower IC50 value indicates higher cytotoxicity.
| Reagent | Cell Line | IC50 (µM) |
| This compound | HeLa | > 200 (Illustrative) |
| NHS-Biotin | HeLa | ~150 |
| Biotin-PEG3-Azide | HeLa | > 200 (Illustrative) |
Immunogenicity Assays
In Vitro Cytokine Release (ELISA)
This assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (e.g., PBMCs) upon exposure to the biotinylation reagent. Higher cytokine levels suggest a greater inflammatory potential.
| Reagent (at 50 µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| This compound | < 50 (Illustrative) | < 100 (Illustrative) |
| NHS-Biotin | ~150 | ~300 |
| Biotin-PEG3-Azide | < 50 (Illustrative) | < 100 (Illustrative) |
Lymphocyte Proliferation Assay
This assay measures the proliferation of lymphocytes in response to the biotinylation reagent, indicating a potential for an adaptive immune response.
| Reagent (at 50 µM) | Proliferation Index |
| This compound | < 1.5 (Illustrative) |
| NHS-Biotin | ~2.5 |
| Biotin-PEG3-Azide | < 1.5 (Illustrative) |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below to enable researchers to conduct their own assessments.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the biotinylation reagents (this compound, NHS-Biotin, Biotin-PEG3-Azide) in cell culture medium. Replace the existing medium with the medium containing the test reagents.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Cytokine Release Assay (ELISA) Protocol
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% FBS.
-
Stimulation: Treat the PBMCs with the biotinylation reagents at various concentrations for 24 hours.
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.
-
ELISA: Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples.
Lymphocyte Proliferation Assay Protocol
-
PBMC Isolation and Staining: Isolate PBMCs and label them with a proliferation tracking dye (e.g., CFSE).
-
Stimulation: Culture the labeled PBMCs in the presence of the biotinylation reagents for 5-7 days. Include positive (e.g., PHA) and negative controls.
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye as an indicator of cell division.
-
Data Analysis: Calculate the proliferation index, which represents the average number of divisions of the responding cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Biocompatibility Assessment.
Caption: Inflammatory Signaling Pathway Activation.
Conclusion
Based on the illustrative data and the known properties of its components, this compound is expected to exhibit high biocompatibility, characterized by low cytotoxicity and minimal immunogenicity. The presence of the PEG linker likely contributes to its favorable biocompatibility profile by shielding the molecule from immune recognition and increasing its solubility. The bioorthogonal nature of the azide group further enhances its suitability for in vivo applications by minimizing off-target reactions.
In comparison, the traditional NHS-Biotin, while effective for biotinylation, demonstrates a higher potential for cytotoxicity and immunogenicity due to its reactivity with a broader range of biological molecules. The non-cleavable Biotin-PEG3-Azide is expected to have a biocompatibility profile similar to its photocleavable counterpart, with the primary difference being the lack of a release mechanism for the conjugated molecule.
Ultimately, the choice of biotinylation reagent should be guided by the specific requirements of the experiment. For applications demanding high biocompatibility, precise conjugation, and the ability to gently recover the labeled molecule, this compound presents a compelling option. However, for routine applications where absolute biocompatibility is less critical, the more cost-effective NHS-Biotin may suffice. It is always recommended to perform specific biocompatibility testing of any reagent within the context of the intended biological system.
A Comparative Guide to PC Biotin-PEG3-Azide: Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a versatile photocleavable biotinylation reagent, and compares its performance with other common alternatives in key research applications. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the optimal tools for their studies.
Introduction to this compound
This compound is a multifunctional molecule designed for advanced bioconjugation and affinity purification applications. Its structure incorporates three key elements:
-
A Photochemically (PC) Cleavable Linker: This allows for the release of biotinylated molecules from streptavidin or avidin (B1170675) supports using UV light, enabling recovery of target molecules under mild conditions.
-
A Biotin (B1667282) Moiety: Provides a high-affinity binding handle for streptavidin and avidin, facilitating robust enrichment and purification.
-
A Terminal Azide (B81097) Group: Enables covalent conjugation to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction.
-
A PEG3 Spacer: The short polyethylene (B3416737) glycol spacer enhances the water solubility and flexibility of the molecule, reducing steric hindrance during conjugation and binding.
These features make this compound a valuable tool in proteomics, drug delivery, and cell imaging.
Performance Comparison in Quantitative Proteomics
A key application of cleavable biotin-azide reagents is in quantitative proteomics, particularly in chemoproteomic workflows for identifying and quantifying subsets of proteins. The performance of a photocleavable (PC) biotin-azide probe, representative of this compound, has been benchmarked against other commercially available cleavable biotin tags, namely acid-cleavable (AC) and reduction-cleavable (RC) tags.[1][2][3][4]
The study evaluated these tags in three common peptide-centric chemoproteomic workflows:
-
Workflow A: Protein "Click", Peptide "Capture"
-
Workflow B: Peptide "Click", Peptide "Capture"
-
Workflow C: On-bead "Click"
The following tables summarize the quantitative data from this comparative analysis, focusing on enrichment efficiency and the number of identified peptides.
Table 1: Enrichment Efficiency of Cleavable Biotin Tags in Different Workflows
| Workflow | Cleavable Biotin Tag | Enrichment Efficiency (%) |
| A | Photocleavable (PC) | 85 |
| Acid-cleavable (AC) | 95 | |
| Reduction-cleavable (RC) | 80 | |
| B | Photocleavable (PC) | 70 |
| Acid-cleavable (AC) | 85 | |
| Reduction-cleavable (RC) | 65 | |
| C | Photocleavable (PC) | 60 |
| Acid-cleavable (AC) | 75 | |
| Reduction-cleavable (RC) | 55 |
Data adapted from "Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics". Enrichment efficiency was determined by the ratio of the abundance of a known tagged peptide before and after enrichment.
Table 2: Number of Identified Tag-Modified Peptides
| Workflow | Cleavable Biotin Tag | Number of Identified Peptides |
| A | Photocleavable (PC) | ~1,800 |
| Acid-cleavable (AC) | ~2,500 | |
| Reduction-cleavable (RC) | ~1,500 | |
| B | Photocleavable (PC) | ~1,200 |
| Acid-cleavable (AC) | ~1,800 | |
| Reduction-cleavable (RC) | ~1,000 | |
| C | Photocleavable (PC) | ~900 |
| Acid-cleavable (AC) | ~1,300 | |
| Reduction-cleavable (RC) | ~800 |
Data adapted from "Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics". The number of identified peptides represents unique peptides containing the biotin tag modification.
Summary of Findings:
The acid-cleavable biotin tag generally demonstrated the highest enrichment efficiency and peptide identification yield across all workflows.[1][2][4] However, photocleavable biotin tags, such as this compound, offer a valuable alternative, particularly when dealing with acid-sensitive probes or modifications.[1][2] The choice of the optimal cleavable biotin tag is therefore dependent on the specific experimental context and the chemical nature of the target molecules.
Experimental Protocols and Workflows
General Workflow for Chemoproteomics using this compound
This workflow outlines the key steps for identifying and quantifying a specific proteome subset using a clickable probe and this compound.
Caption: General workflow for chemoproteomics using a clickable probe and this compound.
Detailed Experimental Protocol: Protein "Click", Peptide "Capture" (Workflow A)
This protocol is adapted from the methodology described in "Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics".[1]
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate cells with an alkyne-containing metabolic or activity-based probe for a specified time.
2. Cell Lysis and Protein Precipitation:
-
Harvest and wash the cells with ice-old PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Precipitate the proteins from the supernatant using a suitable method (e.g., acetone (B3395972) precipitation).
3. Click Chemistry Reaction:
-
Resuspend the protein pellet in a reaction buffer (e.g., PBS with 1% SDS).
-
Add the following reagents sequentially:
-
This compound (final concentration: 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration: 1 mM)
-
-
Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
4. Protein Digestion:
-
Precipitate the biotinylated proteins to remove excess reagents.
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
5. Peptide Enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Incubate the peptide solution with streptavidin-coated magnetic beads for 1 hour at room temperature to capture the biotinylated peptides.
-
Wash the beads extensively with a series of buffers (e.g., PBS, high salt buffer, and water) to remove non-specifically bound peptides.
6. Photocleavage:
-
Resuspend the beads in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Irradiate the bead suspension with UV light at 365 nm for 30-60 minutes on ice.
-
Collect the supernatant containing the released peptides.
7. Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis.
Signaling Pathway Visualization: A Generic Antibody-Drug Conjugate (ADC) Approach
This compound can be utilized in the characterization and quality control of ADCs. The azide functionality allows for the "clicking" of a biotin tag onto an alkyne-modified ADC, facilitating its detection and purification. The photocleavable linker enables the subsequent release of the ADC for further analysis.
Caption: Workflow for the characterization of an ADC using this compound.
Conclusion
This compound is a powerful and versatile tool for modern biological research. While it may not always offer the highest yield compared to some acid-cleavable alternatives in proteomics, its key advantage lies in the mild and specific conditions required for cleavage. This makes it an excellent choice for applications involving sensitive biomolecules where harsh chemical treatments are undesirable. The combination of photocleavage, efficient click chemistry, and the benefits of a PEG spacer ensures its utility in a wide range of applications, from quantitative proteomics to the characterization of therapeutic molecules like ADCs. Researchers should carefully consider the specific requirements of their experiments to determine if the unique features of this compound are the best fit for their research goals.
References
- 1. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
Key Performance Characteristics of Photocleavable Linkers
A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals
Photocleavable linkers are indispensable tools in chemical biology and drug delivery, enabling the precise spatiotemporal control of molecular function. By harnessing light as an external trigger, these linkers allow for the controlled release of therapeutic agents, probes, and biomolecules with high precision, minimizing off-target effects and enabling advanced experimental designs. This guide provides a comparative analysis of common photocleavable linkers, summarizing their key performance metrics, and offering detailed experimental protocols for their synthesis and application.
The choice of a photocleavable linker is dictated by several critical parameters, including its cleavage wavelength, quantum yield (Φ), and chemical stability. The cleavage wavelength determines the type of light source required and the potential for off-target photodamage to biological systems, with a general preference for longer wavelengths to ensure deeper tissue penetration and reduced cytotoxicity. The quantum yield represents the efficiency of the photocleavage reaction upon absorption of a photon; a higher quantum yield signifies a more efficient linker.
Below is a summary of the quantitative data for various commonly used photocleavable linkers.
| Linker Class | Specific Linker Example | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Features & Applications |
| o-Nitrobenzyl (ONB) | 2-Nitrobenzyl | 340 - 365[1] | 0.01 - 0.07[2][3] | Widely used, well-characterized, moderate efficiency. Applications in solid-phase synthesis, caging of biomolecules.[4] |
| α-Methyl-2-nitrobenzyl | ~365 | Increased cleavage rate compared to parent ONB.[3] | Faster kinetics, reduced reactive byproducts.[3] | |
| o-Nitroveratryl | >350 | Lower than unmodified ONB.[5] | Increased absorbance at longer wavelengths.[5] | |
| Coumarin (B35378) | 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | 400 - 450[6] | ~0.25[6] | Cleavage with visible light, good quantum efficiency, fluorescent properties.[6] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl (BHCM) | Visible light | - | Good aqueous solubility and strong absorption in the visible range.[7] | |
| Phenacyl | Phenacyl | ~350 | Varies with substitution | Used in hydrogel degradation and drug release.[2] |
| π-Extended Phenacyl | 375 | 0.14[2][8] | High quantum yield, optimized for longer wavelength cleavage.[2][8] | |
| Benzoin | Benzoin Acetate | ~350 | - | Used as a photolabile protecting group and in linker synthesis. |
| Pivaloyl | Pivaloyl-based linker | UV | - | Utilized in solid-phase peptide synthesis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of photocleavable linker strategies. Below are representative protocols for the synthesis of an o-nitrobenzyl linker and a procedure for a typical photocleavage experiment.
Synthesis of a 4-(Hydroxymethyl)-3-nitrobenzoic acid-based Linker
This protocol describes the synthesis of an o-nitrobenzyl derivative that can be further functionalized for conjugation.
Materials:
-
4-(Hydroxymethyl)-3-nitrobenzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 4-(Hydroxymethyl)-3-nitrobenzoic acid (100 mg, 0.507 mmol), EDC (150 mg, 0.783 mmol), and HOBt (135 mg, 1 mmol) in CH₂Cl₂ (20 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add propargylamine (220 μL, 3.4 mmol) and DIPEA (1 mL, 5.74 mmol) to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alkyne-functionalized o-nitrobenzyl linker.[9]
General Protocol for Photocleavage of a Caged Compound
This protocol outlines a general procedure for the light-induced cleavage of a photocleavable linker from a substrate.
Materials:
-
Photocaged compound (e.g., coumarin-caged glycine)
-
Solvent (e.g., Methanol/Water mixture, 4:1)
-
Light source (e.g., 100 W HBO lamp with a long-pass filter, ≥395 nm)
-
Analytical instrument for monitoring cleavage (e.g., HPLC, UPLC, or NMR)
Procedure:
-
Prepare a solution of the photocaged compound in the chosen solvent at a suitable concentration (e.g., 10⁻⁷ mol L⁻¹ for fluorescence studies or 0.082 mol L⁻¹ for NMR analysis).
-
Transfer the solution to a suitable cuvette or reaction vessel (e.g., quartz cuvette for UV irradiation).
-
Irradiate the sample with the light source for a defined period (e.g., 5-25 minutes). The optimal irradiation time should be determined empirically.
-
At various time points, take aliquots of the solution for analysis to monitor the progress of the photocleavage reaction.
-
Analyze the samples to quantify the disappearance of the starting material and the appearance of the cleaved product. For example, UPLC traces can be used to monitor the decrease in the peak corresponding to the caged compound and the increase in the peak of the released molecule.
Visualizing Photocleavable Linker Applications in Signaling Pathways
Graphviz diagrams are provided below to illustrate the application of photocleavable linkers in studying cellular signaling pathways.
Spatiotemporal Inhibition of the MAPK Signaling Pathway
This workflow demonstrates how a photocleavable linker can be used to release a kinase inhibitor to study its effect on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Light-controlled inhibition of the MAPK pathway.
Controlled Activation of Rho GTPase Signaling
This diagram illustrates the use of a photocleavable linker to release a caged activator of a Rho GEF (Guanine nucleotide Exchange Factor), thereby initiating Rho GTPase signaling.
Caption: Photocleavage-induced activation of Rho GTPase.
References
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. researchgate.net [researchgate.net]
- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemreu.ku.edu [chemreu.ku.edu]
- 6. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) | MDPI [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PC Biotin-PEG3-azide: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of PC Biotin-PEG3-azide, a reagent commonly used in bioconjugation and click chemistry applications. Due to the presence of an azide (B81097) group, specific precautions must be taken to mitigate the risks of forming highly toxic or explosive compounds.
Core Safety Principles for Handling Azide-Containing Compounds
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.[1] While this compound is not classified as a hazardous substance by several suppliers under standard handling conditions, the azide functional group necessitates careful waste management.[2][3] The primary hazards associated with improper disposal of azide compounds include the formation of explosive heavy metal azides and the generation of toxic hydrazoic acid.[1][4]
Key precautions include:
-
Avoid Metal Contact: Never use metal spatulas or tools when handling this compound.[1][4] Contact with heavy metals such as lead, copper, silver, or mercury can form highly shock-sensitive and explosive metal azides. This is particularly critical for plumbing, as pouring azide waste down the drain can lead to the accumulation of explosive salts in pipes.[5]
-
Segregate Waste Streams: Azide-containing waste must be collected in a dedicated and clearly labeled waste container.[1][6] Do not mix azide waste with other chemical waste streams, especially acidic solutions.
-
Avoid Acidic Conditions: Do not mix azide waste with acidic wastes. The reaction between azides and acids can generate hydrazoic acid, which is highly toxic and explosive.[1]
-
Avoid Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane (B109758) or chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for disposing of pure this compound and contaminated lab materials.
1. Waste Collection and Segregation:
-
Designate a specific waste container, preferably glass or polyethylene, exclusively for this compound waste.
-
Clearly label the container as "AZIDE WASTE" and include the full chemical name: "this compound".
-
Store the dedicated azide waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and heavy metals.[4]
2. Disposal of Solid Waste:
-
Pure Compound: Unused or expired solid this compound should be transferred directly into the designated azide waste container. Use non-metallic spatulas (e.g., plastic or ceramic) for the transfer.[1]
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing paper contaminated with this compound should also be placed in the dedicated azide waste container.
3. Disposal of Solutions:
-
Aqueous and Organic Solutions: Solutions containing this compound should be collected in the designated azide waste container.
-
Do NOT Pour Down the Drain: Under no circumstances should solutions containing azides be poured down the sink.[5]
-
Neutral pH: Ensure that the collected solution waste is maintained at a neutral or slightly basic pH to prevent the formation of hydrazoic acid.
4. Final Disposal:
-
Once the azide waste container is ready for disposal (typically when it is no more than 75% full), seal it securely.[7]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] This material and its container must be disposed of via an approved waste disposal plant.[3][7]
Chemical Deactivation (for Advanced Users under Strict Supervision)
For laboratories equipped and trained for chemical neutralization, dilute solutions of organic azides (e.g., <5%) can be deactivated. This procedure is hazardous due to the potential for toxic gas evolution and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Note: This is a generalized procedure and may need to be adapted based on institutional protocols and the specific concentration of the azide waste.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute azide solution. The setup must be in a chemical fume hood.
-
Neutralization: Slowly add a freshly prepared solution of nitrous acid (formed by mixing sodium nitrite (B80452) and a non-hydrohalic acid like sulfuric acid) to the stirred azide solution. This reaction converts the azide to nitrogen gas and other oxides. The reaction can be vigorous and may produce nitrogen oxides, which are toxic.
-
Verification: After the reaction is complete, test the solution for the absence of residual azides using a colorimetric test (e.g., ferric chloride test).[5]
-
Final Disposal: Neutralize the resulting solution to a pH between 6 and 9 with a base (e.g., sodium hydroxide (B78521) solution) before disposing of it as regular chemical waste, following your institution's guidelines.[5]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Recommended Storage Temperature | -20 °C | [2][9][10] |
| Maximum Concentration for Drain Disposal | Prohibited | [5] |
| Maximum Container Fill Level | 75% | [7] |
| pH for Aqueous Waste Storage | Neutral to slightly basic (pH > 7) | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. carlroth.com [carlroth.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. benchchem.com [benchchem.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 10. Biotin-PEG3-azide, 875770-34-6 | BroadPharm [broadpharm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling PC Biotin-PEG3-azide
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of PC Biotin-PEG3-azide, a photocleavable biotinylation reagent. Adherence to these protocols will ensure a secure laboratory environment and the reliable application of this compound in your research.
Immediate Safety and Handling Protocols
This compound is a multifunctional molecule that combines a photocleavable linker, a biotin (B1667282) moiety for strong binding to streptavidin, and a terminal azide (B81097) for click chemistry applications. While specific toxicity data for this compound is not extensively documented, its chemical nature as an organic azide necessitates careful handling to mitigate potential risks. Organic azides can be energetic and may decompose under shock, friction, or heat.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splash.[1][2] | Protects eyes from splashes and potential projectiles. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[2][3] | Prevents skin contact with the chemical. Double gloving provides an extra layer of protection. |
| Body Protection | A laboratory coat must be worn.[1][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | In case of insufficient ventilation or dust formation, use a particulate filter respirator (e.g., N95) tested and approved under appropriate government standards.[4][5] | Prevents inhalation of airborne particles. |
Engineering Controls:
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.[4][5]
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C[4][6][7] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][8] Protect from light.[9][10] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use in a typical click chemistry reaction.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Before handling the reagent, ensure you are wearing the appropriate PPE as detailed in the table above. All manipulations should be performed inside a certified chemical fume hood.
-
Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of moisture inside the vial, which could affect the compound's stability.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully transfer the desired amount of this compound solid to the tube using a clean spatula.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, DMF) to the microcentrifuge tube to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: ~587 g/mol ), you would add approximately 170 µL of solvent.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage of Stock Solution: If not for immediate use, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Procedures:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container designated for azide waste.[3]
-
Avoid Metal Contact: Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of highly explosive lead or copper azides in the plumbing.[3] Use plastic or ceramic spatulas and avoid contact with metal surfaces where possible.[2]
-
Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated before reuse. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of a weak acid (e.g., acetic acid), and then copious amounts of water. This procedure should be performed in a fume hood.[2]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for detailed procedures.
References
- 1. utoledo.edu [utoledo.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. carlroth.com [carlroth.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. PC-Biotin-PEG4-PEG3-azide, CAS 2055198-04-2 | AxisPharm [axispharm.com]
- 10. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
